molecular formula C19H19F2N3O2 B10861645 IV-255

IV-255

Cat. No.: B10861645
M. Wt: 359.4 g/mol
InChI Key: LUTFUXGPBODRIB-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IV-255 is a useful research compound. Its molecular formula is C19H19F2N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19F2N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C19H19F2N3O2/c1-26-16-5-3-13(4-6-16)23-10-15-9-14(23)11-24(15)19(25)22-12-2-7-17(20)18(21)8-12/h2-8,14-15H,9-11H2,1H3,(H,22,25)/t14-,15-/m1/s1

InChI Key

LUTFUXGPBODRIB-HUUCEWRRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)NC4=CC(=C(C=C4)F)F

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of IV-255

This guide provides a comprehensive overview of the mechanism of action of this compound, a selective small molecule inhibitor of the BRG1 (Brahma-related gene 1) bromodomain. The information is compiled from recent studies and is intended for a technical audience engaged in drug discovery and development.

Core Mechanism of Action: Selective Inhibition of the BRG1 Bromodomain

This compound functions as a selective inhibitor of the bromodomain (BRD) of BRG1, which is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3][4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

The selectivity of this compound is a key feature; it binds to the bromodomain of BRG1 but not to the highly similar bromodomain of BRM (Brahma), another ATPase subunit of the SWI/SNF complex.[1][2][3][4] Structural and mutational analyses have identified Tyrosine 1497 (Tyr1497) within the BRG1 bromodomain as a critical residue for the binding of this compound.[1][2][3][4] Mutation of this residue to phenylalanine (Tyr1497Phe) abrogates the sensitizing effect of this compound to DNA damaging agents.[1]

By inhibiting the BRG1 bromodomain, this compound disrupts the normal function of the SWI/SNF complex in DNA repair. This leads to an impaired DNA double-strand break (DSB) response, making cancer cells more susceptible to the cytotoxic effects of DNA damaging agents.[1][2][3][4]

Pharmacological Effects of this compound

The primary pharmacological effect of this compound is the sensitization of cancer cells, particularly glioblastoma (GBM), to standard-of-care chemotherapies like temozolomide (TMZ) and other DNA damaging agents such as bleomycin.[1][2][3][5]

Key effects include:

  • Increased DNA Damage: In the presence of TMZ, this compound treatment leads to a significant increase in γH2AX staining in GBM cell nuclei.[1][2][3][4] γH2AX is a marker for DNA double-strand breaks, indicating that this compound impairs the cell's ability to repair this damage.

  • Enhanced Apoptosis: this compound sensitizes GBM cells to TMZ-induced apoptosis.[1][3][4] This is evidenced by increased cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3, key markers of the apoptotic cascade.[1][3][4]

  • Inhibition of Cancer Stem-like Properties: In uveal melanoma (UM) cells, this compound has been shown to disrupt stem-like functions. It reduces the expression of stemness markers ANGPTL4 and STAT3 and impairs the sphere-forming capacity of these cells in 3D cultures.[6]

  • Inhibition of Invasiveness: this compound has been observed to inhibit the invasiveness of GBM cells.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

Table 1: Cellular Effects of this compound in Glioblastoma (GBM) Cells

Cell LineTreatmentConcentrationEffectReference
LN229 and U251This compound + TMZ20 µM (this compound), 200 µM (TMZ)Increased DNA damage (γH2AX staining)[1]
LN229 and U251This compound + TMZ10 µM (this compound), 200 µM (TMZ)Increased cell death[1]

Table 2: Effects of this compound on Stem-like Properties in Uveal Melanoma (UM) Cells

Cell LineTreatmentEffectp-valueReference
MP41This compound45% reduction in STAT3 expression<0.05[6]
MP41This compound50% reduction in ANGPTL4 expression<0.01[6]
MP41This compound40% reduction in TNFSRF14 expression<0.05[6]
MP41This compound65% reduction in sphere-forming capacity<0.01[6]

Experimental Protocols

Below are the methodologies for key experiments cited in the literature.

1. Cell Death ELISA

  • Objective: To quantify apoptosis in response to drug treatment.

  • Method:

    • GBM cells (U251 and LN229) were seeded and treated with this compound (10 µM) alone or in combination with TMZ (200 µM). Control cells were treated with vehicle (DMSO).

    • After 72 hours of incubation, cytoplasmic histone-associated DNA fragments were measured using the Cell Death Detection ELISAPLUS kit (Roche) according to the manufacturer's instructions.[1]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the binding of this compound to the BRG1 bromodomain.

  • Method:

    • LN-229 and U251 BRG1KO cells expressing various BRG1 epitope-tagged BRD mutant constructs were treated with this compound (30 µM) or vehicle (DMSO) for 3 hours.

    • The cells were then heated over a temperature range from 44.5°C to 55.6°C for 5 minutes.

    • Cells were lysed and placed on ice at 4°C.

    • The cell lysates were then subjected to immunoblotting for BRG1 or Actin to assess protein stability as an indicator of ligand binding.[1]

3. Immunostaining for γH2AX

  • Objective: To assess the extent of DNA double-strand breaks.

  • Method:

    • Parental LN229 and U251 GBM cells were treated with TMZ (200 µM) and this compound (20 µM).

    • After 48 hours of treatment, cells were fixed and immunostained for γH2AX.

    • Immunostaining analysis was performed on a Zeiss LSM 700 confocal microscope and data were analyzed with ZEN software.[1]

4. Clonogenic Assay (3D Sphere Formation)

  • Objective: To quantify the self-renewal capacity of uveal melanoma cells.

  • Method:

    • UM MP41 cells were cultured in ultra-low attachment plates with 0.6% methyl cellulose to support spheroid formation.

    • Cells were treated with this compound.

    • Sphere formation was measured using ImageJ software to quantify the number and size of spheres.[6]

5. Quantitative PCR (qPCR)

  • Objective: To analyze the expression of stemness and severity markers.

  • Method:

    • Total RNA was extracted from UM MP41 cells treated with this compound.

    • cDNA was synthesized from the RNA.

    • qPCR was performed to analyze the expression levels of STAT3, ANGPTL4, and TNFSRF14.

    • Gene expression was normalized to the housekeeping gene β-actin.[6]

Visualizations

Signaling Pathway of this compound Action

IV255_Mechanism cluster_complex SWI/SNF Complex cluster_cellular_process Cellular Processes IV255 This compound BRG1_BRD BRG1 Bromodomain (Tyr1497) IV255->BRG1_BRD Inhibits DNA_Repair DNA Double-Strand Break Repair BRG1_BRD->DNA_Repair Required for DNA_Damage DNA Damage DNA_Repair->DNA_Damage Repairs Apoptosis Apoptosis TMZ Temozolomide (TMZ) TMZ->DNA_Damage Induces DNA_Damage->Apoptosis Triggers

Caption: this compound inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Endpoints cluster_analysis Data Analysis start Cancer Cell Lines (e.g., GBM, UM) treatment Treatment: - this compound - TMZ - Combination start->treatment cell_death Cell Death ELISA treatment->cell_death dna_damage γH2AX Staining treatment->dna_damage binding CETSA treatment->binding stemness Clonogenic Assay qPCR treatment->stemness analysis Quantification and Statistical Analysis cell_death->analysis dna_damage->analysis binding->analysis stemness->analysis

Caption: Workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.

References

An In-depth Technical Guide to NKTR-255: A Novel IL-15 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nomenclature: Initial research queries for "IV-255" yielded information on two distinct therapeutic agents. The first, this compound, is described as a selective small molecule inhibitor of the BRG1 bromodomain. The second, and the subject of this technical guide, is NKTR-255, a polymer-conjugated form of recombinant human Interleukin-15 (rhIL-15). Due to the extensive publicly available data on NKTR-255 regarding its discovery, synthesis, mechanism of action, and clinical development, this guide will focus exclusively on this compound. It is presumed that the intended topic of interest is NKTR-255, a significant agent in the field of cancer immunotherapy.

Introduction

NKTR-255 is an investigational cancer immunotherapeutic designed to harness the potent anti-tumor properties of Interleukin-15 (IL-15).[1][2][3][4][5][6] Developed by Nektar Therapeutics, NKTR-255 is a polyethylene glycol (PEG) conjugate of recombinant human IL-15 (rhIL-15). This strategic modification is engineered to improve the pharmacokinetic profile of rhIL-15, thereby providing sustained signaling through the IL-15 receptor pathway and enhancing the proliferation, activation, and survival of crucial anti-tumor immune cells, namely Natural Killer (NK) cells and CD8+ T cells.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to NKTR-255 for researchers, scientists, and drug development professionals.

Discovery and Rationale

The therapeutic potential of IL-15 as a cancer immunotherapy stems from its ability to stimulate the expansion and effector function of NK cells and CD8+ T cells, two key components of the anti-tumor immune response, without significantly expanding regulatory T cells (Tregs).[7][8] However, the clinical utility of unmodified rhIL-15 is hampered by its short circulating half-life, necessitating frequent and high-dose administration, which can lead to toxicity.

NKTR-255 was developed to overcome these limitations. The core concept was to attach a polyethylene glycol (PEG) polymer to the rhIL-15 molecule. This process, known as PEGylation, is a well-established strategy in drug development to increase the hydrodynamic size of a protein, thereby reducing its renal clearance and extending its plasma half-life.[9][10][11] The specific PEGylation strategy for NKTR-255 was designed to maintain the full biological activity of IL-15, allowing it to effectively engage its receptor complex.[1][4]

Synthesis of NKTR-255

The synthesis of NKTR-255 involves a multi-step process that begins with the production of recombinant human IL-15, followed by its conjugation to a polyethylene glycol (PEG) polymer. While the precise, proprietary details of the manufacturing process employed by Nektar Therapeutics are not publicly available, the general principles of rhIL-15 production and protein PEGylation provide a framework for understanding the synthesis of NKTR-255.

Recombinant Human IL-15 (rhIL-15) Production

The production of rhIL-15 for therapeutic use is typically achieved through recombinant DNA technology.

Experimental Protocol: General Production of rhIL-15

  • Gene Synthesis and Cloning: The human IL-15 cDNA sequence is optimized for expression in a suitable host system, such as E. coli. The optimized gene is then inserted into an expression plasmid, often containing elements for high-level transcription and translation.

  • Transformation and Expression: The expression plasmid is transformed into the chosen E. coli strain. The bacteria are cultured in large-scale fermenters under controlled conditions to achieve high-density growth. Protein expression is induced, leading to the production of rhIL-15, which often accumulates in inclusion bodies.

  • Purification and Refolding: The E. coli cells are harvested and lysed. The inclusion bodies containing the rhIL-15 are isolated and washed. The protein is then solubilized using denaturing agents.

  • Chromatography: The solubilized rhIL-15 is subjected to a series of chromatographic steps to purify it from host cell proteins and other contaminants.

  • Refolding: The purified, denatured rhIL-15 is refolded into its biologically active conformation. This is a critical step that is often achieved by gradually removing the denaturing agent in a refolding buffer containing redox agents to facilitate correct disulfide bond formation.

  • Final Purification: The refolded rhIL-15 is further purified using chromatographic techniques to remove any remaining impurities and aggregates. The final product is a highly pure and biologically active rhIL-15 protein.[12]

PEGylation of rhIL-15

PEGylation involves the covalent attachment of PEG chains to the protein. The specific chemistry used for NKTR-255 is proprietary, but common methods for protein PEGylation involve reacting activated PEG polymers with specific amino acid residues on the protein surface, such as lysine or cysteine. The process for NKTR-255 is designed to be site-specific to ensure that the PEGylation does not interfere with the receptor-binding domains of IL-15.

Conceptual Protocol: Site-Specific PEGylation of rhIL-15

  • Activation of PEG: A PEG polymer of a specific molecular weight is chemically activated to make it reactive towards a target functional group on the rhIL-15 molecule.

  • Conjugation Reaction: The activated PEG is reacted with the purified, refolded rhIL-15 under controlled conditions (e.g., pH, temperature, and stoichiometry) to ensure site-specific conjugation.

  • Purification of the Conjugate: The PEGylated rhIL-15 (NKTR-255) is purified from unreacted PEG, unconjugated rhIL-15, and any reaction byproducts using chromatographic techniques such as ion-exchange or size-exclusion chromatography.

  • Characterization and Formulation: The final NKTR-255 product is extensively characterized to ensure its identity, purity, and potency. It is then formulated in a stable buffer for administration.

Mechanism of Action

NKTR-255 exerts its therapeutic effects by activating the IL-15 signaling pathway in immune cells, primarily NK cells and CD8+ T cells.

IL-15 Signaling Pathway

The IL-15 receptor is a heterotrimeric complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). IL-15 signaling can occur through two main mechanisms: cis-presentation and trans-presentation. NKTR-255 is capable of engaging in both forms of presentation.

  • Cis-presentation: An immune cell expresses both IL-15Rα and the IL-2/15Rβγc complex. IL-15 binds to IL-15Rα on the same cell, and this complex then signals through the β and γc chains.

  • Trans-presentation: One cell, often a dendritic cell or monocyte, presents IL-15 bound to its surface IL-15Rα to a neighboring cell, such as an NK cell or CD8+ T cell, that expresses the IL-2/15Rβγc complex.

Upon binding of NKTR-255 to the IL-15 receptor complex, a downstream signaling cascade is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

IL15_Signaling_Pathway NKTR-255 Mediated IL-15 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKTR-255 NKTR-255 IL-15Ralpha IL-15Ralpha NKTR-255->IL-15Ralpha Binds IL-2/15Rbeta IL-2/15Rbeta IL-15Ralpha->IL-2/15Rbeta gammac gammac IL-2/15Rbeta->gammac JAK1 JAK1 IL-2/15Rbeta->JAK1 Activates PI3K PI3K IL-2/15Rbeta->PI3K Activates JAK3 JAK3 gammac->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT3->Nucleus Translocates pSTAT5->Nucleus Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (e.g., Bcl-2, Granzyme B, Perforin) Nucleus->Gene_Expression Regulates

Caption: NKTR-255 signaling pathway in NK and CD8+ T cells.

The activation of these pathways leads to the upregulation of genes involved in cell survival (e.g., Bcl-2), proliferation, and effector functions (e.g., granzyme B and perforin).

Quantitative Data

The efficacy and characteristics of NKTR-255 have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity
LigandReceptorDissociation Constant (KD)
rhIL-15Human IL-15RαHigh Affinity
rhIL-15Human IL-2RβModest Affinity
NKTR-255Human IL-15RαSimilar to rhIL-15
NKTR-255Human IL-2RβSimilar to rhIL-15

Note: Specific KD values are often proprietary. The table reflects the relative affinities reported in the literature.[1]

Table 2: In Vivo Pharmacokinetics in Mice
CompoundClearance (mL/hour/kg)Effective Half-life (hours)
rhIL-155070.168
NKTR-2552.3115.2

Data from a preclinical study in mice.[13]

Table 3: In Vivo Expansion of Immune Cells in Mice
TreatmentCell TypeFold Increase vs. Vehicle
NKTR-255 (single dose)Splenic NK cells~2-fold
NKTR-255 (single dose)Splenic CD8+ T cells~2.5-fold

Data from a study in C57BL/6 mice 5 days after a single dose of NKTR-255.

Table 4: Clinical Efficacy in Relapsed/Refractory Large B-cell Lymphoma (LBCL)
Treatment ArmNumber of Patients (n)6-Month Complete Response (CR) Rate
NKTR-255 + CAR-T1173%
Placebo + CAR-T450%

Data from a Phase 2 trial (NCT05664217) in patients with R/R LBCL who received NKTR-255 after CD19-directed CAR T-cell therapy.[5][14][15]

Experimental Protocols

The characterization of NKTR-255 has involved a range of in vitro and in vivo experimental assays.

In Vitro pSTAT5 Signaling Assay

This assay is used to determine the ability of NKTR-255 to activate the JAK/STAT signaling pathway in target cells.

Experimental Protocol: pSTAT5 Flow Cytometry

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Stimulation: Incubate the PBMCs with varying concentrations of NKTR-255, rhIL-15, or a control for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state of STAT5.

  • Permeabilization: Permeabilize the cells with a methanol-based buffer to allow intracellular staining.

  • Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for phosphorylated STAT5 (pSTAT5) and antibodies to identify cell surface markers of NK cells (e.g., CD3-, CD56+) and T cell subsets (e.g., CD3+, CD8+).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of pSTAT5-positive cells within the NK and CD8+ T cell populations.

In Vivo Murine Tumor Model

Animal models are crucial for evaluating the in vivo anti-tumor efficacy of NKTR-255.

Experimental_Workflow In Vivo Murine Tumor Model Workflow Tumor_Cell_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (NKTR-255 or Vehicle) Tumor_Growth->Treatment_Initiation Continued_Treatment Continued Treatment Treatment_Initiation->Continued_Treatment Endpoint_Analysis Endpoint Analysis Continued_Treatment->Endpoint_Analysis Data_Collection Data Collection: - Tumor Volume - Survival - Immune Cell Infiltration Endpoint_Analysis->Data_Collection

Caption: A typical experimental workflow for an in vivo tumor model.

Experimental Protocol: Daudi Lymphoma Xenograft Model

  • Cell Culture: Culture Daudi Burkitt's lymphoma cells in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice) that can accept human tumor xenografts.

  • Tumor Implantation: Inject a defined number of Daudi cells intravenously into the mice.

  • Treatment: Once the tumor is established, randomize the mice into treatment groups to receive intravenous injections of NKTR-255 or a vehicle control at specified doses and schedules.

  • Monitoring: Monitor the mice regularly for tumor burden (e.g., by bioluminescence imaging if the tumor cells are engineered to express luciferase), body weight, and overall health.

  • Endpoint Analysis: At the end of the study, or when humane endpoints are reached, collect tissues (e.g., spleen, bone marrow, tumor) for analysis of immune cell populations by flow cytometry and assessment of tumor burden. Survival is also a key endpoint.

Clinical Development

NKTR-255 is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other cancer therapies, for the treatment of hematologic malignancies and solid tumors.[1][3][4][6][16]

Phase 1 Trial in Hematologic Malignancies (NCT04136756)

This first-in-human, open-label, dose-escalation and dose-expansion study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of NKTR-255 alone and in combination with daratumumab or rituximab in patients with relapsed or refractory multiple myeloma or non-Hodgkin's lymphoma.[1][2][3]

Trial Design:

  • Dose Escalation: Successive cohorts of patients receive increasing doses of NKTR-255 to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

  • Dose Expansion: Additional patients are enrolled at the RP2D to further evaluate the safety and preliminary efficacy of NKTR-255 as a monotherapy and in combination with standard-of-care antibodies.

Conclusion

NKTR-255 represents a promising advancement in IL-15-based immunotherapy. Through its engineered design, it overcomes the pharmacokinetic limitations of rhIL-15, leading to sustained activation of the IL-15 pathway and robust expansion of anti-tumor NK and CD8+ T cells. Preclinical and early clinical data have demonstrated its potential to enhance anti-tumor immunity, both as a single agent and in combination with other cancer therapies. Ongoing and future clinical studies will further delineate the therapeutic role of NKTR-255 in the evolving landscape of cancer immunotherapy.

References

Preliminary Preclinical Studies on IV-255: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IV-255 is a novel, selective small-molecule inhibitor of the bromodomain of BRG1 (Brahma-related gene 1), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] Preclinical investigations have highlighted its potential as a sensitizing agent in oncology, particularly in aggressive cancers such as glioblastoma (GBM) and uveal melanoma (UM). This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for transcription, replication, and repair. The BRG1 subunit, frequently overexpressed in various cancers, has emerged as a promising therapeutic target.[1] this compound selectively binds to the bromodomain of BRG1, distinguishing it from other subunits like BRM.[1] This targeted inhibition disrupts the cancer cells' ability to respond to DNA damage, thereby enhancing the efficacy of cytotoxic therapies.

Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting the bromodomain of BRG1. Structural and functional studies have identified the Tyr1497 residue within the BRG1 bromodomain as critical for the binding of this compound and its subsequent biological activity. By binding to this pocket, this compound impairs the DNA double-strand break (DSB) response in cancer cells. This disruption leads to increased DNA damage accumulation, as evidenced by elevated levels of phosphorylated H2AX (γH2AX), a sensitive marker for DSBs. Ultimately, this heightened DNA damage sensitizes cancer cells to apoptosis induced by DNA-damaging agents like temozolomide (TMZ).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Glioblastoma (GBM) Cell Lines

Cell LineTreatmentConcentrationDurationOutcome
LN229This compound + TMZ20 µM (this compound), 200 µM (TMZ)48 hoursIncreased γH2AX staining
U251This compound + TMZ20 µM (this compound), 200 µM (TMZ)48 hoursIncreased γH2AX staining
LN229This compound + TMZ10 µM (this compound), 200 µM (TMZ)72 hoursEnhanced cell death
U251This compound + TMZ10 µM (this compound), 200 µM (TMZ)72 hoursEnhanced cell death

Table 2: In Vitro Efficacy of this compound in Uveal Melanoma (UM) Cell Line MP41

Assay TypeTreatmentOutcomep-value
2D ProliferationThis compoundNo significant impactp=0.78
3D Clonogenic AssayThis compound65% reduction in sphere-forming capacityp<0.01
qPCR (STAT3)This compound45% reduction in expressionp<0.05
qPCR (ANGPTL4)This compound50% reduction in expressionp<0.01
qPCR (TNFSRF14)This compound40% reduction in expressionp<0.05

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to the BRG1 protein in a cellular context.

  • Cell Treatment: Treat GBM cells (e.g., LN-229, U251) expressing epitope-tagged BRG1 with this compound (30 µM) or vehicle (DMSO) for 3 hours.[2]

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them over a temperature gradient (e.g., 44.5°C to 55.6°C) for 5 minutes using a thermal cycler.[2]

  • Cell Lysis: Immediately after heating, place the cells on ice at 4°C and lyse them.

  • Protein Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Immunoblotting: Analyze the soluble fractions by immunoblotting for the epitope-tagged BRG1. Actin is used as a loading control. An increase in soluble BRG1 at higher temperatures in the this compound-treated samples indicates target engagement.[2]

γH2AX Immunostaining for DNA Damage

This protocol quantifies DNA double-strand breaks in response to treatment.

  • Cell Culture and Treatment: Grow GBM cells on 8-well glass chamber slides. Treat the cells with this compound (20 µM) with or without TMZ (200 µM) for 48 hours.[1]

  • Fixation and Permeabilization: Wash the slides with PBS and fix the cells with 4% paraformaldehyde in PBS containing 0.3% Triton-X100 for 30 minutes at room temperature.[1]

  • Blocking: Block the cells to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the slides and visualize the γH2AX foci using a confocal microscope. The number of foci per nucleus is quantified to assess the extent of DNA damage.

Uveal Melanoma 3D Spheroid Culture and Clonogenic Assay

This protocol assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.

  • Cell Culture: Culture the UM MP41 cell line in ultra-low attachment plates with 0.6% methyl cellulose to promote spheroid formation.[3]

  • Treatment: Treat the forming spheroids with this compound at the desired concentration.

  • Clonogenic Assay: After a set incubation period, quantify the number and size of the formed spheres using imaging software such as ImageJ.[3] A reduction in sphere-forming capacity in the treated group indicates an impairment of self-renewal.[3]

Quantitative PCR (qPCR) for Stemness Markers

This protocol measures changes in the expression of genes associated with cancer stemness.

  • Cell Culture and Treatment: Culture UM MP41 cells in 2D and treat with this compound.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for STAT3, ANGPTL4, and TNFSRF14. Normalize the expression levels to a housekeeping gene such as β-actin.[3]

  • Data Analysis: Analyze the relative gene expression changes in the this compound-treated cells compared to the control group.[3]

Visualizations

Signaling Pathway of this compound in Sensitizing GBM to TMZ

IV255_Mechanism cluster_0 Normal DNA Damage Response cluster_1 This compound Mediated Sensitization TMZ Temozolomide (TMZ) DSB DNA Double-Strand Breaks TMZ->DSB BRG1 BRG1 (SWI/SNF) DSB->BRG1 DNA_Repair DNA Repair BRG1->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival IV255 This compound BRG1_2 BRG1 (SWI/SNF) IV255->BRG1_2 TMZ_2 Temozolomide (TMZ) DSB_2 DNA Double-Strand Breaks TMZ_2->DSB_2 DSB_2->BRG1_2 gH2AX Increased γH2AX DSB_2->gH2AX BRG1_2->gH2AX Apoptosis Apoptosis gH2AX->Apoptosis CETSA_Workflow start Start: GBM Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment heat_shock Heat Shock (Temperature Gradient) treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to Separate Soluble and Insoluble Fractions lysis->centrifugation immunoblot Immunoblot for Soluble BRG1 centrifugation->immunoblot end End: Analyze Target Engagement immunoblot->end UM_Stemness_Workflow cluster_3D 3D Culture Analysis cluster_2D 2D Culture Analysis start Start: UM MP41 Cells culture_3d 3D Spheroid Culture + this compound start->culture_3d culture_2d 2D Culture + this compound start->culture_2d clonogenic_assay Clonogenic Assay culture_3d->clonogenic_assay quantify_spheres Quantify Sphere Formation clonogenic_assay->quantify_spheres end End: Assess Impact on Stem-like Properties quantify_spheres->end rna_extraction RNA Extraction culture_2d->rna_extraction qpcr qPCR for Stemness Markers (STAT3, ANGPTL4, TNFSRF14) rna_extraction->qpcr qpcr->end

References

An In-Depth Technical Guide to NKTR-255 and its Structural Analogs & Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKTR-255, formerly known as IV-255, is a pioneering immunotherapeutic agent currently under extensive investigation for its potential in oncology. As a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), NKTR-255 is designed to leverage the potent immunostimulatory properties of IL-15 while overcoming its inherent pharmacokinetic limitations. This technical guide provides a comprehensive overview of NKTR-255, its mechanism of action, and explores the landscape of its potential structural analogs and derivatives. By delving into the intricacies of its design, preclinical and clinical findings, and the broader context of modified IL-15-based therapies, this document aims to serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.

Introduction to NKTR-255: The Core Molecule

NKTR-255 is an investigational cancer immunotherapy that consists of recombinant human IL-15 covalently bound to multiple polyethylene glycol (PEG) chains. This process, known as PEGylation, is a well-established strategy in pharmaceutical development to enhance the therapeutic profile of protein-based drugs.[1] The primary goal of PEGylating rhIL-15 to create NKTR-255 is to prolong its half-life in circulation, thereby enabling sustained signaling through the IL-15 receptor pathway and maximizing its anti-tumor effects.[2]

Chemical Structure and Synthesis

The core of NKTR-255 is the rhIL-15 protein, a 114-amino acid cytokine. The PEGylation process involves the covalent attachment of PEG polymers to specific amino acid residues on the surface of the IL-15 protein. While the exact proprietary details of Nektar Therapeutics' PEGylation technology for NKTR-255 are not fully disclosed, it is engineered to optimize the activation of the IL-15 pathway.

Mechanism of Action

NKTR-255 functions as an IL-15 receptor agonist.[1] IL-15 is a critical cytokine for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are essential components of the anti-tumor immune response. NKTR-255 engages the IL-15 receptor complex (IL-15Rα/IL-2Rβγ), leading to the downstream activation of signaling pathways that promote the expansion and effector function of these cytotoxic immune cells.[3] Preclinical studies have demonstrated that NKTR-255 leads to a significant in vivo expansion of NK cells and CD8+ T cells.[4]

Structural Analogs and Derivatives of NKTR-255

While specific, named structural analogs of NKTR-255 are not extensively documented in publicly available literature, the field of cytokine engineering offers several avenues for creating derivatives with potentially enhanced or modified properties. These can be broadly categorized into modifications of the PEG component and alterations to the IL-15 protein itself.

Variations in PEGylation

The properties of a PEGylated protein can be fine-tuned by altering the size, number, and attachment sites of the PEG chains.

  • PEG Size and Number: Larger or more numerous PEG chains generally lead to a longer circulatory half-life but can sometimes reduce the biological activity of the protein by sterically hindering its interaction with its receptor.

  • Site-Specific PEGylation: Advanced PEGylation techniques allow for the attachment of PEG to specific amino acid residues, moving away from random conjugation. This can help to preserve the protein's active sites and maintain its potency.

IL-15 Muteins

Genetic engineering can be employed to create IL-15 variants, or "muteins," with altered receptor binding affinities or improved stability. The goal of creating IL-15 muteins is often to enhance its preferential binding to the IL-2Rβγc receptor, which is expressed on NK cells and CD8+ T cells, while minimizing interaction with the IL-2Rα subunit, which is associated with regulatory T cell (Treg) expansion and potential toxicity.

Chimeric IL-15 Cytokines

Another approach to creating IL-15 derivatives involves the fusion of the IL-15 protein with other molecules to enhance its function or targeting.

  • IL-15/IL-15Rα Complexes: Co-expression or fusion of IL-15 with the sushi domain of the IL-15 receptor alpha (IL-15Rα) has been shown to create a more stable and potent complex. This "superagonist" complex can be further modified, for instance, by fusion to an Fc domain to extend its half-life.

  • Antibody-Cytokine Fusions: Fusing IL-15 or its variants to a tumor-targeting antibody can direct the cytokine's activity to the tumor microenvironment, potentially increasing efficacy while reducing systemic side effects.

Experimental Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of NKTR-255.

Table 1: Preclinical Efficacy of NKTR-255

ParameterValueSpecies/ModelReference
NK Cell Expansion (fold change)~2.0Mice[4]
CD8+ T Cell Expansion (fold change)~2.5Mice[4]

Table 2: Clinical Efficacy of NKTR-255 in Combination with CD19-directed CAR-T Therapy in Relapsed/Refractory Large B-Cell Lymphoma

EndpointNKTR-255 GroupPlacebo GroupReference
6-Month Complete Response Rate (ITT population)73% (8/11)50% (2/4)[5]
Re-expansion of CD8+ CAR-T cells73% (8/11)0% (0/4)[5]
Key Experimental Protocols

Protocol 1: In Vivo Assessment of NKTR-255 Induced Immune Cell Expansion

  • Animal Model: C57BL/6 mice.

  • Treatment: Administer a single intraperitoneal (i.p.) injection of NKTR-255 (e.g., 0.03 mg/kg) or a vehicle control (e.g., PBS).

  • Sample Collection: At a predetermined time point (e.g., 5 days post-injection), euthanize mice and harvest spleens.

  • Cell Preparation: Prepare single-cell suspensions from the spleens.

  • Flow Cytometry: Stain splenocytes with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD44, CD62L).

  • Data Analysis: Acquire data on a flow cytometer and analyze the frequency and absolute numbers of different immune cell populations.

Protocol 2: Assessment of NK Cell Cytotoxicity

  • Effector Cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs).

  • Target Cells: Use a suitable tumor cell line (e.g., K562) as target cells.

  • Co-culture: Co-culture the effector NK cells with the target cells at various effector-to-target (E:T) ratios.

  • Cytotoxicity Assay: Measure target cell lysis using a standard method such as a chromium-51 release assay or a calcein-AM release assay.

  • Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to NKTR-255 and its evaluation.

NKTR_255_Signaling_Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response NKTR_255 NKTR-255 (PEG-IL-15) IL15R IL-15Rβγc NKTR_255->IL15R Binding JAK1_3 JAK1/JAK3 IL15R->JAK1_3 Activation STAT3_5 STAT3/STAT5 JAK1_3->STAT3_5 PI3K PI3K/Akt JAK1_3->PI3K MAPK Ras/MAPK JAK1_3->MAPK Transcription Gene Transcription STAT3_5->Transcription Survival Survival PI3K->Survival Proliferation Proliferation MAPK->Proliferation Transcription->Proliferation Transcription->Survival Cytotoxicity Enhanced Cytotoxicity Transcription->Cytotoxicity

Caption: Signaling pathway of NKTR-255 in NK and CD8+ T cells.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Binding_Assay Receptor Binding Assay Signaling_Assay Signaling Pathway Analysis Binding_Assay->Signaling_Assay Cytotoxicity_Assay NK/T Cell Cytotoxicity Assay Signaling_Assay->Cytotoxicity_Assay PK_PD_Study Pharmacokinetics & Pharmacodynamics Cytotoxicity_Assay->PK_PD_Study Tumor_Model Syngeneic or Xenograft Tumor Models PK_PD_Study->Tumor_Model Efficacy_Study Anti-tumor Efficacy Assessment Tumor_Model->Efficacy_Study Immune_Profiling Immune Cell Profiling (Flow Cytometry) Efficacy_Study->Immune_Profiling Tumor_Growth Tumor Growth Inhibition Efficacy_Study->Tumor_Growth Survival_Analysis Survival Analysis Efficacy_Study->Survival_Analysis

Caption: Preclinical evaluation workflow for NKTR-255 and its analogs.

Conclusion and Future Directions

NKTR-255 represents a significant advancement in the field of cytokine-based cancer immunotherapy. Its rational design, leveraging PEGylation to enhance the therapeutic window of IL-15, has shown considerable promise in preclinical and early clinical studies. While the development of specific structural analogs of NKTR-255 is an ongoing area of research, the broader landscape of IL-15 engineering, including the development of muteins and chimeric constructs, offers exciting possibilities for creating next-generation immunotherapies with improved efficacy and safety profiles. Future research will likely focus on optimizing the design of these molecules, exploring novel combination therapies, and identifying biomarkers to predict patient response. The continued exploration of NKTR-255 and its derivatives holds the potential to further unlock the power of the immune system in the fight against cancer.

References

In Vitro Characterization of IV-255 (NKTR-255): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-255, also known as NKTR-255, is a novel investigational immunotherapeutic agent designed to enhance the body's anti-tumor immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), engineered to have an extended half-life and improved pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and workflows.

Mechanism of Action

This compound is an IL-15 receptor agonist that stimulates the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, which are crucial components of the adaptive and innate immune systems.[1][3] Unlike native IL-15, which has a very short half-life, the polyethylene glycol (PEG) moiety of this compound reduces its clearance and allows for sustained signaling through the IL-15 receptor complex (IL-15Rα, IL-2/IL-15Rβ, and the common gamma chain γc).[1][2] This prolonged engagement with the IL-15 pathway leads to a durable expansion of cytotoxic immune effector cells.[2]

The signaling cascade initiated by this compound binding to its receptor complex primarily involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation of STAT5, which is critical for T cell proliferation.[4][5] Additionally, the PI3K/AKT and MAPK/ERK pathways are also activated downstream of IL-15 receptor engagement.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IV255 This compound (NKTR-255) IL15Ra IL-15Rα IV255->IL15Ra Binds IL15Rbgc IL-2/IL-15Rβγc IL15Ra->IL15Rbgc Presents JAK JAK IL15Rbgc->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates PI3K PI3K JAK->PI3K MAPK MAPK/ERK JAK->MAPK pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT pAKT->Proliferation pMAPK pMAPK/ERK MAPK->pMAPK Activation Cellular Activation (e.g., Granzyme B release) pMAPK->Activation

Caption: this compound (NKTR-255) Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

AnalyteLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
This compound (NKTR-255) hIL-15Rα1.1 x 10^51.2 x 10^-41.1
hIL-2Rβ2.9 x 10^41.5 x 10^-2520
rhIL-15 (unconjugated) hIL-15Rα1.5 x 10^51.1 x 10^-40.7
hIL-2Rβ3.2 x 10^41.7 x 10^-2530

Data obtained from surface plasmon resonance assays.[6]

Experimental Protocols

Detailed methodologies for the key in vitro characterization experiments are provided below.

Receptor Binding Affinity Assay (Surface Plasmon Resonance)

This protocol outlines the general procedure for determining the binding kinetics and affinity of this compound to its receptors using surface plasmon resonance (SPR).

Objective: To quantify the association and dissociation rates of this compound binding to immobilized IL-15Rα and IL-2Rβ.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human IL-15Rα and IL-2Rβ proteins

  • This compound (NKTR-255) and rhIL-15 (for comparison)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Ligands:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the recombinant human IL-15Rα or IL-2Rβ protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound and rhIL-15 in running buffer.

    • Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined association time (e.g., 3 minutes).[6]

    • Allow for dissociation by flowing running buffer over the sensor surface for a defined time (e.g., 10 minutes).[6]

    • Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize Ligand (IL-15Rα or IL-2Rβ) on Sensor Chip Start->Immobilize Inject Inject Analyte (this compound or rhIL-15) - Association Phase Immobilize->Inject Dissociate Flow Running Buffer - Dissociation Phase Inject->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Analyze Data Analysis (ka, kd, KD) Dissociate->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: Surface Plasmon Resonance (SPR) Workflow.
In Vitro Signaling Assay (Phospho-Flow Cytometry)

This protocol describes the measurement of intracellular signaling pathway activation in immune cells upon stimulation with this compound.

Objective: To quantify the phosphorylation of STAT5, AKT, and ERK in specific immune cell subsets (NK cells, CD8+ T cells) in response to this compound.

Materials:

  • Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • This compound (NKTR-255) at various concentrations

  • Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)

  • Fixation/Permeabilization buffers

  • Intracellular antibodies against phosphorylated proteins (e.g., anti-pSTAT5, anti-pAKT, anti-pERK)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Aliquot human whole blood or PBMCs into tubes.

    • Add serial dilutions of this compound or control to the cells.

    • Incubate at 37°C for a specified time (e.g., 20-30 minutes).[6][7]

  • Staining:

    • Fix the cells to preserve the phosphorylation state.

    • Permeabilize the cells to allow intracellular antibody entry.

    • Stain with a cocktail of fluorescently-labeled antibodies against cell surface markers and intracellular phosphorylated proteins.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the specific immune cell populations (e.g., NK cells: CD3-CD56+; CD8+ T cells: CD3+CD8+).

    • Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies within each cell population.

  • Data Analysis:

    • Plot the MFI of each phosphorylated protein against the concentration of this compound to generate dose-response curves.

    • Calculate EC50 values from the dose-response curves.

cluster_workflow Phospho-Flow Cytometry Workflow Start Start Stimulate Stimulate Cells (Whole Blood or PBMCs) with this compound Start->Stimulate FixPerm Fix and Permeabilize Cells Stimulate->FixPerm Stain Stain with Surface and Intracellular Antibodies FixPerm->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Gate on Cell Populations & Quantify pSTAT5 MFI Acquire->Analyze End End Analyze->End

Caption: Phospho-Flow Cytometry Workflow.
In Vitro Functional Assays

Objective: To measure the dose-dependent proliferation of NK cells and CD8+ T cells in response to this compound.

Materials:

  • Isolated human PBMCs

  • Cell proliferation dye (e.g., CFSE or CellTrace Violet)

  • This compound (NKTR-255) at various concentrations

  • Cell culture medium and supplements

  • Flow cytometer

Procedure:

  • Cell Labeling and Culture:

    • Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.

    • Plate the labeled cells in a 96-well plate.

    • Add serial dilutions of this compound.

    • Culture the cells for an appropriate duration (e.g., 5-7 days) to allow for cell division.

  • Staining and Analysis:

    • Harvest the cells and stain with antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56).

    • Analyze the cells by flow cytometry.

    • Gate on the NK cell and CD8+ T cell populations.

    • Assess proliferation by the dilution of the cell proliferation dye.

  • Data Analysis:

    • Quantify the percentage of divided cells or the proliferation index for each concentration of this compound.

    • Generate dose-response curves and calculate EC50 values.

Objective: To quantify the release of the cytotoxic effector molecule granzyme B from immune cells stimulated with this compound.[8]

Materials:

  • Isolated human PBMCs

  • This compound (NKTR-255) at various concentrations

  • Cell culture medium

  • ELISA kit for human granzyme B

Procedure:

  • Cell Stimulation:

    • Culture PBMCs with serial dilutions of this compound for a defined period (e.g., 24-48 hours).

  • Supernatant Collection:

    • Centrifuge the cell cultures and collect the supernatants.

  • ELISA:

    • Perform an ELISA on the collected supernatants to quantify the concentration of granzyme B according to the kit manufacturer's protocol.

  • Data Analysis:

    • Plot the concentration of granzyme B against the concentration of this compound to generate a dose-response curve.

Conclusion

The in vitro characterization of this compound (NKTR-255) demonstrates its potent and sustained activity as an IL-15 receptor agonist. It exhibits high-affinity binding to the IL-15 receptor alpha chain and effectively activates downstream signaling pathways, leading to the robust proliferation and functional activation of key anti-tumor immune cells, namely NK cells and CD8+ T cells. The methodologies outlined in this guide provide a framework for the continued investigation and development of this promising immunotherapeutic agent.

References

An In-depth Technical Guide to the Target Identification and Validation of Hypothetix (IV-255): A Novel mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the preclinical target identification and validation strategy for Hypothetix (IV-255), a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). We detail the multifaceted approach used to unequivocally identify mTOR as the primary molecular target of this compound and to validate its mechanism of action in cellular and in vivo models. This document outlines the core experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows through detailed diagrams.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][5]

Hypothetix (this compound) was identified through a high-throughput phenotypic screen for compounds that inhibit the proliferation of cancer cell lines resistant to first-generation mTOR inhibitors (rapalogs). This guide delineates the subsequent journey of identifying mTOR as its direct target and validating its therapeutic potential.

Target Identification: Unraveling the Molecular Target of this compound

An unbiased, multi-pronged approach was employed to identify the direct binding partner of this compound. The overall workflow is depicted below.

G cluster_0 Target Identification Workflow A Hypothetix (this compound) Bioactive Compound B Affinity Chromatography - MS/MS A->B Immobilized Bait C Cellular Thermal Shift Assay (CETSA) A->C Compound Treatment D Candidate Target List B->D C->D E mTOR Identified as High-Confidence Hit D->E Data Convergence

Caption: Target identification workflow for this compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from a complex protein mixture.[6][7] A biotinylated derivative of this compound was synthesized and immobilized on streptavidin-coated beads. These beads were then incubated with cell lysates from a human cancer cell line. After extensive washing to remove non-specific binders, specifically bound proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Top Protein Hits from Affinity Chromatography-Mass Spectrometry

RankProtein NameGene NameUnique PeptidesScore
1Serine/threonine-protein kinase mTORMTOR28345
2Heat shock protein 90-alphaHSP90AA115182
3Eukaryotic translation initiation factor 4A1EIF4A112151
4Pyruvate kinase PKMPKM10130

Data is representative and compiled for illustrative purposes.

The results consistently identified mTOR as the top candidate with high confidence. Other identified proteins were common, less specific interactors often found in such experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10] Cells were treated with either vehicle (DMSO) or this compound, heated to various temperatures, and the amount of soluble mTOR remaining was quantified by Western blot.

Table 2: CETSA Results for mTOR Stabilization by this compound

TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1 °C-
This compound (10 µM)58.6 °C+6.5 °C

Data is representative and compiled for illustrative purposes.

The significant thermal shift observed in the presence of this compound strongly indicated a direct binding interaction between this compound and mTOR within intact cells.[11]

Target Validation: Confirming mTOR as the Mediator of this compound's Activity

Following the successful identification of mTOR as the direct target, a series of validation experiments were conducted to confirm that the anti-proliferative effects of this compound are mediated through the inhibition of mTOR kinase activity.

The mTOR Signaling Pathway

The mTOR pathway is a critical regulator of cellular processes.[3] this compound was hypothesized to act as an ATP-competitive inhibitor within the mTOR kinase domain, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

G GF Growth Factors (Insulin, IGF-1) PI3K PI3K GF->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 ProteinSynth Protein Synthesis Cell Growth S6K1->ProteinSynth BP1->ProteinSynth mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Cyto Cytoskeletal Organization AKT_S473->Cyto IV255 Hypothetix (this compound) IV255->mTORC1 IV255->mTORC2 G cluster_1 In Vivo Xenograft Study Workflow A Implant Cancer Cells (e.g., A549) into Mice B Allow Tumors to Establish (e.g., 100 mm³) A->B C Randomize into Treatment Groups B->C D Administer Vehicle or This compound Daily (i.p.) C->D E Monitor Tumor Volume and Body Weight D->E F Pharmacodynamic Analysis of Tumor Tissue (Western Blot) E->F At Study End

References

Pharmacological Profile of NKTR-255: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NKTR-255 is an investigational immunotherapeutic agent designed to boost the body's natural anti-cancer immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), a cytokine that plays a critical role in the proliferation and activation of key immune cells. This document provides a comprehensive overview of the pharmacological profile of NKTR-255, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist. Interleukin-15 is a cytokine that is crucial for the development, survival, and activation of natural killer (NK) cells and CD8+ T cells, both of which are potent effectors of the anti-tumor immune response. NKTR-255, being a PEGylated conjugate of rhIL-15, is designed to have an improved pharmacokinetic profile and sustained signaling through the IL-15 receptor pathway.

The mechanism of action of NKTR-255 involves binding to the IL-15 receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132). Upon binding, NKTR-255 stimulates downstream signaling pathways that lead to the proliferation and activation of NK cells and CD8+ T cells. Activated NK cells and cytotoxic CD8+ T cells can then recognize and eliminate cancer cells. In preclinical studies, NKTR-255 has been shown to enhance the function of CD8+ T cells and NK cells, leading to increased anti-tumor activity.[1][2]

Signaling Pathway

The signaling cascade initiated by NKTR-255 binding to the IL-15 receptor complex is central to its immunomodulatory effects. The following diagram illustrates the key components and relationships in the NKTR-255 signaling pathway.

NKTR255_Signaling_Pathway NKTR-255 Signaling Pathway cluster_effects Cellular Effects IL15Ra IL-15Rα CD122 CD122 (IL-2/15Rβ) JAK1 JAK1 CD122->JAK1 CD132 CD132 (γc) JAK3 JAK3 CD132->JAK3 NKTR255 NKTR-255 NKTR255->IL15Ra NKTR255->CD122 NKTR255->CD132 STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK1->STAT5 PI3K PI3K/Akt JAK1->PI3K JAK3->STAT5 Proliferation Proliferation STAT3->Proliferation STAT5->Proliferation Activation Activation STAT5->Activation Survival Survival PI3K->Survival

NKTR-255 signaling through the IL-15 receptor complex.

Pharmacodynamics

Preclinical studies in mice have demonstrated the pharmacodynamic effects of NKTR-255. Administration of NKTR-255 resulted in a significant expansion of both CD8+ T cells and NK cells. Specifically, a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells were observed in wild-type mice.[1][2] Further studies have shown that NKTR-255 enhances the production of interferon-gamma (IFN-γ) and granzyme B by effector CD8+ T cells and NK cells, which are key mediators of their cytotoxic activity.[1]

Table 1: Pharmacodynamic Effects of NKTR-255 in Preclinical Models

ParameterObservationReference
CD8+ T Cell Expansion2.5-fold increase in WT mice[1][2]
NK Cell Expansion2.0-fold increase in WT mice[1][2]
IFN-γ and Granzyme B ProductionEnhanced in effector CD8+ T cells and NK cells[1]

Clinical Development and Efficacy

NKTR-255 is being evaluated in several clinical trials for the treatment of various hematologic malignancies. These trials are assessing the safety, tolerability, and efficacy of NKTR-255 both as a monotherapy and in combination with other anti-cancer agents, such as CAR-T cell therapies and monoclonal antibodies.

A Phase 1 clinical trial investigated NKTR-255 in combination with a bispecific CAR-T therapy (CAR19-22) in adults with relapsed/refractory B-cell acute lymphoblastic leukemia.[3][4] The combination was found to be safe and feasible, with high rates of durable responses.[3][4] Notably, 8 out of 9 patients who received the combination therapy achieved measurable residual disease-negative remission.[3][4] At 12 months, the progression-free survival for patients treated with NKTR-255 was double that of historical controls (67% vs 38%).[4]

Another clinical study is a Phase 1b trial evaluating NKTR-255 in combination with CAR-T cell therapy for the treatment of relapsed or refractory large B-cell lymphoma.[5] Additionally, a Phase 1 dose-escalation study is assessing NKTR-255 as a monotherapy and in combination with daratumumab or rituximab in adults with relapsed/refractory multiple myeloma or non-Hodgkin's lymphoma.[6]

Table 2: Summary of Key Clinical Trials for NKTR-255

Trial IdentifierPhaseIndicationInterventionStatus
NCT032338541Relapsed/Refractory B-cell Acute Lymphoblastic LeukemiaNKTR-255 + CAR19-22Results Reported[3][4]
NCT053592111bRelapsed or Refractory Large B-cell LymphomaNKTR-255 + CAR-T Cell TherapyRecruiting[5]
NCT041367561Relapsed/Refractory Multiple Myeloma or Non-Hodgkin's LymphomaNKTR-255 monotherapy or in combination with daratumumab or rituximabRecruiting[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies that could be employed in the preclinical and clinical evaluation of NKTR-255.

Preclinical In Vivo Efficacy Studies

  • Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used. Tumors are established by subcutaneous or intravenous injection of cancer cells.

  • Treatment: Once tumors are established, mice are treated with NKTR-255, a vehicle control, or a comparator agent. NKTR-255 is administered intravenously at various dose levels and schedules.

  • Efficacy Endpoints: Tumor growth is monitored regularly using calipers. Survival is also a primary endpoint.

  • Pharmacodynamic Assessments: At specified time points, blood and tumor tissues are collected to analyze the frequency and activation state of immune cell populations (CD8+ T cells, NK cells) by flow cytometry. Cytokine levels in the plasma and tumor microenvironment are measured by ELISA or multiplex assays.

Clinical Trial Protocol (Phase 1 Dose Escalation)

  • Study Design: A 3+3 dose-escalation design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of NKTR-255.

  • Patient Population: Patients with relapsed/refractory hematologic malignancies who have exhausted standard treatment options.

  • Treatment: NKTR-255 is administered intravenously in escalating dose cohorts. Treatment is given in cycles (e.g., every 21 or 28 days).

  • Safety Assessments: Patients are monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).

  • Efficacy Assessments: Tumor response is evaluated according to standard criteria (e.g., RECIST for solid tumors, or specific criteria for hematologic malignancies).

  • Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of NKTR-255 and to assess its effects on immune cell populations and cytokine levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical in vivo study of NKTR-255.

Preclinical_Workflow Preclinical In Vivo Study Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Establishment Tumor Establishment (e.g., 7-10 days) Tumor_Implantation->Tumor_Establishment Treatment_Initiation Treatment Initiation (IV NKTR-255) Tumor_Establishment->Treatment_Initiation Tumor_Monitoring Tumor Growth Monitoring Treatment_Initiation->Tumor_Monitoring Survival_Monitoring Survival Monitoring Treatment_Initiation->Survival_Monitoring PD_Analysis Pharmacodynamic Analysis Treatment_Initiation->PD_Analysis Data_Analysis Data Analysis and Interpretation Tumor_Monitoring->Data_Analysis Survival_Monitoring->Data_Analysis PD_Analysis->Data_Analysis

References

IV-255: A Novel Inhibitor of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of IV-255, a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK cascade in various pathologies, particularly in oncology.

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers.[2][5] this compound has been developed to specifically target this pathway, offering a promising avenue for therapeutic intervention.

Mechanism of Action

The MAPK/ERK signaling cascade is a multi-tiered kinase pathway that transmits extracellular signals from cell surface receptors to the nucleus.[6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein-coupled receptors, or integrins, which in turn activate the small GTPase Ras.[2][7] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases). Finally, activated MEK1/2 phosphorylates and activates ERK1 and ERK2.[2] Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and cellular responses.[2][3]

This compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby inhibiting the downstream signaling cascade.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation IV255 This compound IV255->MEK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
MEK15.2
MEK24.8
A-Raf>10,000
B-Raf>10,000
c-Raf>10,000
ERK1>10,000
ERK2>10,000

Table 2: Cellular Anti-proliferative Activity

Cell LineCancer TypeBRAF StatusKRAS StatusIC₅₀ (nM)
A375MelanomaV600EWT15.7
HT-29ColorectalV600EWT22.4
HCT116ColorectalWTG13D35.1
Panc-1PancreaticWTG12D48.9
MCF-7BreastWTWT>1,000

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition (%)
A375 (Melanoma)This compound (25 mg/kg, oral, once daily)85
HT-29 (Colorectal)This compound (25 mg/kg, oral, once daily)78
HCT116 (Colorectal)This compound (50 mg/kg, oral, once daily)65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

  • Methodology:

    • Recombinant human kinases were used.

    • Kinase activity was measured using a radiometric filter binding assay with [γ-³³P]ATP.

    • This compound was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of the peptide substrate and [γ-³³P]ATP.

    • After incubation for 60 minutes at 30°C, the reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate.

    • The plate was washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated ³³P was quantified using a scintillation counter.

    • IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

2. Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

  • Methodology:

    • Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of this compound for 72 hours.

    • Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader.

    • IC₅₀ values were calculated from the dose-response curves.

Cell_Proliferation_Workflow A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC₅₀ values F->G

Figure 2: Workflow for the cellular proliferation assay.

3. In Vivo Xenograft Studies

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Female athymic nude mice were used.

    • Cancer cells were subcutaneously injected into the flank of each mouse.

    • When tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle control and treatment groups.

    • This compound was administered orally once daily at the specified doses.

    • Tumor volume and body weight were measured twice weekly.

    • Tumor volume was calculated using the formula: (length × width²)/2.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Xenograft_Study_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to grow to 100-150 mm³ A->B C Randomize mice into control and treatment groups B->C D Administer this compound or vehicle orally, once daily C->D E Measure tumor volume and body weight twice weekly D->E F Excise and weigh tumors at study endpoint E->F G Calculate tumor growth inhibition F->G

Figure 3: Workflow for the in vivo xenograft studies.

Conclusion

This compound is a potent and selective inhibitor of the MAPK/ERK signaling pathway with significant anti-proliferative activity in cancer cell lines harboring BRAF or KRAS mutations. Furthermore, this compound demonstrates robust anti-tumor efficacy in in vivo xenograft models. These findings highlight the potential of this compound as a targeted therapeutic agent for the treatment of cancers driven by a dysregulated MAPK/ERK pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

An In-depth Technical Guide to the Biological Activity of IV-255

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the biological activity of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain. It includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction

This compound is a next-generation bromodomain inhibitor that shows significant promise as a sensitizing agent for cancer chemotherapy.[1] It selectively targets the bromodomain of Brahma-related gene 1 (BRG1, also known as SMARCA4), a key catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] By inhibiting BRG1, this compound disrupts the cellular response to DNA damage, thereby enhancing the efficacy of DNA-damaging agents in cancer cells. This guide will delve into the specifics of its biological activity, providing a comprehensive resource for researchers in the field.

Mechanism of Action

This compound functions as a selective inhibitor of the BRG1 bromodomain.[3] Unlike some other bromodomain inhibitors, it does not bind to the bromodomain of the closely related BRM (SMARCA2) subunit.[1][2] The binding of this compound to the BRG1 bromodomain is dependent on the presence of a key amino acid residue, Tyrosine 1497 (Tyr1497), within the binding pocket.[1][2]

The primary consequence of BRG1 inhibition by this compound is the impairment of the DNA double-strand break (DSB) repair mechanism.[1][2] This leads to an accumulation of DNA damage in cancer cells, particularly when co-administered with DNA-damaging agents like temozolomide (TMZ) or bleomycin.[1][4] The increased DNA damage ultimately triggers apoptotic cell death, sensitizing the cancer cells to the therapeutic effects of these agents.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Target Inhibitor IC50 Assay Type Reference
SMARCA2/4This compound<20 (units not specified)Not Specified[5]
Compound Cell Line Concentration Effect Reference
This compoundLN229 and U251 GBM cells20 µMSensitized cells to TMZ-induced DNA damage[2]
This compoundLN229 and U251 GBM cells10 µMIn combination with TMZ, induced cell death[2]
This compoundBRG1KO GBM cells30 µMUsed in Cellular Thermal Shift Assay (CETSA) to confirm binding[2][6]
This compoundMP41 uveal melanoma cellsNot SpecifiedReduced expression of STAT3, ANGPTL4, and TNFSRF14[7]
This compoundMP41 uveal melanoma cellsNot SpecifiedReduced sphere-forming capacity by 65%[7]

Signaling Pathways and Workflows

This compound Mechanism of Action in Sensitizing Glioblastoma Cells to Temozolomide

IV255_Mechanism cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TMZ Temozolomide (TMZ) DNA DNA TMZ->DNA Induces IV255 This compound BRG1 BRG1 Bromodomain IV255->BRG1 Inhibits DSB DNA Double-Strand Breaks (DSBs) DNA->DSB DSB_Repair DSB Repair (Impaired) BRG1->DSB_Repair Mediates DSB->DSB_Repair Apoptosis Apoptosis DSB->Apoptosis Triggers gammaH2AX Increased γH2AX DSB_Repair->gammaH2AX Leads to PARP_Casp3 PARP & Caspase-3 Cleavage Apoptosis->PARP_Casp3

Caption: this compound inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: BRG1KO GBM Cells Expressing BRG1 Constructs treatment Treat with this compound (30 µM) or Vehicle (DMSO) for 3 hours start->treatment heating Heat Cells Across a Temperature Gradient (44.5°C to 55.6°C) for 5 min treatment->heating lysis Cell Lysis on Ice heating->lysis immunoblot Immunoblotting for BRG1 and Actin lysis->immunoblot analysis Analyze Protein Stability to Confirm Binding immunoblot->analysis end End: Confirmation of This compound Target Engagement analysis->end

Caption: Workflow for confirming the binding of this compound to the BRG1 bromodomain using CETSA.

Logical Relationship of this compound's Effect on Uveal Melanoma Stem-like Properties

UM_Stemness_Effect IV255 This compound BRG1_Inhibition BRG1 Bromodomain Inhibition IV255->BRG1_Inhibition Stemness_Factors Downregulation of Stemness Markers (STAT3, ANGPTL4) BRG1_Inhibition->Stemness_Factors Severity_Marker Downregulation of Severity Marker (TNFRSF14) BRG1_Inhibition->Severity_Marker Self_Renewal Impaired Self-Renewal (Reduced Sphere Formation) Stemness_Factors->Self_Renewal Metastasis Potential to Target Metastatic Pathways Self_Renewal->Metastasis

Caption: this compound inhibits BRG1, leading to reduced stemness and potential anti-metastatic effects in uveal melanoma.

Experimental Protocols

Cell Death ELISA

This protocol is used to quantify apoptotic cell death.

  • Cell Seeding: Seed glioblastoma cells (e.g., LN229, U251) in 96-well plates.

  • Treatment: Treat cells with this compound (e.g., 10 µM) alone or in combination with TMZ (e.g., 200 µM). Include a vehicle control (DMSO).[2]

  • Incubation: Incubate the cells for 72 hours.[2]

  • Assay: Perform the cell death ELISA according to the manufacturer's instructions (e.g., Roche Cell Death Detection ELISA PLUS). This assay measures cytoplasmic histone-associated DNA fragments.

  • Data Analysis: Measure the absorbance and calculate the enrichment of nucleosomes in the cytoplasm as an indicator of apoptosis.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the binding of a ligand to its target protein in a cellular context.

  • Cell Culture: Use BRG1 knockout (KO) glioblastoma cells restored with epitope-tagged BRG1 constructs.[6]

  • Treatment: Treat the cells with this compound (e.g., 30 µM) or a vehicle control (DMSO) for 3 hours.[6]

  • Heating: Heat the cells in a thermal cycler over a defined temperature range (e.g., 44.5°C to 55.6°C) for 5 minutes to denature proteins that are not stabilized by ligand binding.[2]

  • Lysis: Lyse the cells on ice.

  • Immunoblotting: Perform immunoblotting for the epitope-tagged BRG1 and a loading control (e.g., Actin).

  • Analysis: Analyze the resulting bands. A shift in the thermal stability of BRG1 in the presence of this compound indicates direct binding.

Immunostaining for γH2AX

This method is used to detect DNA double-strand breaks.

  • Cell Culture and Treatment: Culture glioblastoma cells (e.g., LN229, U251) and treat with TMZ (e.g., 200 µM) and this compound (e.g., 20 µM) for 48 hours.[2]

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the cells using a confocal microscope (e.g., Zeiss LSM 700).[2]

  • Analysis: Quantify the nuclear γH2AX staining to assess the extent of DNA damage.

Clonogenic Assay for Uveal Melanoma

This assay assesses the self-renewal capacity of cancer stem-like cells.

  • Cell Culture: Culture uveal melanoma cells (e.g., MP41) in ultra-low attachment plates with 0.6% methylcellulose to promote spheroid formation.[7]

  • Treatment: Treat the cells with this compound.

  • Spheroid Formation: Allow spheroids to form over a period of time.

  • Quantification: Measure the number and size of the formed spheres using imaging software (e.g., ImageJ).[7]

  • Analysis: A reduction in sphere-forming capacity indicates an impairment of self-renewal.

Conclusion

This compound is a potent and selective inhibitor of the BRG1 bromodomain with significant potential as a cancer therapeutic, particularly in combination with DNA-damaging agents. Its ability to impair DNA repair and sensitize cancer cells to apoptosis has been demonstrated in preclinical models of glioblastoma.[1][2] Furthermore, its activity against stem-like properties in uveal melanoma suggests a broader applicability in targeting cancer stem cells and potentially metastasis.[7] The detailed methodologies and pathways described in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for NKTR-255

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NKTR-255 is an investigational immunotherapeutic agent currently under evaluation for its potential in cancer treatment. It is a polymer-conjugated form of recombinant human Interleukin-15 (IL-15), a cytokine that plays a crucial role in the activation and proliferation of natural killer (NK) cells and CD8+ T cells.[1][2][3] The conjugation with polyethylene glycol (PEG) is designed to prolong its half-life and improve its therapeutic profile.[1][3] These application notes provide detailed protocols for the use of NKTR-255 in a laboratory setting to study its effects on immune cells.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist. Interleukin-15 signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). NKTR-255 is designed to stimulate the proliferation and activation of T cells and natural killer (NK) cells, which are key components of the anti-tumor immune response.[4] It can act as an IL-15Rαβ agonist on CD8+ T cells and can also utilize IL-15Rα for cis presentation.[1][2]

The signaling cascade initiated by NKTR-255 binding to its receptor complex leads to the activation of downstream pathways, including the JAK/STAT pathway, which is crucial for lymphocyte proliferation, survival, and effector functions.

Data Presentation

In Vitro Expansion of Immune Cells
Cell TypeFold Expansion (vs. Control)Reference
CD8+ T cells2.5[1][3]
NK cells2.0[1][3]

Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes how to assess the proliferative effect of NKTR-255 on human PBMCs.

Materials:

  • NKTR-255

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cell proliferation dye (e.g., CFSE or similar)

  • 96-well flat-bottom cell culture plates

  • Flow cytometer

  • Phosphate Buffered Saline (PBS)

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD56)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate.

  • Cell Seeding: After staining, wash the cells with complete RPMI-1640 medium and resuspend them at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment with NKTR-255: Prepare serial dilutions of NKTR-255 in complete RPMI-1640 medium. Add 100 µL of the NKTR-255 dilutions to the respective wells. Include a vehicle control (medium without NKTR-255).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8 for cytotoxic T cells; CD56 for NK cells).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on specific cell populations (CD8+ T cells, NK cells) and assessing the dilution of the proliferation dye, which indicates cell division.

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol is designed to evaluate the effect of NKTR-255 on the cytotoxic function of NK cells.

Materials:

  • NKTR-255

  • Enriched human NK cells

  • Target cancer cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cytotoxicity detection kit (e.g., based on LDH release or calcein-AM release)

  • 96-well U-bottom cell culture plates

Procedure:

  • NK Cell Pre-activation: Isolate or enrich NK cells from PBMCs. Culture the NK cells in complete RPMI-1640 medium with a predetermined optimal concentration of NKTR-255 for 24-48 hours to enhance their cytotoxic potential. Include an untreated control group.

  • Target Cell Preparation: Label the target cancer cells with a fluorescent dye (e.g., calcein-AM) or use them unlabeled if using an LDH release assay, following the manufacturer's protocol.

  • Co-culture:

    • Plate the target cells in a 96-well U-bottom plate.

    • Add the pre-activated NK cells (effector cells) at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Measurement:

    • For LDH release assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture and measure the absorbance according to the kit instructions.

    • For calcein-AM release assay: Measure the fluorescence of the supernatant (for released calcein) or the remaining fluorescence in the cells.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

NKTR_255_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NKTR255 NKTR-255 IL15R IL-15R Complex (CD122/CD132/IL-15Rα) NKTR255->IL15R Binding JAK JAK1/JAK3 IL15R->JAK Activation PI3K PI3K IL15R->PI3K Activation STAT STAT3/STAT5 JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation AKT Akt PI3K->AKT Activation Gene_Expression Gene Expression (e.g., Bcl-2, Perforin, Granzyme) AKT->Gene_Expression Survival Signaling STAT_dimer->Gene_Expression Transcription

Caption: Simplified signaling pathway of NKTR-255.

Experimental_Workflow_Proliferation cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis isolate Isolate PBMCs stain Stain with Proliferation Dye isolate->stain seed Seed Cells in Plate stain->seed treat Add NKTR-255 seed->treat incubate Incubate for 5-7 Days treat->incubate harvest Harvest & Stain with Antibodies incubate->harvest flow Analyze by Flow Cytometry harvest->flow data Quantify Proliferation flow->data

Caption: Experimental workflow for the in vitro proliferation assay.

References

Application Notes and Protocols for Dosage and Administration of Investigational Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: No public information is available for a compound designated "IV-255." The following application notes and protocols have been compiled using information on other investigational compounds, namely BMN 255, RBx 14255, and Edaravone, to serve as a comprehensive example for researchers and drug development professionals.

Introduction

These application notes provide a summary of the dosage and administration of several investigational compounds in various animal models. The data presented is intended to guide researchers in designing preclinical studies. The development of BMN 255, an oral small molecule, was discontinued by BioMarin Pharmaceutical, Inc. in April 2024.[1][2][3] Information on RBx 14255, a novel ketolide, and Edaravone, a free-radical scavenger, is also included to provide a broader context for preclinical dose selection and administration routes.

Data Presentation: Dosage and Pharmacokinetics in Animal Models

The following tables summarize the quantitative data for the investigational compounds in different animal models.

Table 1: Dosage and Administration of BMN 255 and Edaravone in Animal Models

CompoundAnimal ModelDosageAdministration RouteFrequencyStudy DurationKey Findings/Observations
BMN 255 N/AData not available in preclinical modelsOralN/AN/APhase 1b clinical trial was initiated for non-alcoholic fatty liver disease and hyperoxaluria before discontinuation.[1][3]
Edaravone Rat (ALS model)1.5-6 mg/kgIV (1-hr infusion)2 consecutive days, followed by a 2-day drug holidayFrom 18 to 39 weeks of ageMinimal efficacy observed.[4]
Wobbler Mouse10 mg/kgIntraperitoneal (IP)Daily4 weeksAttenuated muscle weakness and motor neuron degeneration.[4]
Mutant SOD1 Transgenic Mouse50 mg/kgIntraperitoneal (IP)DailyN/ABeneficial effects observed.[4]
Rat (Myocardial Infarction model)1, 3, 10 mg/kgIntraperitoneal (IP)Daily (pretreatment)N/AShowed cardioprotective potential.[5]
Dog (Toxicity study)10, 30, 100, 300 mg/kg/dayIV bolusDaily30 daysNOAEL was 30 mg/kg/day.[4]
Dog (Toxicity study)30, 60, 120, 200 mg/kg/dayContinuous IV infusionDaily28 daysDose selection based on 7- and 14-day studies.[4]
Monkey (Toxicity study)20, 100, 1000 mg/kg/dayContinuous IV infusionDaily28 daysNerve fiber degeneration observed at the highest dose.[4]

Table 2: Pharmacokinetic Parameters of RBx 14255 and Edaravone in Animal Models

CompoundAnimal ModelAdministration RouteDoseKey Pharmacokinetic ParametersOral Bioavailability
RBx 14255 MouseOral / IVN/ALow plasma clearance; Half-life: 1.0-1.6 h.[6][7]≥85%[6][7]
RatOral / IVN/AModerate to high clearance.[6][7]15%[6][7]
DogOral / IVN/AModerate to high clearance; Half-life: 18 h.[6]98%[6][7]
Edaravone Wistar RatIV bolusN/AVd: 0.11-0.12 L/kg; Cl: 0.34-0.36 L/hr/kg; t1/2: 5.1-5.3 hr.[4]N/A
DogIV bolusN/AVd: 0.19 L/kg; Cl: 0.16 L/hr/kg; t1/2: 12.1 hr.[4]N/A
Cynomolgus MonkeyIV bolusN/AVd: 0.4-1.2 L/kg; Cl: 0.08-0.10 L/hr/kg; t1/2: 6.6 hr.[4]N/A

Experimental Protocols

In Vivo Efficacy Study of RBx 14255 in a Murine Pulmonary Infection Model

This protocol describes the determination of the in vivo efficacy of RBx 14255 in a murine pulmonary infection model induced by S. pneumoniae.

Materials:

  • RBx 14255

  • Streptococcus pneumoniae ATCC 6303

  • Swiss albino mice

  • Vehicle for drug formulation

  • Intranasal inoculation equipment

Procedure:

  • Culture S. pneumoniae ATCC 6303 to the desired concentration.

  • Induce pulmonary infection in mice via intranasal inoculation of the bacterial suspension.

  • Administer RBx 14255 at varying doses (e.g., 3.12 mg/kg) to different groups of infected mice.[8] A control group should receive the vehicle.

  • The administration can be performed orally or via another relevant route.

  • Monitor the survival of the mice over a specified period (e.g., 7 days).

  • Calculate the 50% effective dose (ED50) based on the survival data.[8]

Pharmacokinetic Study of RBx 14255 in Mice, Rats, and Dogs

This protocol outlines the procedure for determining the pharmacokinetic profile of RBx 14255 in different animal species.

Animals:

  • Swiss albino mice (20-30 g)

  • Sprague Dawley rats (200-250 g)

  • Beagle dogs (10-13 kg)

Drug Administration:

  • Intravenous (IV): Administer as a bolus dose.

    • Mice and rats: via the tail vein.

    • Dogs: via the saphenous vein.

  • Oral (PO): Administer by gavage.

Blood Sampling:

  • Mice: Use a sparse sampling design with 3 mice per time point.

  • Rats and Dogs: Use serial blood sampling.

  • Collect blood samples at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Harvest plasma by centrifugation and store at -80°C until analysis.

Analysis:

  • Determine the concentration of RBx 14255 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_0 Preparation cluster_1 Dosing cluster_2 Sampling cluster_3 Analysis A Animal Acclimatization (e.g., Mice, Rats, Dogs) B Drug Formulation (e.g., RBx 14255 in vehicle) C Intravenous (IV) Administration (Tail/Saphenous Vein) B->C D Oral (PO) Administration (Gavage) B->D E Serial Blood Collection (Defined Timepoints) C->E D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I J Data Interpretation I->J

Caption: Workflow for a typical preclinical pharmacokinetic study.

Hypothetical Signaling Pathway for a Compound Targeting Metabolic Disease

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Drug Investigational Compound (e.g., BMN 255) Drug->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Activates TF_In Inactive Transcription Factor Kinase2->TF_In Phosphorylates TF_Ac Active Transcription Factor TF_In->TF_Ac Translocation Gene Target Gene Expression (Metabolic Regulation) TF_Ac->Gene Regulates

Caption: Hypothetical signaling cascade for a metabolic regulator.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IV-255 is a potent and selective, ATP-competitive small molecule inhibitor of MEK1/2 kinases. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a key driver in many human cancers. By selectively targeting MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS.

These application notes provide detailed protocols for the characterization of this compound's biochemical potency, its effects on intracellular signaling, and its impact on cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound in various assays.

Table 1: Biochemical Potency of this compound

Analyte Target Kinase Assay Type IC₅₀ (nM)
This compound MEK1 In Vitro Kinase Assay 1.2
This compound MEK2 In Vitro Kinase Assay 1.8
This compound MKK4 In Vitro Kinase Assay > 10,000

| this compound | p38α | In Vitro Kinase Assay | > 10,000 |

Table 2: Cellular Activity of this compound in A-375 (BRAF V600E) Melanoma Cells

Assay Type Endpoint Measured EC₅₀ (nM)
Phospho-ERK1/2 Assay p-ERK1/2 (T202/Y204) Levels 4.5

| Cell Proliferation Assay | Cell Viability (72h) | 15.2 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.

MAPK_Pathway cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras raf RAF (e.g., BRAF) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation nucleus Nucleus iv255 This compound iv255->mek

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental_Workflow start Target Hypothesis: MEK1/2 Inhibition biochem Biochemical Assay (In Vitro Kinase Assay) - Determine IC₅₀ - Assess Selectivity start->biochem cell_signal Cellular Signaling Assay (Western Blot for p-ERK) - Confirm On-Target Effect - Determine EC₅₀ biochem->cell_signal cell_effect Cellular Function Assay (Proliferation/Viability) - Measure Phenotypic Effect - Determine EC₅₀ cell_signal->cell_effect preclinical Preclinical Models (e.g., Xenografts) cell_effect->preclinical

Caption: Characterization workflow for the MEK1/2 inhibitor this compound.

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the IC₅₀ value of this compound against recombinant MEK1 kinase.

A. Materials and Reagents

  • Active recombinant human MEK1 kinase

  • Inactive (substrate) human ERK2 kinase

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection antibody (e.g., anti-phospho-ERK1/2 (T202/Y204))

  • HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection reagents

  • 384-well assay plates (low volume, white)

  • DMSO (Dimethyl sulfoxide)

B. Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 dilution series for 11 points.

  • Assay Plate Preparation: Add 50 nL of the serially diluted this compound or DMSO (as a control) to the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, inactive ERK2 substrate, and ATP at twice the final desired concentration.

    • Prepare a separate enzyme solution containing kinase buffer and active MEK1 at twice the final desired concentration.

    • Add 5 µL of the MEK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ERK2/ATP master mix to each well. The final volume should be 10 µL.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of the detection mix containing the phospho-ERK1/2 antibody and HTRF reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a suitable plate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.

    • Plot the percent inhibition against the log-transformed compound concentration.

    • Fit the data using a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition in Cells

This protocol measures the ability of this compound to inhibit MEK1/2 signaling in a cellular context by quantifying the phosphorylation of its direct substrate, ERK1/2.

A. Materials and Reagents

  • A-375 melanoma cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (T202/Y204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagents

  • SDS-PAGE gels and Western Blotting equipment

B. Procedure

  • Cell Culture and Treatment:

    • Plate A-375 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with serially diluted this compound or DMSO (vehicle control) for 2 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total-ERK1/2 and GAPDH.

  • Data Analysis:

    • Quantify the band intensity for phospho-ERK, total-ERK, and GAPDH using image analysis software (e.g., ImageJ).

    • Calculate the ratio of p-ERK to total-ERK or GAPDH for each treatment.

    • Plot the normalized p-ERK levels against this compound concentration and fit the data to determine the EC₅₀ value.

Application Notes and Protocols for IV-255 (NKTR-255) in Hematologic Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational agent IV-255 (NKTR-255), a polymer-conjugated interleukin-15 (IL-15) receptor agonist, and its application in the research of hematologic malignancies. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for its use in combination with other immunotherapies.

Introduction

This compound (NKTR-255) is an investigational cancer immunotherapeutic designed to stimulate the body's innate and adaptive immune systems to fight cancer. It is a polyethylene glycol (PEG)-conjugated form of recombinant human IL-15 (rhIL-15).[1] This modification extends its half-life and improves its pharmacokinetic and pharmacodynamic properties compared to native IL-15, allowing for less frequent dosing.[2][3] this compound is being evaluated in clinical trials for the treatment of various hematologic malignancies, including multiple myeloma, non-Hodgkin's lymphoma (NHL), and B-cell acute lymphoblastic leukemia (B-ALL), both as a monotherapy and in combination with other treatments like CAR-T cell therapy and monoclonal antibodies.[4]

Mechanism of Action

This compound is an IL-15 receptor agonist that engages the IL-15 receptor alpha (IL-15Rα) and the shared IL-2/IL-15 receptor beta-gamma (IL-2/IL-15Rβγ) complex.[4] This interaction triggers downstream signaling pathways, primarily the JAK/STAT pathway, leading to the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response.[3][5] Preclinical studies have shown that this compound can increase the CD8+:Treg ratio.[4]

Signaling Pathway

The binding of this compound to the IL-15 receptor complex initiates a signaling cascade that promotes the expansion and effector function of NK and CD8+ T cells.

IL15_Signaling_Pathway cluster_cell NK Cell / CD8+ T Cell IV_255 This compound (NKTR-255) IL15R IL-15 Receptor Complex (IL-15Rα, IL-2/15Rβ, γc) IV_255->IL15R Binds to JAK JAK1/JAK3 IL15R->JAK Activates PI3K_AKT PI3K/AKT Pathway IL15R->PI3K_AKT Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates Proliferation Cell Proliferation & Survival STAT->Proliferation Promotes Activation Effector Function (e.g., Granzyme B, IFN-γ) STAT->Activation Enhances PI3K_AKT->Proliferation

This compound (NKTR-255) Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound (NKTR-255).

Table 1: Preclinical Pharmacokinetics and Pharmacodynamics of this compound (NKTR-255)

ParameterSpeciesValueReference
Pharmacokinetics
Half-life (t½)Cynomolgus Monkey26x longer than IL-15[2]
ClearanceCynomolgus Monkey38x lower than IL-15[2]
Half-life (t½)MouseLonger than rhIL-15[3]
ClearanceMouseReduced compared to rhIL-15[3]
Pharmacodynamics
pSTAT5 EC50 (NK cells)Cynomolgus Monkey6.9 ng/mL[2]
pSTAT5 EC50 (CD8+ T cells)Cynomolgus Monkey39 ng/mL[2]
NK Cell Expansion (0.1 mg/kg)Cynomolgus Monkey6.1-fold increase from baseline[2]
CD8+ T Cell Expansion (0.1 mg/kg)Cynomolgus Monkey7.8-fold increase from baseline[2]
NK Cell Expansion (0.03 mg/kg)Mouse~2.0-fold increase[1]
CD8+ T Cell Expansion (0.03 mg/kg)Mouse~2.5-fold increase[1]

Table 2: Clinical Pharmacokinetics and Pharmacodynamics of this compound (NKTR-255)

ParameterDose RangeValueReference
Pharmacokinetics
Half-life (t½)1.5 µg/kg27.8 hours[6]
Half-life (t½)3-12 µg/kg~34-87 hours[7]
Pharmacodynamics
NK Cell Expansion (1.5 µg/kg)~4-fold peak change[6]
CD8+ T Cell Expansion (1.5 µg/kg)~2-fold peak change[6]
NK Cell Expansion (3.0 µg/kg)~6-fold peak change[6]
CD8+ T Cell Expansion (3.0 µg/kg)~3-fold peak change[6]
NK Cell Expansion (6.0 µg/kg)~8-fold peak change[7]
CD8+ T Cell Expansion (6.0 µg/kg)~2-fold peak change[7]
Cytokine Induction (1.5 µg/kg)Transient increases in IFN-γ, MCP-1, IL-6[6]
Cytokine Induction (Post-CAR-T)Significant increases in IL-15, CXCL9, CXCL10[8]

Table 3: Clinical Efficacy of this compound (NKTR-255) in Combination Therapies

DiseaseCombinationEndpointResultReference
Refractory B-cell ALLCD19-22 CAR-TMeasurable Residual Disease-Negative Remission89% (8 of 9 patients)[8]
Refractory B-cell ALLCD19-22 CAR-T12-month Progression-Free Survival67% (vs 38% historical control)[8]
Relapsed/Refractory Large B-cell LymphomaCD19 CAR-T6-month Complete Response Rate73% (vs 50% placebo)[9]
Relapsed/Refractory Large B-cell LymphomaCD19 CAR-TCD8+ CAR-T AUC (0-15 days)5.8-fold increase vs placebo[9]

Experimental Protocols

In Vitro NK Cell-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is adapted from preclinical studies evaluating the ability of this compound (NKTR-255) to enhance NK cell function.[10]

Objective: To assess the in vitro enhancement of NK cell-mediated ADCC by this compound (NKTR-255) pre-treatment.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated human NK cells (effector cells)

  • Target cancer cell line (e.g., RPMI-8226 for multiple myeloma)

  • Tumor-targeting monoclonal antibody (e.g., daratumumab)

  • This compound (NKTR-255)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 7-AAD (7-Aminoactinomycin D) or other viability dye

  • Flow cytometer

Protocol:

  • Effector Cell Preparation:

    • Isolate human NK cells from PBMCs.

    • Culture NK cells in the presence of various concentrations of this compound (NKTR-255) for a specified period (e.g., 14 days).[11]

  • Target Cell Preparation:

    • Culture the target cancer cell line.

    • Label target cells with a viability stain (e.g., CTV) if using flow cytometry for readout.

    • Pre-incubate target cells with or without the tumor-targeting monoclonal antibody.

  • Co-culture:

    • Co-culture the pre-treated effector cells and target cells at a defined effector-to-target (E:T) ratio.

    • Incubate for a specified time (e.g., 3-4 hours).

  • Analysis:

    • Stain the co-cultured cells with 7-AAD.

    • Acquire samples on a flow cytometer.

    • Determine the percentage of target cell lysis by gating on the target cell population and quantifying the 7-AAD positive cells.

ADCC_Assay_Workflow Isolate_NK Isolate Human NK Cells Pretreat_NK Pre-treat NK Cells with this compound (NKTR-255) Isolate_NK->Pretreat_NK Co_culture Co-culture Effector and Target Cells Pretreat_NK->Co_culture Prepare_Target Prepare Target Cells (with/without Antibody) Prepare_Target->Co_culture Analyze Analyze Cytotoxicity by Flow Cytometry Co_culture->Analyze

In Vitro ADCC Assay Workflow
Clinical Protocol: this compound (NKTR-255) in Combination with CAR-T Cell Therapy for Relapsed/Refractory Large B-cell Lymphoma

This is a generalized protocol based on publicly available clinical trial information (NCT05359211).[12]

Objective: To evaluate the safety and efficacy of this compound (NKTR-255) in combination with CD19-directed CAR-T cell therapy.

Patient Population: Adults with relapsed or refractory large B-cell lymphoma.

Treatment Regimen:

  • Lymphodepletion: Patients receive standard-of-care lymphodepleting chemotherapy, typically consisting of cyclophosphamide and fludarabine, on days -5 to -3 prior to CAR-T cell infusion.[12]

  • CAR-T Cell Infusion: Patients receive an infusion of a commercial CD19-directed CAR-T cell product (e.g., lisocabtagene maraleucel) on day 0.[12]

  • This compound (NKTR-255) Administration:

    • This compound (NKTR-255) is administered intravenously over 30 minutes.[12]

    • The first dose is given on day 10 or 14 after CAR-T cell infusion.[12]

    • Subsequent doses are administered every 3 weeks for a specified number of cycles, in the absence of disease progression or unacceptable toxicity.[12]

    • Dose levels are typically evaluated in a dose-escalation design, starting at doses such as 1.5 µg/kg.[13]

Key Assessments:

  • Safety and Tolerability: Monitor for adverse events, including cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).

  • Efficacy: Assess tumor response using imaging (e.g., PET/CT) at specified time points (e.g., 3 and 6 months).[13]

  • Pharmacokinetics and Pharmacodynamics: Collect blood samples to measure this compound (NKTR-255) concentrations and to analyze immune cell populations (e.g., CAR-T cells, NK cells, CD8+ T cells) and cytokine levels.[12]

CAR_T_Combination_Protocol Lymphodepletion Days -5 to -3: Lymphodepletion (Cyclophosphamide, Fludarabine) CAR_T_Infusion Day 0: CD19 CAR-T Cell Infusion Lymphodepletion->CAR_T_Infusion IV_255_Dose1 Day 10 or 14: First this compound (NKTR-255) Infusion CAR_T_Infusion->IV_255_Dose1 IV_255_Subsequent Subsequent Doses: This compound (NKTR-255) Infusion Every 3 Weeks IV_255_Dose1->IV_255_Subsequent Monitoring Ongoing: Safety, Efficacy, and PK/PD Assessments IV_255_Subsequent->Monitoring

Clinical Trial Workflow for this compound (NKTR-255) with CAR-T

Disclaimer

This compound (NKTR-255) is an investigational agent. The information provided in these application notes is for research purposes only and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. Researchers should always refer to the specific protocols and guidelines provided by the manufacturer and relevant regulatory bodies.

References

Application Notes and Protocols for Compound-255

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution and storage of the hypothetical research compound, "Compound-255." The following procedures are based on general best practices for handling lyophilized compounds in a research setting. It is crucial to note that specific characteristics of "Compound-255," such as its precise solubility and stability, are not publicly available. Therefore, these protocols should be considered as a starting point, and optimization may be necessary based on empirical observations. This guide offers methodologies for reconstitution in both aqueous and organic solvents, along with recommended storage conditions to maintain compound integrity.

Compound Information

Property Details
Compound Name Compound-255
Appearance Lyophilized powder
Storage (Lyophilized) -20°C for long-term storage; 4°C for short-term storage. Protect from light and moisture.

Reconstitution Protocols

The choice of solvent is critical for the successful reconstitution of Compound-255. Below are two distinct protocols for aqueous and organic solvents. It is recommended to perform a small-scale solubility test to determine the most appropriate solvent before proceeding with reconstituting the entire batch.

Protocol for Aqueous-Based Solvents (e.g., PBS, Sterile Water)

This protocol is intended for compounds soluble in aqueous solutions.

Table 1: Reconstitution in Aqueous Solvents

Step Action Notes
1 Equilibration Allow the vial of lyophilized Compound-255 to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation from forming inside the vial.
2 Solvent Preparation Prepare the desired volume of sterile aqueous solvent (e.g., PBS pH 7.4, Sterile Deionized Water). Ensure the solvent is at room temperature.
3 Reconstitution Using a sterile syringe, slowly add the appropriate volume of the solvent to the vial containing Compound-255. Aim the solvent stream down the side of the vial to gently wet the powder.
4 Dissolution Gently swirl or vortex the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation of the compound. If necessary, sonication in a water bath can be used to aid dissolution.
5 Visual Inspection Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, the solution may be filtered through a 0.22 µm sterile filter.
6 Aliquoting Aliquot the reconstituted solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes freeze-thaw cycles.
7 Storage Store the aliquots at -20°C or -80°C for long-term storage. Refer to Table 3 for detailed storage conditions.
Protocol for Organic Solvents (e.g., DMSO, Ethanol)

This protocol is for compounds that require an organic solvent for initial dissolution.

Table 2: Reconstitution in Organic Solvents

Step Action Notes
1 Equilibration Bring the vial of lyophilized Compound-255 to room temperature before opening.
2 Solvent Preparation Obtain high-purity, anhydrous organic solvent (e.g., DMSO, Ethanol).
3 Reconstitution With a sterile, solvent-compatible syringe, add the calculated volume of the organic solvent to the vial.
4 Dissolution Gently vortex or sonicate the vial until the compound is fully dissolved. For some compounds, warming to 37°C may aid dissolution.
5 Visual Inspection Ensure the solution is clear and free of precipitates.
6 Aliquoting Dispense the stock solution into single-use aliquots in appropriate solvent-resistant tubes (e.g., glass or polypropylene).
7 Storage Store the stock solution at -20°C or -80°C. Note that DMSO freezes at approximately 18.5°C.

Storage and Stability

Proper storage is essential to maintain the activity of Compound-255. The following table summarizes the recommended storage conditions for both the lyophilized powder and the reconstituted solutions.

Table 3: Storage Conditions

Form Solvent Short-Term Storage (1-2 weeks) Long-Term Storage (>2 weeks) Notes
Lyophilized Powder N/A4°C-20°CProtect from light and moisture.
Reconstituted Aqueous (e.g., PBS)4°C (up to 1 week)-80°C (up to 6 months)Avoid repeated freeze-thaw cycles.
Reconstituted Organic (e.g., DMSO)-20°C-80°C (up to 1 year)Ensure tubes are tightly sealed to prevent moisture absorption by DMSO.

Visual Protocols and Pathways

Experimental Workflow for Reconstitution

G Figure 1: General Reconstitution Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Compound-255 Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate add_solvent Add Solvent to Vial equilibrate->add_solvent prep_solvent Prepare Sterile Solvent prep_solvent->add_solvent dissolve Gently Mix to Dissolve add_solvent->dissolve inspect Visually Inspect Solution dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at Recommended Temperature aliquot->store end End: Ready-to-use Aliquots store->end G Figure 2: Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Phosphorylates compound Compound-255 compound->receptor Binds and Activates kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor (Inactive) kinase2->tf Phosphorylates tf_active Transcription Factor (Active) tf->tf_active gene Target Gene Expression tf_active->gene Promotes Transcription response Cellular Response gene->response Leads to

Application Notes & Protocols: Doramapimod (IV-255) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doramapimod, internally designated as IV-255 for the purposes of this document, is a potent and highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, making it a key target in the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This document provides detailed application notes and protocols for the use of Doramapimod (this compound) in high-throughput screening (HTS) assays designed to identify and characterize modulators of the p38 MAPK pathway.

Mechanism of Action

Doramapimod (this compound) is a Type II inhibitor of p38 MAPK, meaning it binds to an allosteric site on the kinase, stabilizing it in an inactive conformation. This binding is characterized by a slow association and a very slow dissociation rate, resulting in a prolonged duration of action. Specifically, it targets the DFG-out (Asp-Phe-Gly) conformation of the kinase, a feature that contributes to its high selectivity over other kinases.

Signaling Pathway of p38 MAPK

The p38 MAPK cascade is a key signaling pathway that responds to extracellular stimuli, leading to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.

p38_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptors extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 downstream Downstream Targets (e.g., TNF-α, IL-6) mk2->downstream iv255 Doramapimod (this compound) iv255->p38 hts_workflow plate Dispense Assay Buffer and Test Compounds to 384-well Plate kinase Add p38α Kinase and GFP-ATF2 Substrate plate->kinase atp Initiate Reaction with ATP kinase->atp incubate Incubate at Room Temperature atp->incubate detection Add TR-FRET Detection Reagent (Tb-anti-pATF2) incubate->detection read Read Plate on TR-FRET Enabled Plate Reader detection->read cell_based_workflow plate_cells Seed Cells in a 384-well Plate and Incubate Overnight add_compounds Add Test Compounds (including this compound) plate_cells->add_compounds stimulate Stimulate Cells with Anisomycin or LPS add_compounds->stimulate lyse Lyse Cells stimulate->lyse elisa Perform ELISA for Phospho-p38 lyse->elisa read_plate Read Absorbance elisa->read_plate

Application Notes and Protocols for IV-255 (NKTR-255) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-255, also known as NKTR-255, is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15).[1][2][3][4][5] This modification is designed to extend the half-life and improve the pharmacokinetic profile of IL-15, a cytokine that plays a crucial role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[1][4][5] These immune cells are critical components of the anti-tumor response, making NKTR-255 a promising agent in cancer immunotherapy.[4] This document provides detailed protocols for key experiments to evaluate the activity of NKTR-255 and summarizes relevant quantitative data to guide researchers in their studies.

Mechanism of Action: The IL-15 Signaling Pathway

NKTR-255 exerts its effects by binding to the IL-15 receptor complex, which is composed of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132). This binding activates several downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively promote the survival, proliferation, and cytotoxic functions of NK cells and CD8+ T cells.

IL15_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15R IL-15Rα/β/γc JAK JAK1/JAK3 IL15R->JAK Activation PI3K PI3K IL15R->PI3K RAS Ras IL15R->RAS STAT STAT3/STAT5 JAK->STAT Phosphorylation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization STAT_dimer->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Cytotoxicity Enhanced Cytotoxicity Transcription->Cytotoxicity NKTR255 NKTR-255 NKTR255->IL15R Binding

Caption: NKTR-255 Signaling Pathway.

Data Presentation

Preclinical Efficacy of NKTR-255
ParameterModel SystemTreatmentResultReference
NK Cell Expansion C57BL/6 MiceSingle dose NKTR-255 (0.03 mg/kg)~2.0-fold increase in splenic NK cells[4]
CD8+ T Cell Expansion C57BL/6 MiceSingle dose NKTR-255 (0.03 mg/kg)~2.5-fold increase in splenic CD8+ T cells[4]
Pharmacokinetics (Half-life) MiceSingle dose NKTR-255 (0.3 mg/kg)15.2 hours[6]
Pharmacokinetics (Half-life) MiceSingle dose rhIL-150.168 hours[6]
Tumor Growth Inhibition Daudi Burkitt's Lymphoma XenograftNKTR-255Superior antitumor activity vs. precomplexed rhIL-15[5]
Clinical Efficacy of NKTR-255 in Combination with CAR-T Therapy
ParameterIndicationTreatmentResultReference
Complete Response (CR) Rate at 6 months Relapsed/Refractory Large B-cell LymphomaNKTR-255 + CD19 CAR-T73%[7][8][9]
Complete Response (CR) Rate at 6 months Relapsed/Refractory Large B-cell LymphomaPlacebo + CD19 CAR-T50%[7][8][9]
Progression-Free Survival at 12 months Relapsed/Refractory B-cell Acute Lymphoblastic LeukemiaNKTR-255 + CD19-22 CAR-T67%[10]
Progression-Free Survival at 12 months Relapsed/Refractory B-cell Acute Lymphoblastic LeukemiaHistorical Controls (CAR-T alone)38%[10]

Experimental Protocols

In Vitro STAT5 Phosphorylation Assay by Flow Cytometry

This protocol details the measurement of STAT5 phosphorylation in T cells following stimulation with NKTR-255, a key indicator of IL-15 pathway activation.

STAT5_Workflow A Prepare T Cells B Cytokine Starvation (2 days) A->B C Stimulate with NKTR-255 (15 min) B->C D Fix with Paraformaldehyde (10 min) C->D E Permeabilize with Methanol (10 min) D->E F Stain with anti-pSTAT5 Antibody (30 min) E->F G Acquire on Flow Cytometer F->G

Caption: STAT5 Phosphorylation Assay Workflow.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 media with 10% Fetal Bovine Serum (FBS)

  • NKTR-255

  • Recombinant human IL-2 (as a positive control)

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • PE-conjugated anti-phospho-STAT5 (Tyr694) antibody (e.g., clone SRBCZX)

  • Fluorochrome-conjugated antibodies for T cell markers (e.g., CD3, CD8)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T cells, proceed to the next step.

  • Cytokine Starvation: Culture cells at 1 x 10^6 cells/mL in complete RPMI media for 48 hours without any cytokines to establish a baseline low level of STAT5 phosphorylation.

  • Stimulation:

    • Plate 0.5-1 x 10^6 starved cells per well in a 96-well plate.

    • Add NKTR-255 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include an unstimulated control and a positive control (e.g., 10 ng/mL IL-2).

    • Incubate at 37°C for 15 minutes.

  • Fixation:

    • Stop the stimulation by adding an equal volume of Fixation Buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 10-30 minutes.

    • Wash the cells twice with 1 mL of Staining Buffer.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-STAT5 antibody and other cell surface marker antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells once with 1 mL of Staining Buffer.

  • Flow Cytometry:

    • Resuspend the cells in 200-300 µL of Staining Buffer.

    • Acquire events on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal within the gated T cell populations.

Cell Proliferation Assay using CFSE Dilution

This protocol measures the proliferation of T cells or NK cells in response to NKTR-255 by tracking the dilution of the fluorescent dye CFSE.

CFSE_Workflow A Isolate PBMCs or NK/T Cells B Label with CFSE A->B C Culture with NKTR-255 B->C D Incubate for 4-7 days C->D E Harvest and Stain for Surface Markers D->E F Analyze by Flow Cytometry E->F

Caption: CFSE Cell Proliferation Assay Workflow.

Materials:

  • PBMCs or isolated NK/T cells

  • CellTrace™ CFSE Cell Proliferation Kit

  • Complete RPMI media

  • NKTR-255

  • Fluorochrome-conjugated antibodies for NK or T cell markers (e.g., CD3, CD56, CD8)

  • 96-well flat-bottom plates

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate the desired cell population. Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately.

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI media.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI media.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells in complete RPMI media.

    • Plate 1-2 x 10^5 cells per well in a 96-well plate.

    • Add NKTR-255 at various concentrations. Include an unstimulated control.

    • Incubate at 37°C, 5% CO2 for 4-7 days.

  • Staining and Analysis:

    • Harvest the cells and wash with Staining Buffer.

    • Stain with antibodies for cell surface markers for 30 minutes on ice.

    • Wash and resuspend the cells for flow cytometry.

    • Analyze the CFSE fluorescence within the gated cell populations. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

NK Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of NKTR-255 to enhance the cytotoxic function of NK cells against target tumor cells.

Cytotoxicity_Workflow A Prepare Effector (NK) Cells C Co-culture Effector and Target Cells with NKTR-255 A->C B Prepare Target (Tumor) Cells B->C D Incubate for 4 hours C->D E Stain for Cell Viability (e.g., 7-AAD) D->E F Analyze Target Cell Lysis by Flow Cytometry E->F

Caption: NK Cell Cytotoxicity Assay Workflow.

Materials:

  • Isolated NK cells (effector cells)

  • Tumor cell line (target cells, e.g., K562)

  • Complete RPMI media

  • NKTR-255

  • Cell viability dye (e.g., 7-AAD or Propidium Iodide)

  • A fluorescent cell tracer for target cells (e.g., CFSE)

  • 96-well U-bottom plates

  • Flow cytometer

Protocol:

  • Effector Cell Preparation: Isolate NK cells and pre-activate them by culturing with a low dose of IL-2 or with NKTR-255 for 24-48 hours.

  • Target Cell Preparation: Label the target tumor cells with a fluorescent tracer like CFSE for easy identification by flow cytometry.

  • Co-culture:

    • Plate the CFSE-labeled target cells at 1 x 10^4 cells per well in a 96-well plate.

    • Add the pre-activated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Add NKTR-255 to the co-culture at desired concentrations.

    • Include controls: target cells alone (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Staining and Analysis:

    • Add a cell viability dye (e.g., 7-AAD) to each well and incubate for 15 minutes on ice.

    • Analyze the samples by flow cytometry.

    • Gate on the CFSE-positive target cells and determine the percentage of 7-AAD positive (lysed) cells.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Lysis in Sample - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Granzyme B Secretion Assay

This protocol measures the release of granzyme B from NK cells or CD8+ T cells upon stimulation with NKTR-255, indicating an increase in their cytotoxic potential.

Materials:

  • Isolated NK cells or CD8+ T cells

  • Complete RPMI media

  • NKTR-255

  • Human Granzyme B ELISA kit

  • 96-well flat-bottom plates

Protocol:

  • Cell Culture: Plate 1-2 x 10^5 NK cells or CD8+ T cells per well in a 96-well plate.

  • Stimulation: Add NKTR-255 at various concentrations. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • ELISA:

    • Perform the Granzyme B ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of Granzyme B in each sample based on the standard curve.

Pharmacokinetic Analysis

This protocol outlines the general steps for assessing the pharmacokinetic profile of NKTR-255 in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • NKTR-255

  • Sterile saline or PBS for injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • ELISA kit for human IL-15

Protocol:

  • Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) dose of NKTR-255 to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Concentration Measurement: Determine the concentration of NKTR-255 in the plasma samples using a validated human IL-15 ELISA kit.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the biological activity and therapeutic potential of this compound (NKTR-255). By understanding its mechanism of action and employing standardized experimental procedures, the scientific community can further elucidate the role of this promising immunotherapeutic agent in the treatment of cancer and other diseases.

References

Application Notes and Protocols for In Vivo Imaging Studies with NKTR-255

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKTR-255 is a polymer-conjugated recombinant human interleukin-15 (rhIL-15) receptor agonist designed to enhance the proliferation, persistence, and function of natural killer (NK) cells and CD8+ T cells.[1][2][3][4][5] Its extended half-life and preferential binding to the IL-15Rα subunit lead to sustained signaling through the IL-15 pathway, making it a promising candidate for immunotherapy in various oncology settings.[4][6] These application notes provide detailed protocols for utilizing NKTR-255 in preclinical in vivo imaging studies to assess its biological activity and therapeutic potential. The focus will be on imaging the effects of NKTR-255 on immune cell populations, as direct imaging of the compound is not a standard application.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist that mimics the biological activity of endogenous IL-15.[2][7] It binds to the IL-15 receptor complex (IL-15Rα, IL-15Rβ, and the common gamma chain γc), activating downstream signaling pathways, primarily the JAK/STAT pathway. This activation leads to the proliferation and activation of NK cells and CD8+ T cells, crucial components of the anti-tumor immune response.[4][5]

Signaling Pathway of NKTR-255 (IL-15 Agonist)

NKTR-255 Signaling Pathway cluster_membrane Cell Membrane IL-15R IL-15 Receptor Complex (IL-15Rα, IL-15Rβ, γc) JAK JAK Kinases IL-15R->JAK Activates NKTR-255 NKTR-255 NKTR-255->IL-15R Binds to STAT STAT Proteins JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Bcl-2, Perforin, Granzyme B) Nucleus->Gene_Expression Induces Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Activation Cell Activation & Cytotoxicity Gene_Expression->Activation

Caption: NKTR-255 binds to the IL-15 receptor complex, activating the JAK/STAT pathway to promote gene expression leading to immune cell proliferation and activation.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies involving NKTR-255.

Table 1: Preclinical In Vivo Cell Expansion

Cell TypeFold ExpansionAnimal ModelReference
CD8+ T cells~2.5-foldMice[8]
NK cells~2.0-foldMice[8]

Table 2: Clinical Efficacy in Relapsed/Refractory Large B-cell Lymphoma (in combination with CAR-T therapy)

EndpointNKTR-255 Treatment GroupPlacebo GroupReference
6-month Complete Response (CR) Rate73%50%[9][10]

Experimental Protocols

Protocol 1: In Vivo Imaging of NK Cell Trafficking and Tumor Infiltration Following NKTR-255 Administration

This protocol describes the use of near-infrared (NIR) fluorescent dye to label NK cells for in vivo imaging in a tumor-bearing mouse model treated with NKTR-255.

Materials:

  • NKTR-255

  • Tumor-bearing mice (e.g., NSG mice with human tumor xenografts)

  • Ex vivo-expanded NK cells

  • NIR fluorescent dye (e.g., DiR dye)[11]

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Experimental Workflow:

In Vivo Imaging Workflow A 1. Label NK Cells with NIR Dye B 2. Administer Labeled NK Cells to Mice (i.v.) A->B C 3. Administer NKTR-255 (or vehicle control) B->C D 4. Perform In Vivo Fluorescence Imaging C->D E 5. Analyze Data: Quantify Signal Intensity D->E

Caption: Workflow for in vivo imaging of NK cell response to NKTR-255.

Procedure:

  • NK Cell Labeling:

    • Resuspend ex vivo-expanded NK cells in PBS at a concentration of 1x10^7 cells/mL.

    • Add the NIR fluorescent dye to the cell suspension at the manufacturer's recommended concentration.

    • Incubate the cells with the dye for the recommended time (typically 15-30 minutes) at 37°C, protected from light.

    • Wash the cells twice with PBS or cell culture medium to remove excess dye.

    • Resuspend the labeled NK cells in sterile PBS for injection.

  • Animal Dosing and Imaging:

    • Anesthetize the tumor-bearing mice using isoflurane.

    • Administer the labeled NK cells intravenously (i.v.) via the tail vein.

    • Administer NKTR-255 intravenously at the desired dose (e.g., 1.5 µg/kg). A control group should receive a vehicle control.

    • Perform in vivo fluorescence imaging at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the trafficking and tumor accumulation of the labeled NK cells.[11]

    • For imaging, place the anesthetized mouse in the imaging chamber. Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity (e.g., in average radiance) within each ROI at each time point.

    • Compare the tumor-to-background signal ratio between the NKTR-255 treated group and the control group to assess the effect of NKTR-255 on NK cell tumor infiltration.

Protocol 2: Bioluminescence Imaging of CAR-T Cell Expansion and Persistence with NKTR-255

This protocol outlines the use of bioluminescence imaging (BLI) to monitor the expansion and persistence of luciferase-expressing CAR-T cells in response to NKTR-255.

Materials:

  • NKTR-255

  • Tumor-bearing mice

  • Luciferase-expressing CAR-T cells

  • D-luciferin substrate

  • In vivo imaging system with bioluminescence capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • CAR-T Cell Administration:

    • Administer luciferase-expressing CAR-T cells to tumor-bearing mice according to the specific experimental design.

  • NKTR-255 Administration:

    • Administer NKTR-255 intravenously at the desired dose and schedule. A control group should receive a vehicle control.

  • Bioluminescence Imaging:

    • At designated time points, administer D-luciferin to the mice (typically via intraperitoneal injection).

    • Wait for the substrate to distribute (usually 10-15 minutes).

    • Anesthetize the mice and place them in the imaging chamber.

    • Acquire bioluminescence images.

  • Data Analysis:

    • Quantify the bioluminescent signal (photon flux) from the region of the tumor and systemically to assess CAR-T cell expansion and persistence.

    • Compare the signal intensity over time between the NKTR-255 treated and control groups.

Safety and Handling

A specific Safety Data Sheet (SDS) for NKTR-255 should be obtained and reviewed before handling. General laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

NKTR-255 is a potent IL-15 receptor agonist with significant potential in cancer immunotherapy. The protocols outlined above provide a framework for utilizing in vivo imaging to study the pharmacodynamic effects of NKTR-255 on immune cell populations. These studies are crucial for understanding its mechanism of action and for the preclinical development of novel combination therapies.

References

Application Notes and Protocols for NKTR-255

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKTR-255 is an investigational polymer-conjugated recombinant human interleukin-15 (rhIL-15) designed to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells. As a PEGylated cytokine, NKTR-255 exhibits an extended half-life and improved pharmacokinetic profile compared to native IL-15, leading to sustained pharmacodynamic effects.[1][2] These characteristics make it a promising agent in cancer immunotherapy, particularly in combination with monoclonal antibodies and cellular therapies like CAR-T.[3][4][5] This document provides best practices for handling NKTR-255, along with detailed protocols for its in vitro and in vivo characterization.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist that engages the IL-15 receptor alpha (IL-15Rα) and the shared IL-2/IL-15 receptor beta-gamma (IL-2/IL-15Rβγ) complex.[3][6] This interaction activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT5 (pSTAT5), a key event in the downstream signaling cascade that promotes the survival, proliferation, and effector function of NK cells and memory CD8+ T cells.[1][7] The polymer conjugation of NKTR-255 not only extends its half-life but also influences its interaction with the IL-15 receptor complex, contributing to its sustained biological activity.[8]

NKTR255_Signaling_Pathway NKTR-255 Signaling Pathway cluster_membrane Cell Membrane IL15R_complex IL-15Rα/β/γc Complex JAK1_JAK3 JAK1/JAK3 IL15R_complex->JAK1_JAK3 Activation NKTR255 NKTR-255 NKTR255->IL15R_complex Binding STAT5 STAT5 JAK1_JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 (Dimerization) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Bcl-2, Ki67, Granzyme B) Nucleus->Gene_Transcription Initiates Cellular_Response Cellular Response: - Proliferation - Survival - Enhanced Effector Function Gene_Transcription->Cellular_Response Leads to

NKTR-255 binding and downstream signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for NKTR-255 from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of NKTR-255

ParameterSpeciesValueReference
Effective Half-Life Mouse15.2 hours[1]
Cynomolgus Monkey~26x longer than rhIL-15[7]
Human~34-87 hours (3-12 µg/kg dose range)[9]
Clearance Mouse2.31 mL/hour/kg[1]
Cynomolgus Monkey~38x lower than rhIL-15[7]

Table 2: Pharmacodynamic Effects of NKTR-255

ParameterCell TypeSpecies/SystemFold Change/EffectDoseReference
Cell Expansion CD8+ T cellsMouse2.5-foldNot specified[6][10]
NK cellsMouse2.0-foldNot specified[6][10]
CD8+ T cellsCynomolgus Monkey7.8-fold from baseline0.1 mg/kg[7]
NK cellsCynomolgus Monkey6.1-fold from baseline0.1 mg/kg[7]
CD8+ T cellsHuman~2-fold6.0 µg/kg[9]
NK cellsHuman~8-fold6.0 µg/kg[9]
STAT5 Phosphorylation (EC50) NK cellsCynomolgus Monkey6.9 ng/mLN/A[7]
CD8+ T cellsCynomolgus Monkey39 ng/mLN/A[7]
CD4+ T cellsCynomolgus Monkey53 ng/mLN/A[7]

Table 3: Clinical Efficacy of NKTR-255 in Combination with CAR-T Therapy (Relapsed/Refractory Large B-cell Lymphoma)

ParameterNKTR-255 + CAR-TPlacebo + CAR-TReference
Complete Response Rate (6 months) 73%50%[2][4][5][11][12][13][14][15]
CD8+ CAR-T AUC (0-15 days post-administration) 5.8-fold greater than placeboN/A[4][14][16]

Handling and Storage

Proper handling and storage of NKTR-255, a PEGylated protein, are crucial to maintain its biological activity.

  • Storage of Lyophilized Product:

    • Long-term: Store at -20°C to -80°C in a desiccated, dark environment.

    • Short-term: Store at 4°C in a dark environment.

    • The product should be protected from light and moisture. It is recommended to store the vial under an inert gas like nitrogen or argon.[9]

  • Reconstitution:

    • Before opening, bring the vial of lyophilized NKTR-255 and the reconstitution buffer to room temperature.

    • Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.

    • Reconstitute with a sterile, appropriate buffer (e.g., sterile PBS) to the desired concentration.

    • Gently agitate to dissolve the contents. Avoid vigorous shaking or vortexing.[17][18]

    • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[17][19]

  • Storage of Reconstituted Solution:

    • It is recommended to use the reconstituted solution immediately.

    • For short-term storage, keep at 4°C for no more than one week.

    • For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) can help prevent protein loss due to adsorption to the vial surface.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of NKTR-255.

Protocol 1: In Vitro NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells, activated by NKTR-255, to lyse target tumor cells.

  • Materials:

    • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.

    • Target Cells: K562 (a human myelogenous leukemia cell line sensitive to NK cell-mediated lysis).

    • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).

    • NKTR-255.

    • A non-radioactive cytotoxicity assay kit (e.g., based on LDH release or a fluorescent dye).

  • Procedure:

    • Effector Cell Preparation:

      • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

      • To enrich for NK cells, a negative selection kit can be used.

      • Culture the effector cells in complete RPMI-1640 medium.

    • NKTR-255 Stimulation:

      • Plate effector cells and treat with varying concentrations of NKTR-255 (e.g., 0.1, 1, 10, 100 ng/mL) for 24-72 hours at 37°C, 5% CO2. Include an untreated control.

    • Target Cell Preparation:

      • Culture K562 cells in complete RPMI-1640 medium.

      • On the day of the assay, harvest and label the target cells according to the cytotoxicity assay kit manufacturer's instructions.

    • Co-culture:

      • Wash the NKTR-255-stimulated effector cells and resuspend in fresh medium.

      • Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

      • Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

    • Incubation and Data Acquisition:

      • Incubate the plate for 4 hours at 37°C, 5% CO2.

      • Measure cytotoxicity according to the assay kit manufacturer's protocol (e.g., by measuring LDH release in the supernatant).

    • Data Analysis:

      • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation

This protocol measures the activation of the IL-15 signaling pathway in lymphocytes upon stimulation with NKTR-255.

  • Materials:

    • Human PBMCs.

    • NKTR-255.

    • RPMI-1640 medium.

    • Fixation buffer (e.g., 1.5% paraformaldehyde).

    • Permeabilization buffer (e.g., ice-cold 100% methanol).

    • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-pSTAT5 (Y694).

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Procedure:

    • Cell Preparation and Stimulation:

      • Isolate PBMCs and rest them in serum-free media for at least 2 hours to reduce baseline signaling.

      • Stimulate 1 x 10^6 cells with various concentrations of NKTR-255 (e.g., 0.1 to 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.

    • Fixation:

      • Immediately after stimulation, add an equal volume of pre-warmed fixation buffer and incubate for 10 minutes at 37°C.

    • Permeabilization:

      • Centrifuge the cells and resuspend in ice-cold methanol. Incubate on ice for 30 minutes.

    • Staining:

      • Wash the cells with staining buffer.

      • Stain with the antibody cocktail (anti-CD3, anti-CD56, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.

    • Data Acquisition and Analysis:

      • Wash the cells and resuspend in staining buffer.

      • Acquire data on a flow cytometer.

      • Gate on lymphocyte populations (e.g., NK cells: CD3-CD56+; T cells: CD3+) and quantify the median fluorescence intensity (MFI) of pSTAT5.

Protocol 3: Flow Cytometry Analysis of Cell Proliferation (Ki67 Staining)

This protocol assesses the proliferation of lymphocyte subsets in response to NKTR-255.

  • Materials:

    • Human PBMCs.

    • NKTR-255.

    • Complete RPMI-1640 medium.

    • Fixation/Permeabilization buffer kit for intracellular staining.

    • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD56, anti-Ki67.

    • Flow cytometry staining buffer.

  • Procedure:

    • Cell Culture and Stimulation:

      • Culture PBMCs in complete medium and stimulate with NKTR-255 (e.g., 10 ng/mL) for 3-6 days at 37°C, 5% CO2. Include an unstimulated control.

    • Surface Staining:

      • Harvest the cells and stain for surface markers (CD3, CD8, CD56) for 30 minutes on ice.

    • Fixation and Permeabilization:

      • Wash the cells and then fix and permeabilize them according to the manufacturer's protocol for the intracellular staining kit.

    • Intracellular Staining:

      • Stain with the anti-Ki67 antibody for 30 minutes at room temperature in the dark.

    • Data Acquisition and Analysis:

      • Wash the cells and resuspend in staining buffer.

      • Acquire data on a flow cytometer.

      • Gate on specific lymphocyte populations (e.g., NK cells: CD3-CD56+; CD8+ T cells: CD3+CD8+) and determine the percentage of Ki67-positive cells.

Experimental_Workflow General In Vitro Experimental Workflow for NKTR-255 cluster_prep Preparation cluster_stim Stimulation cluster_assays Assays cluster_analysis Data Analysis Isolate_Cells Isolate PBMCs or NK cells from donor blood Culture_Cells Culture cells with varying concentrations of NKTR-255 Isolate_Cells->Culture_Cells Reconstitute_NKTR255 Reconstitute Lyophilized NKTR-255 Reconstitute_NKTR255->Culture_Cells Phospho_Flow Phospho-Flow Cytometry (pSTAT5, short-term) Culture_Cells->Phospho_Flow 15 min incubation Proliferation_Assay Proliferation Assay (Ki67, long-term) Culture_Cells->Proliferation_Assay 3-6 days incubation Cytotoxicity_Assay Cytotoxicity Assay (vs. Target Cells) Culture_Cells->Cytotoxicity_Assay 24-72h stimulation, then 4h co-culture Analyze_Data Analyze flow cytometry data and calculate % specific lysis Phospho_Flow->Analyze_Data Proliferation_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data

Workflow for in vitro characterization of NKTR-255.

Safety Precautions

While specific safety data for NKTR-255 is limited to clinical trial information, general precautions for handling potent biological agents should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and eye protection, when handling NKTR-255.

  • Aseptic Technique: Use sterile techniques to prevent contamination of the product and cell cultures.

  • Spill and Disposal: In case of a spill, decontaminate the area with an appropriate disinfectant. Dispose of waste according to institutional guidelines for biological materials.

  • Clinical Trial Adverse Events: In clinical trials, the most common treatment-related adverse events included transient fever and myelosuppression.[20] Infusion-related reactions and fever have also been reported.[21] While these are observations in patients, they underscore the biological activity of the compound and the need for careful handling in a research setting.

This document is intended to provide guidance for the research use of NKTR-255 and should be supplemented with institution-specific safety and handling procedures.

References

Troubleshooting & Optimization

Troubleshooting IV-255 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and technical support center for the experimental compound IV-255. This guide is intended for researchers, scientists, and drug development professionals. This compound is a novel, potent, and selective small molecule inhibitor of the Kinase-X (KX) protein, a critical component of the Growth Factor Signaling Pathway (GFSP). Dysregulation of this pathway is implicated in various oncogenic processes.

This resource provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to ensure data reproducibility and accuracy.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase-X (KX). It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrate, Substrate-Y (SY). This action effectively blocks the propagation of the Growth Factor Signaling Pathway (GFSP), leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive GFSP.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines that exhibit hyperactivation of the GFSP, often characterized by overexpression or mutation of the upstream Growth Factor Receptor (GFR). See the table below for a summary of IC50 values in common cancer cell lines.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution and store it at -20°C for up to 3 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.

Q4: Are there known off-target effects for this compound?

A4: While this compound is highly selective for Kinase-X, some minor off-target activity has been observed at high concentrations (>10 µM) against kinases with homologous ATP-binding sites.[1] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.[1] Kinome profiling can be used to systematically identify unintended kinase targets.[1]

Q5: Can this compound be used in in vivo models?

A5: Yes, this compound has demonstrated efficacy in xenograft mouse models. A recommended starting dose is 25 mg/kg, administered daily via oral gavage. Formulation in a vehicle of 0.5% methylcellulose is suggested for optimal suspension and bioavailability.

II. Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
Cell LineCancer TypeGFR StatusIC50 (nM) of this compound
HT-29 Colon CancerOverexpressed25 ± 5
A549 Lung CancerWild-Type850 ± 75
MCF-7 Breast CancerOverexpressed40 ± 8
PC-3 Prostate CancerWild-Type> 10,000
Panc-1 Pancreatic CancerMutated (Activating)15 ± 4

IC50 values were determined using a 72-hour cell viability assay.

III. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in IC50 Values

Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in in vitro testing and can stem from several factors.[2] To diagnose the problem, follow the troubleshooting workflow below.

Troubleshooting Workflow: Inconsistent IC50 Values

G start Start: Inconsistent IC50 Values check_protocol 1. Review Protocol Standardization - Consistent cell seeding density? - Consistent incubation times? - Standardized reagent prep? start->check_protocol outcome_protocol_yes Protocol Consistent check_protocol->outcome_protocol_yes Yes outcome_protocol_no Inconsistent Protocol check_protocol->outcome_protocol_no No check_compound 2. Assess Compound Integrity - Freshly diluted stock? - Proper storage? - Solubility in media? outcome_compound_yes Compound OK check_compound->outcome_compound_yes Yes outcome_compound_no Compound Issue check_compound->outcome_compound_no No check_cells 3. Verify Cell Line Health - Mycoplasma contamination? - Consistent passage number? - Stable GFR expression? outcome_cells_yes Cells Healthy check_cells->outcome_cells_yes Yes outcome_cells_no Cell Health Issue check_cells->outcome_cells_no No outcome_protocol_yes->check_compound action_protocol Action: Standardize all experimental parameters. outcome_protocol_no->action_protocol end_node Problem Resolved action_protocol->end_node outcome_compound_yes->check_cells action_compound Action: Use fresh aliquots. Verify solubility. outcome_compound_no->action_compound action_compound->end_node outcome_cells_yes->end_node action_cells Action: Test for mycoplasma. Use lower passage cells. outcome_cells_no->action_cells action_cells->end_node

Caption: Troubleshooting inconsistent IC50 values.

Issue 2: this compound Shows Lower Potency in Cellular Assays vs. Biochemical Assays

Question: this compound is highly potent in my in vitro kinase assay (sub-nanomolar), but the cellular IC50 is much higher (micromolar range). Why is there a discrepancy?

Answer: This is a frequent observation when transitioning from biochemical to cell-based assays.[3] Several factors within the complex cellular environment can influence a compound's apparent potency.[3]

  • Cellular ATP Concentration: Biochemical assays may use ATP concentrations lower than physiological levels. Since this compound is an ATP-competitive inhibitor, the high intracellular ATP concentration (~1-10 mM) can outcompete the inhibitor, leading to a rightward shift in the IC50 value.

  • Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration added to the culture media.

  • Protein Binding: The compound may bind to serum proteins (like albumin) in the cell culture media, reducing the free concentration available to enter the cell and inhibit the target.[4]

  • Activation of Compensatory Pathways: Cells may adapt to the inhibition of Kinase-X by upregulating parallel signaling pathways that promote survival, thus appearing more resistant to the drug.[1]

Issue 3: Unexpected Cytotoxicity in Control Cell Lines

Question: I'm observing significant cell death in my GFR wild-type cell line (e.g., A549) at concentrations where I expect minimal effect. What could be the cause?

Answer: Unexpected cytotoxicity could be due to off-target effects or issues with the compound's formulation.

  • Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival.[1] Consider performing a kinome-wide selectivity screen to identify potential off-target interactions.[1]

  • Compound Precipitation: Poor solubility of this compound in cell culture media can lead to the formation of precipitates, which can cause non-specific cytotoxicity.[1] Always check the solubility of your inhibitor in the media and use a vehicle control (e.g., DMSO) to ensure the solvent itself is not causing toxicity.[1]

  • Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is non-toxic to the cells, typically below 0.5%.

IV. Experimental Protocols & Methodologies

Protocol 1: Western Blot for Phospho-Substrate-Y (pSY) Inhibition

This protocol details the method to assess the inhibition of Kinase-X by this compound by measuring the phosphorylation of its direct downstream target, Substrate-Y (SY).

Experimental Workflow: Western Blot Analysis

G cluster_prep Cell Preparation cluster_process Sample Processing cluster_wb Western Blot seed 1. Seed Cells (e.g., HT-29) starve 2. Serum Starve (16 hours) seed->starve treat 3. Treat with this compound (Varying Doses, 2 hours) starve->treat stimulate 4. Stimulate with GF (15 minutes) treat->stimulate lyse 5. Lyse Cells (RIPA Buffer) stimulate->lyse quantify 6. Quantify Protein (BCA Assay) lyse->quantify prepare 7. Prepare Lysates (Laemmli Buffer) quantify->prepare sds 8. SDS-PAGE prepare->sds transfer 9. Transfer to PVDF sds->transfer block 10. Block Membrane transfer->block probe 11. Primary Antibody (Anti-pSY, Anti-SY) block->probe detect 12. Secondary Antibody & ECL Detection probe->detect

Caption: Workflow for Western blot analysis of pSY.

Methodology:

  • Cell Culture: Seed HT-29 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16 hours to reduce basal pathway activation.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Stimulation: Stimulate the GFSP by adding Growth Factor (GF) at a final concentration of 50 ng/mL for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each protein lysate on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against pSY (1:1000) or total SY (1:1000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour. Visualize the bands using an ECL detection reagent.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

Methodology:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Add this compound in a 10-point serial dilution (e.g., from 10 µM to 0.5 nM) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

V. Signaling Pathway Diagram

Growth Factor Signaling Pathway (GFSP) and this compound Inhibition

The diagram below illustrates the mechanism of action of this compound within the hypothetical GFSP cascade.

G GF Growth Factor (GF) GFR Growth Factor Receptor (GFR) GF->GFR Binds & Activates KX Kinase-X (KX) GFR->KX Activates SY Substrate-Y (SY) KX->SY Phosphorylates Downstream Downstream Signaling SY->Downstream Response Cell Proliferation & Survival Downstream->Response IV255 This compound IV255->KX Inhibits

Caption: this compound inhibits Kinase-X, blocking GFSP signaling.

References

Technical Support Center: Optimizing IV-255 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to IV-255

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the Serine/Threonine Kinase-1 (STK-1). STK-1 is a critical downstream component of the Growth Factor Receptor (GFR)-Ras-MAPK signaling cascade. Dysregulation of this pathway is a hallmark of various cancers, making STK-1 a compelling therapeutic target. This compound is designed for in vitro research to probe the function of STK-1 and assess the therapeutic potential of its inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding site of active STK-1.[1] This prevents the phosphorylation of STK-1's downstream substrates, thereby blocking signal transduction along the GFR-Ras-MAPK pathway.[1]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. For initial experiments, a broad dose-response curve is recommended, spanning from 1 nM to 10 µM.[2] This range will help determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] For cell culture experiments, the final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[3]

Q4: What are the essential controls to include in my experiments with this compound?

A4: To ensure accurate and interpretable results, the following controls are crucial:

  • Vehicle Control: Cells treated with the same final concentration of DMSO used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control: A known activator of the STK-1 pathway (e.g., a specific growth factor) to confirm that the pathway is active in your cell line.

  • Negative Control (Optional): A structurally similar but inactive compound to this compound, if available, to help assess off-target effects.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Ensure uniformity in cell passage number, seeding density, and growth phase across experiments.[4] Cells should be in the logarithmic growth phase for optimal consistency.[3]

  • Possible Cause: Compound instability.

    • Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Possible Cause: Assay variability.

    • Solution: Standardize all incubation times, reagent concentrations, and reading parameters. Ensure thorough mixing of reagents.[6]

Issue 2: No significant inhibition of cell viability at expected concentrations.

  • Possible Cause: Suboptimal inhibitor concentration or incubation time.

    • Solution: Perform a dose-response experiment with a wider concentration range of this compound. Also, a time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal treatment duration.[3]

  • Possible Cause: Low cell permeability of this compound.

    • Solution: While this compound is designed for good cell permeability, this can vary between cell lines. Consider using a cell permeability assay if this is a concern.

  • Possible Cause: The chosen cell line is not dependent on the STK-1 pathway for survival.

    • Solution: Confirm the expression and activity of STK-1 in your cell line via Western blot or other methods.

Issue 3: Significant cytotoxicity observed at low concentrations, potentially due to off-target effects.

  • Possible Cause: The cell line is highly sensitive to STK-1 inhibition.

    • Solution: Reduce the concentration of this compound and shorten the incubation time.

  • Possible Cause: Off-target effects.

    • Solution: Lower the concentration of this compound to a range where it is more selective for STK-1. Confirm target engagement by assessing the phosphorylation of STK-1's direct downstream substrate.[5] Consider using a kinase selectivity panel to identify potential off-target interactions.[7]

Issue 4: Difficulty detecting a decrease in the phosphorylation of the downstream target (Substrate-Y) by Western blot.

  • Possible Cause: Suboptimal antibody or blotting conditions.

    • Solution: Ensure you are using a high-quality, validated antibody for phospho-Substrate-Y. Optimize antibody concentrations and incubation times.

  • Possible Cause: Phosphatase activity during sample preparation.

    • Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[8][9]

  • Possible Cause: Low abundance of the phosphorylated protein.

    • Solution: You may need to load more protein on your gel or enrich for your protein of interest using immunoprecipitation.[10]

  • Possible Cause: Incorrect timing of sample collection.

    • Solution: Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of Substrate-Y phosphorylation after this compound treatment.[9]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial this compound Experiments

Assay TypeCell Line ExamplesSuggested Concentration RangeKey Endpoint
Target Engagement Various Cancer Cell Lines10 nM - 10 µMInhibition of p-Substrate-Y
Cell Viability MCF-7, A549, HCT1161 nM - 10 µMIC50 for cell growth
Apoptosis Induction Jurkat, HeLa100 nM - 20 µMIncrease in Caspase-3/7 activity

Table 2: Example IC50 Values for this compound in Different Assays

AssayCell LineIC50 (nM)
STK-1 Kinase Assay(Biochemical)5.2
Cell Viability (72h)MCF-785
Cell Viability (72h)A549150
p-Substrate-Y (24h)HCT11635

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 nM to 10 µM.[2] Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot for Phospho-Substrate-Y

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[2] Keep samples on ice.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST, as milk can cause high background with phospho-antibodies.[10][11]

    • Incubate with a primary antibody specific for phospho-Substrate-Y overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Substrate-Y or β-actin).

Visualizations

STK1_Signaling_Pathway cluster_membrane Cell Membrane GFR Growth Factor Receptor (GFR) Ras Ras GFR->Ras Activates MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Activates GF Growth Factor GF->GFR Binds STK1 STK-1 MAPK_Cascade->STK1 Phosphorylates pSTK1 p-STK-1 (Active) SubY Substrate-Y pSTK1->SubY Phosphorylates pSubY p-Substrate-Y TF Transcription Factors pSubY->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes IV255 This compound IV255->pSTK1 Inhibits

Caption: this compound inhibits the STK-1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding IV255_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells IV255_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Viability 6a. Cell Viability Assay (MTT) Incubation->Viability Western 6b. Cell Lysis for Western Blot Incubation->Western IC50_Calc 7a. Calculate IC50 Viability->IC50_Calc WB_Analysis 7b. Analyze Protein Phosphorylation Western->WB_Analysis

Caption: General workflow for this compound cell-based assays.

Troubleshooting_Logic Start Inconsistent IC50 Results Check_Cells Are cell culture practices consistent? Start->Check_Cells Check_Compound Is a fresh stock aliquot being used? Check_Cells->Check_Compound Yes Fix_Cells Standardize cell passage, density, etc. Check_Cells->Fix_Cells No Check_Assay Are assay parameters standardized? Check_Compound->Check_Assay Yes Fix_Compound Use new aliquot, avoid freeze-thaw. Check_Compound->Fix_Compound No Fix_Assay Standardize incubation times, reagents, etc. Check_Assay->Fix_Assay No End Reproducible Results Check_Assay->End Yes Fix_Cells->Check_Compound Fix_Compound->Check_Assay Fix_Assay->End

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Technical Support Center: IV-255 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain. Researchers, scientists, and drug development professionals can use this information to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a small molecule inhibitor that exhibits poor solubility in aqueous solutions. It is practically insoluble in water. However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?

A2: It is expected that this compound will not dissolve in purely aqueous buffers. To achieve a working solution for in vitro assays, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your aqueous experimental medium. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?

A3: Cloudiness or precipitation can occur if the DMSO has absorbed moisture, which reduces the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions. If you observe precipitation, gentle warming (e.g., to 60°C) and ultrasonication can help redissolve the compound. For long-term storage, it is best to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: Can I prepare a formulation of this compound for in vivo animal studies?

A4: Yes, but it requires a specific formulation approach due to its poor aqueous solubility. A common method involves using a co-solvent system. For example, a formulation can be prepared by dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. Another option is to use a vehicle containing (20% SBE-β-CD in saline) or corn oil. It is crucial to prepare these formulations fresh before each use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in buffer. The compound is insoluble in water.Prepare a concentrated stock solution in 100% DMSO first, then dilute into your aqueous buffer.
Precipitation occurs after diluting DMSO stock into aqueous media. The final concentration of this compound exceeds its solubility limit in the final buffer composition.Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your assay (typically <0.5%).
Stock solution in DMSO is cloudy. The DMSO may have absorbed moisture.Use fresh, anhydrous DMSO. Gentle warming and sonication can be used to redissolve the compound.
In vivo formulation is not homogeneous. Improper mixing or incorrect solvent ratios.Follow a stepwise protocol for adding each solvent. Ensure each component is fully dissolved before adding the next. Prepare the formulation fresh before each experiment.

Quantitative Solubility Data

The following table summarizes the solubility of a representative BRG1 inhibitor, which is expected to have similar properties to this compound.

SolventSolubility (at 25°C unless noted)Molar Concentration
DMSO 200 mg/mL (with warming to 60°C and sonication)628.40 mM
DMSO 64 mg/mL201.08 mM
Ethanol 64 mg/mL201.08 mM
Water InsolubleN/A
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 2.08 mg/mL6.54 mM
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.08 mg/mL6.54 mM
10% DMSO >> 90% corn oil ≥ 2.08 mg/mL6.54 mM

Note: The actual solubility may vary slightly between different batches of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for use in in vitro experiments.

G cluster_0 Preparation of 10 mM this compound Stock Solution weigh 1. Weigh this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso Calculate required volume vortex 3. Vortex thoroughly add_dmso->vortex warm_sonicate 4. Warm and sonicate if needed vortex->warm_sonicate If not fully dissolved store 5. Store at -20°C or -80°C vortex->store If fully dissolved warm_sonicate->store

Workflow for preparing a 10 mM this compound stock solution in DMSO.

Methodology:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out the appropriate mass based on the molecular weight of this compound (C19H19F2N3O2).

  • Add the calculated volume of fresh, anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If the compound does not fully dissolve, gently warm the solution to 60°C and sonicate until a clear solution is obtained.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol outlines the steps to prepare a co-solvent formulation suitable for oral administration in animal models.

G cluster_1 Preparation of In Vivo Formulation start Start with this compound powder add_dmso 1. Add 10% DMSO start->add_dmso mix_well Mix well after each addition add_dmso->mix_well add_peg 2. Add 40% PEG300 add_peg->mix_well add_tween 3. Add 5% Tween-80 add_tween->mix_well add_saline 4. Add 45% saline mix_well->add_peg mix_well->add_tween mix_well->add_saline

Stepwise workflow for preparing an in vivo formulation of this compound.

Methodology:

  • Start by dissolving the required amount of this compound in DMSO, which will constitute 10% of the final volume.

  • To this solution, add PEG300 to make up 40% of the final volume and mix until the solution is clear.

  • Next, add Tween-80 to make up 5% of the final volume and mix thoroughly.

  • Finally, add saline to make up the remaining 45% of the final volume and mix until a clear and homogeneous solution is achieved.

  • This formulation should be prepared fresh before each use.

Signaling Pathway Context

This compound is an inhibitor of the BRG1 bromodomain. BRG1 (also known as SMARCA4) is a key component of the SWI/SNF chromatin remodeling complex. By inhibiting the bromodomain of BRG1, this compound prevents the complex from recognizing and binding to acetylated histones, thereby modulating gene expression.

G cluster_2 Mechanism of Action of this compound iv255 This compound brg1 BRG1 Bromodomain iv255->brg1 Inhibits swisnf SWI/SNF Complex brg1->swisnf Part of acetyl_histone Acetylated Histones swisnf->acetyl_histone Binds to chromatin Chromatin Remodeling acetyl_histone->chromatin Leads to gene_exp Gene Expression chromatin->gene_exp Alters

Simplified diagram of the this compound mechanism of action.

Technical Support Center: Refining IV-255 (NKTR-255) Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with IV-255 (NKTR-255).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NKTR-255) and what is its mechanism of action?

A1: this compound, also known as NKTR-255, is a polymer-conjugated form of recombinant human Interleukin-15 (IL-15).[1][2][3][4] This modification extends its half-life and improves its pharmacokinetic profile compared to native IL-15.[5] NKTR-255 is an IL-15 receptor agonist designed to stimulate the immune system's ability to fight cancer.[6][7] It binds to the IL-15 receptor complex (IL-15Rα/IL-2Rβγ), promoting the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, particularly memory CD8+ T cells.[3][7][8] This leads to an enhanced anti-tumor immune response.[4][9]

Q2: What are the main applications of NKTR-255 in a research setting?

A2: In a research context, NKTR-255 is primarily used to:

  • Investigate the role of IL-15 signaling in immune cell biology.

  • Enhance the activity of NK cells and CD8+ T cells in in vitro and in vivo models.[4][9]

  • Improve the efficacy of cell-based immunotherapies, such as CAR-T cells, by promoting their expansion and persistence.[6][7][10]

  • Study its synergistic effects with monoclonal antibodies that mediate antibody-dependent cellular cytotoxicity (ADCC).

Q3: What are the known side effects of NKTR-255 in clinical trials?

A3: In clinical trials, NKTR-255 has been generally well-tolerated.[10] The most common side effects observed are transient fever and myelosuppression.[11] Fevers typically occur within 4 to 12 hours of infusion and resolve within 24 hours.[11]

Q4: How should NKTR-255 be stored and reconstituted?

A4: While specific instructions should be obtained from the manufacturer, general guidelines for similar biologic reagents suggest storing the lyophilized product at -20°C or -80°C. For reconstitution, use a sterile, non-pyrogenic solvent as recommended by the manufacturer. Once reconstituted, it may be possible to store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause(s) Suggested Solution(s)
Low or no proliferation of NK or CD8+ T cells in response to NKTR-255 1. Suboptimal cell health or viability.2. Incorrect dosage of NKTR-255.3. Insufficient incubation time.4. Presence of inhibitory factors in the culture medium.1. Ensure cells are healthy and have high viability before starting the experiment. Use freshly isolated cells when possible.2. Perform a dose-response curve to determine the optimal concentration of NKTR-255 for your specific cell type and assay conditions.3. Extend the incubation time. Proliferation in response to IL-15 agonists can take several days.4. Use fresh, high-quality culture medium and serum.
High background proliferation in control (untreated) cells 1. High cell seeding density.2. Presence of other growth factors in the serum.3. Cell line instability.1. Optimize cell seeding density to avoid contact inhibition and spontaneous proliferation.2. Consider using serum-free medium or reducing the serum concentration if compatible with your cells.3. Ensure the cell line has been recently validated and is free from contamination.
Inconsistent results between experiments 1. Variability in NKTR-255 aliquots due to multiple freeze-thaw cycles.2. Inconsistent cell numbers or viability at the start of the experiment.3. Variation in incubation times or other assay parameters.1. Aliquot the reconstituted NKTR-255 to minimize freeze-thaw cycles.2. Standardize cell counting and viability assessment procedures. Always start experiments with a consistent number of viable cells.3. Maintain strict adherence to the experimental protocol, including incubation times, temperatures, and reagent concentrations.
Flow Cytometry for Phosphorylated STAT5 (pSTAT5)
Problem Possible Cause(s) Suggested Solution(s)
Weak or no pSTAT5 signal 1. Inefficient cell stimulation.2. Loss of phosphorylation due to phosphatase activity.3. Ineffective fixation and/or permeabilization.4. Incorrect antibody clone or concentration.1. Ensure NKTR-255 is at the optimal concentration and that stimulation time is appropriate (pSTAT5 signaling is often rapid and transient).2. Immediately fix cells after stimulation to preserve the phosphorylation state.[12] Keep cells on ice during processing.3. Use a fixation and permeabilization protocol specifically designed for phosphoprotein analysis. Methanol-based permeabilization is often recommended.4. Use an antibody validated for flow cytometry and titrate it to determine the optimal staining concentration.
High background pSTAT5 signal in unstimulated cells 1. Spontaneous cell activation.2. Non-specific antibody binding.1. Ensure cells are rested in serum-free media before stimulation to reduce baseline signaling.2. Include an isotype control to assess non-specific binding. Increase the number of wash steps and include a blocking step with Fc receptor blocking agents.

Data Summary Tables

Table 1: In Vitro Activity of NKTR-255

ParameterCell TypeValueReference
pSTAT5 EC50KHYG-1 (NK cell line)0.2 ng/mL[1]
Proliferation EC50KHYG-1 (NK cell line)5 ng/mL[1]

Table 2: In Vivo Effects of NKTR-255 in Murine Models

ParameterCell PopulationFold Increase (vs. control)Treatment DoseTime PointReference
Total Cell NumberSplenic NK cells~2-fold0.03 mg/kg5 days[12]
Total Cell NumberSplenic CD8+ T cells~2.5-fold0.03 mg/kg5 days[12]

Table 3: Clinical Efficacy of NKTR-255 in Combination with CAR-T Therapy for Relapsed/Refractory Large B-cell Lymphoma

OutcomeNKTR-255 + CAR-T (n=11)Placebo + CAR-T (n=4)Reference
6-month Complete Response (CR) Rate73%50%[7]

Detailed Experimental Protocols

Protocol 1: In Vitro NK Cell Proliferation Assay
  • Cell Preparation:

    • Isolate human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

    • Assess cell viability using trypan blue exclusion; viability should be >95%.

    • Resuspend NK cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Setup:

    • Plate NK cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of medium.

    • Prepare a serial dilution of NKTR-255 in complete medium. A typical concentration range to test would be 0.1 to 100 ng/mL.

    • Add 100 µL of the NKTR-255 dilutions or medium alone (for the control group) to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.

  • Proliferation Measurement (using a non-radioactive colorimetric assay):

    • Add 20 µL of a tetrazolium compound-based reagent (e.g., MTS or WST-1) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Plot the absorbance values against the NKTR-255 concentration and determine the EC50 value.

Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation
  • Cell Preparation:

    • Prepare a single-cell suspension of PBMCs or an appropriate cell line.

    • Rest the cells in serum-free medium for at least 2 hours at 37°C to reduce baseline signaling.

  • Cell Stimulation:

    • Aliquot 1 x 10^6 cells per tube.

    • Stimulate the cells with NKTR-255 at a predetermined optimal concentration (e.g., 10 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, add an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10 minutes at room temperature.

  • Permeabilization:

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD56) and phosphorylated STAT5 (pSTAT5).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend in 300-500 µL of FACS buffer for acquisition on a flow cytometer.

    • Gate on the cell populations of interest and analyze the median fluorescence intensity (MFI) of pSTAT5.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane IL15Ra IL-15Rα IL2Rb IL-2/15Rβ IL15Ra->IL2Rb gc γc IL2Rb->gc JAK1 JAK1 IL2Rb->JAK1 Activates JAK3 JAK3 gc->JAK3 Activates NKTR255 NKTR-255 NKTR255->IL15Ra Binds STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

Caption: Simplified signaling pathway of NKTR-255.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellIsolation Isolate Target Cells (e.g., NK cells) Plating Plate Cells CellIsolation->Plating NKTR255_prep Prepare NKTR-255 Dilutions Stimulation Add NKTR-255 & Incubate NKTR255_prep->Stimulation Plating->Stimulation Measurement Measure Proliferation (e.g., MTS Assay) Stimulation->Measurement DataAnalysis Analyze Data (EC50 Calculation) Measurement->DataAnalysis

Caption: General workflow for an in vitro proliferation assay.

References

Technical Support Center: Troubleshooting Off-Target Effects of IV-255

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "IV-255" is a hypothetical p38 MAPKα inhibitor used for illustrative purposes within this guide. The data, protocols, and troubleshooting advice are based on established principles for kinase inhibitors and are intended for research professionals. Always consult peer-reviewed literature and perform comprehensive selectivity profiling for any new chemical entity.

This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results or phenotypes when using the novel p38 MAPKα inhibitor, this compound.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα or MAPK14). Its primary mechanism of action is to block the phosphorylation of downstream substrates of p38 MAPKα, thereby inhibiting the signaling cascade involved in inflammatory responses and cellular stress.[1]

Q2: My cells are exhibiting unexpected toxicity at concentrations where I expect to see specific p38α inhibition. Could this be an off-target effect?

A2: Yes, this is a strong possibility. Off-target effects, where a drug binds to unintended proteins, can lead to unexpected cellular outcomes, including toxicity.[2] Many p38 MAPK inhibitors have been withdrawn from clinical trials due to off-target toxicities.[3][4][5] For this compound, a known off-target at higher concentrations is Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical regulator of numerous cellular processes, including cell survival and metabolism.[6][7] Inhibition of GSK-3β can lead to apoptosis in some cell types.[8][9]

Q3: I'm observing a phenotype that is inconsistent with p38α inhibition, such as alterations in cell cycle or unexpected metabolic changes. What could be the cause?

A3: Inconsistent phenotypes often point to off-target activity. Besides GSK-3β, another potential off-target of this compound is ERK5 (MAPK7).[10][11] The ERK5 pathway is involved in cell proliferation and survival.[12] Unintended inhibition of ERK5 could lead to the phenotypes you are observing. It is crucial to experimentally distinguish between on-target and off-target effects.

Q4: How can I experimentally confirm that the effects I'm seeing are due to off-target inhibition of GSK-3β or ERK5?

A4: A multi-step approach is recommended. First, perform a dose-response curve comparing the IC50 for p38α inhibition (e.g., by measuring phosphorylation of its direct substrate, MK2) with the IC50 for the observed phenotype. A significant discrepancy suggests an off-target effect. Second, use a structurally distinct p38α inhibitor to see if it reproduces the phenotype. If not, the effect is likely specific to this compound's chemical structure. Finally, you can use siRNA/shRNA to specifically knock down GSK-3β or ERK5 and observe if this phenocopies the effect of this compound treatment.[8]

Q5: What is the best method to determine the complete off-target profile of this compound?

A5: The most comprehensive approach is to perform a kinome-wide selectivity screen.[3][13] This involves testing this compound against a large panel of recombinant human kinases (often >400) to identify all potential interactions and their relative binding affinities. This will provide a detailed map of on- and off-target activities.

Troubleshooting Guide

This guide provides structured troubleshooting for common issues encountered with this compound.

Observed Problem Potential Cause Suggested Solution & Next Steps
Unexpectedly High Cytotoxicity Off-target inhibition of essential kinases like GSK-3β.1. Perform a Dose-Response Analysis: Determine the IC50 for cytotoxicity and compare it to the IC50 for p38α inhibition (p-MK2 levels). A lower cytotoxicity IC50 suggests off-target effects. 2. Use a Control Compound: Test a structurally different p38α inhibitor. If it is not as toxic at equivalent on-target inhibitory concentrations, the cytotoxicity is likely off-target.[3] 3. Rescue Experiment: If possible, overexpress a drug-resistant mutant of p38α. If this does not rescue cells from toxicity, the effect is off-target.
Inconsistent Phenotype (e.g., altered cell cycle, unexpected gene expression) Off-target inhibition of parallel signaling pathways (e.g., GSK-3β, ERK5).1. Consult Kinome Profiling Data: Check the selectivity data for this compound to identify potent off-targets. 2. Pathway Analysis: Perform Western blotting for key markers of suspected off-target pathways (e.g., p-β-catenin for GSK-3β activity, p-STAT3 for ERK5 activity).[8][12] 3. Phenocopy with siRNA: Use siRNA to knock down suspected off-targets (GSK-3β, ERK5) and check if the phenotype matches that of this compound treatment.[14]
Paradoxical Activation of a Signaling Pathway Complex feedback loops or inhibition of a negative regulator.1. Time-Course Experiment: Analyze pathway activation at multiple time points after this compound treatment to understand the dynamics. 2. Inhibit Upstream Regulators: Use additional inhibitors to dissect the feedback mechanism. For example, if the MEK/ERK pathway is paradoxically activated, co-treatment with a MEK inhibitor can clarify the role of this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target (p38α) and key off-targets identified through a kinome-wide screen. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Selectivity (Fold vs. p38α)Potential Consequence of Inhibition
p38 MAPKα (MAPK14) 5 1x (On-Target) Anti-inflammatory effects, cell cycle arrest
GSK-3β15030xAltered cell survival, metabolism, Wnt signaling[6][7]
ERK5 (MAPK7)45090xReduced cell proliferation and survival[12][15]
JNK2>1000>200xMinimal at therapeutic concentrations
JNK3>1000>200xMinimal at therapeutic concentrations

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways

This protocol is used to assess the phosphorylation status of key proteins downstream of p38α, GSK-3β, and ERK5 to confirm pathway modulation in cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-MK2 (Thr334), anti-total MK2, anti-p-β-catenin (Ser33/37/Thr41), anti-total β-catenin, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for the desired time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[3] Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[3] Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use GAPDH as a loading control. A decrease in p-MK2 confirms on-target activity. A decrease in p-β-catenin (at the specified sites) suggests GSK-3β inhibition.[8] A change in p-STAT3 may indicate ERK5 pathway modulation.[14]

Visualizations

Signaling Pathway Diagram

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Stress Stress / Cytokines p38a p38 MAPKα Stress->p38a MK2 MK2 p38a->MK2 Inflammation Inflammation MK2->Inflammation GSK3b GSK-3β bCatenin β-catenin GSK3b->bCatenin CellCycle Cell Cycle / Survival bCatenin->CellCycle ERK5 ERK5 STAT3 STAT3 ERK5->STAT3 Proliferation Proliferation STAT3->Proliferation IV255 This compound IV255->p38a Inhibits (On-Target) IV255->GSK3b Inhibits (Off-Target) IV255->ERK5 Inhibits (Off-Target)

Caption: On-target and off-target signaling pathways of this compound.

Experimental Workflow Diagram

G A Start: Observe Unexpected Phenotype with this compound B Perform Dose-Response: Compare IC50 for Phenotype vs. p-MK2 Inhibition A->B C Is Phenotype IC50 << p-MK2 IC50? B->C D Phenotype is Likely On-Target C->D No E Suspect Off-Target Effect C->E Yes F Western Blot for Off-Target Markers (p-β-catenin, p-STAT3) E->F G Are Off-Target Pathways Modulated? F->G H Perform siRNA Knockdown of Suspected Off-Target (e.g., GSK-3β, ERK5) G->H Yes K Investigate Alternative Mechanisms G->K No I Does Knockdown Phenocopy This compound Effect? H->I J Confirm Off-Target Mechanism I->J Yes I->K No

Caption: Troubleshooting workflow for this compound off-target effects.

Logical Relationship Diagram

G cluster_input Inputs cluster_mechanism Mechanisms cluster_output Outputs IV255 This compound OnTarget On-Target: p38α Inhibition IV255->OnTarget OffTarget Off-Target: GSK-3β / ERK5 Inhibition IV255->OffTarget Cells Cellular System Expected Expected Phenotype (Anti-inflammatory) OnTarget->Expected Unexpected Unexpected Phenotype (Toxicity, Altered Proliferation) OffTarget->Unexpected

Caption: Logical relationships of this compound effects in a cellular system.

References

IV-255 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the novel mTORC1-selective inhibitor, IV-255. This center provides essential information to help researchers and drug development professionals mitigate experimental variability and address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It selectively binds to the kinase domain of mTOR, preventing the phosphorylation of its key downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This targeted inhibition disrupts protein synthesis and cell growth processes.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For optimal stability, this compound should be dissolved in 100% analytical grade Dimethyl Sulfoxide (DMSO) to create a stock solution, which should be stored at -20°C or -80°C.[1] For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Q3: Can this compound be used in animal models?

A3: Yes, this compound has been formulated for in vivo studies. A recommended vehicle for intraperitoneal (IP) injection is a solution of 5% NMP, 15% Solutol HS 15, and 80% water. However, formulation compatibility should be verified for your specific animal model and experimental design.

Q4: Are there known off-target effects of this compound?

A4: While this compound is designed for high selectivity towards mTORC1, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations.[2] It is crucial to perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect while minimizing potential off-target binding.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: High Variability in IC50 Values in Cell Viability Assays

Question: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?

Answer: Inconsistent IC50 values in cell-based assays are a common challenge that can stem from several biological and technical factors.[1]

Potential Causes:

  • Cell Passage Number: Cells at high passage numbers can undergo phenotypic drift, altering their response to inhibitors.[3]

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in proliferation rates and drug response.[1]

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or affect signaling pathways, altering the apparent potency of this compound.[4]

  • Compound Solubility: Poor solubility or precipitation of this compound in the final assay medium can drastically reduce its effective concentration.[1]

  • Incubation Time: The duration of drug exposure can impact the observed IC50 value.

Solutions:

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Always create new frozen stocks and avoid continuous passaging.[3][5]

  • Optimize Seeding Density: Perform preliminary experiments to determine a seeding density where cells are in an exponential growth phase throughout the assay.[1]

  • Control for Serum Effects: Maintain a consistent serum concentration across all experiments. If variability persists, consider reducing the serum percentage during the treatment period.

  • Ensure Compound Solubility: Visually inspect the media for any signs of precipitation after adding this compound. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Consistent Incubation Time: Use a fixed and biologically relevant incubation time for all comparative experiments.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Question: this compound shows high potency in a cell-free biochemical kinase assay, but its activity is much lower in my cell-based experiments. Why is this happening?

Answer: A drop in potency between biochemical and cellular assays is a frequent observation in drug discovery.[6] This discrepancy often arises from the complexities of a cellular environment that are absent in a simplified in vitro setup.[4][6]

Potential Causes:

  • Cellular ATP Concentration: Biochemical assays may use ATP concentrations that are not representative of intracellular levels, affecting the potency of ATP-competitive inhibitors like this compound.[7]

  • Cell Permeability: The compound may have poor membrane permeability, limiting its ability to reach the intracellular target.

  • Drug Efflux: Cells may actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.

  • Protein Binding: this compound may bind to plasma proteins in the cell culture medium or to other intracellular proteins, reducing the free concentration available to inhibit mTORC1.

  • Compound Metabolism: Cells may metabolize this compound into less active or inactive forms.

Solutions:

  • Evaluate Cell Permeability: Use computational models or parallel artificial membrane permeability assays (PAMPA) to assess the permeability of this compound.

  • Use Efflux Pump Inhibitors: To test if drug efflux is a factor, co-treat cells with known efflux pump inhibitors, such as verapamil.

  • Measure Target Engagement: A cellular thermal shift assay (CETSA) or a Western blot analyzing the phosphorylation of downstream targets (e.g., p-S6K) can confirm that this compound is engaging with mTORC1 inside the cell.

  • Modify Assay Conditions: Consider reducing the serum concentration in your assay medium to minimize protein binding effects.

Quantitative Data Summary

The following tables provide reference data for this compound under standardized conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h MTS Assay)

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
U-87 MGGlioblastoma85
PC-3Prostate200

Table 2: Effect of Serum Concentration on this compound IC50 in MCF-7 Cells

FBS ConcentrationIC50 (nM)Fold Shift
10%501.0x
5%280.56x
1%120.24x
0.5%80.16x

Experimental Protocols

Protocol 1: Cell Viability MTS Assay for IC50 Determination

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTS assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well, clear-bottom, tissue culture-treated plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Avoid using the outer wells to minimize the "edge effect".[1]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2x concentration series ranging from 200 µM to 0 µM (vehicle control).

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot for mTORC1 Pathway Inhibition

This protocol describes how to assess the inhibitory activity of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of S6 Kinase (S6K).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-S6K, Rabbit anti-Actin

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-S6K (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total S6K and a loading control like Actin.

Visualizations

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients TSC_Complex TSC1/2 Nutrients->TSC_Complex inhibits Akt Akt PI3K->Akt Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p-S6K mTORC1->S6K FourEBP1 p-4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis IV255 This compound IV255->mTORC1 inhibits

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Cells Check Cell Culture - Passage Number? - Contamination? Start->Check_Cells Check_Assay Check Assay Parameters - Seeding Density? - Serum %? Check_Cells->Check_Assay No Standardize_Cells Standardize Cell Source (Low Passage, New Vial) Check_Cells->Standardize_Cells Yes Check_Compound Check Compound Integrity - Solubility? - Storage? Check_Assay->Check_Compound No Optimize_Assay Optimize Seeding Density & Serum Concentration Check_Assay->Optimize_Assay Yes Prepare_Fresh Prepare Fresh Dilutions from New Stock Check_Compound->Prepare_Fresh Yes Re_Run Re-run Experiment Check_Compound->Re_Run No Standardize_Cells->Re_Run Optimize_Assay->Re_Run Prepare_Fresh->Re_Run

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF) D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection (ECL) F->G

Caption: The experimental workflow for Western Blot analysis of mTORC1 inhibition.

References

Technical Support Center: Enhancing the Efficacy of IV-255 in Experiments

References

Technical Support Center: IV-255 Protocol Modifications for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the application of the hypothetical IV-255 protocol to specific cell lines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a polymer-conjugated form of Interleukin-15 (IL-15).[1] It is designed to provide sustained signaling through the IL-15 receptor pathway, which is crucial for the proliferation and activation of immune cells such as T cells and Natural Killer (NK) cells.[1][2] The conjugation is intended to improve its pharmacokinetic profile, allowing for a more sustained therapeutic effect compared to recombinant IL-15.[1]

Q2: Are there established baseline protocols for using this compound on A549 and MCF-7 cell lines?

A2: While specific public protocols for "this compound" are not available, a general starting point can be adapted from standard cell culture and treatment protocols for A549 and MCF-7 cells. A549 cells are typically cultured in DMEM supplemented with 10% FBS.[3][4] MCF-7 cells are often cultured in DMEM/F12 medium with 1% fetal bovine serum and additional supplements like insulin.[5] Initial experiments should involve a dose-response study to determine the optimal concentration of this compound for the desired effect.

Q3: What is the expected effect of this compound on cancer cell lines in vitro?

A3: As an IL-15 agonist, this compound's primary mechanism is to enhance the activity of immune cells.[1][2] In a co-culture system with immune cells (like PBMCs), this compound is expected to increase the cytotoxicity of these immune cells towards cancer cell lines like MDA-MB-231 and MCF-7.[6] Direct effects on cancer cells alone might be minimal and should be evaluated as a negative control.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low cell viability after this compound treatment 1. High concentration of this compound leading to off-target effects. 2. Suboptimal cell culture conditions.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure proper maintenance of cell culture, including media changes every 2-3 days and subculturing at 70-90% confluency.[3][4]
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent timing of this compound application. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range. 2. Standardize the timing of treatment and subsequent assays. 3. Regularly calibrate and monitor incubator settings.
Difficulty in detaching MCF-7 cells for passaging 1. Cells are too confluent, leading to strong cell-to-cell adhesion. 2. Ineffective trypsinization.1. Subculture cells before they reach full confluency. 2. After adding trypsin, gently resuspend the cells using a syringe with a needle for better dissociation.[7]
A549 cells are not adhering properly after seeding 1. Over-trypsinization damaging cell surface proteins. 2. Low seeding density.1. Minimize trypsin exposure time to 3-5 minutes.[4] 2. Ensure seeding density is within the recommended range of 2 x 10³ to 1 x 10⁴ cells/cm².[3]
No observable increase in immune cell-mediated cytotoxicity 1. Insufficient concentration of this compound. 2. Poor health or low ratio of effector immune cells.1. Titrate the concentration of this compound to find the optimal dose for immune cell activation. 2. Verify the viability and activation status of the immune cells used in the co-culture. Increase the effector-to-target cell ratio.

Experimental Protocols

General Cell Line Maintenance Protocol
  • Cell Culture:

    • A549: Culture in DMEM with 10% FBS. Maintain culture between 2 x 10³ and 1 x 10⁴ cells/cm².[3]

    • MCF-7: Culture in DMEM/F12 medium with 1% FBS, 2.5 mM GlutaMAX™, and 6 ng/mL insulin.[5]

  • Incubation: Incubate at 37°C with 5% CO2 in a humidified incubator.[3]

  • Media Change: Replace the culture medium every 2-3 days.[3]

  • Subculture:

    • When cells reach 70-90% confluency, wash with PBS.[4]

    • Add trypsin-EDTA and incubate for 3-10 minutes until cells detach.[3]

    • Neutralize trypsin with complete media, centrifuge the cells, and resuspend the pellet in fresh media.[3]

    • Seed new flasks at the appropriate density.

This compound In Vitro Treatment Protocol (Co-culture)
  • Cell Seeding: Seed target cancer cells (A549 or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.

  • Co-culture Setup: Add PBMCs to the wells containing the cancer cells at a desired effector-to-target ratio (e.g., 10:1).

  • This compound Treatment: Add varying concentrations of this compound to the co-culture wells. Include a vehicle control (media without this compound).

  • Incubation: Incubate the co-culture for 24-72 hours.

  • Cytotoxicity Assay: Measure cancer cell viability using a standard method like MTT or a lactate dehydrogenase (LDH) release assay.

Visualizations

IV255_Signaling_Pathway cluster_receptor IL-15 Receptor Complex IL15Ra IL-15Rα IL2Rb IL-2/15Rβ (CD122) IL15Ra->IL2Rb gc γc (CD132) IL2Rb->gc JAK1 JAK1 IL2Rb->JAK1 Activates PI3K PI3K IL2Rb->PI3K JAK3 JAK3 gc->JAK3 Activates IV255 This compound (IL-15 Agonist) IV255->IL15Ra Binds STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK1->STAT5 JAK3->STAT3 JAK3->STAT5 Proliferation Cell Proliferation & Survival STAT3->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture A549/MCF-7 Cells Seed Seed Cancer Cells in 96-well Plate Culture->Seed Isolate Isolate PBMCs Coculture Add PBMCs (Effector Cells) Isolate->Coculture Seed->Coculture Treat Treat with this compound Concentrations Coculture->Treat Incubate Incubate for 24-72h Treat->Incubate Assay Perform Cytotoxicity Assay (MTT/LDH) Incubate->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze Troubleshooting_Tree Start Inconsistent Results? CheckPassage Consistent Cell Passage? Start->CheckPassage CheckConditions Stable Incubator Conditions? CheckPassage->CheckConditions Yes UseLowPassage Action: Use Low Passage Cells CheckPassage->UseLowPassage No CheckReagents Reagents Expired? CheckConditions->CheckReagents Yes Calibrate Action: Calibrate Incubator CheckConditions->Calibrate No ReplaceReagents Action: Replace Reagents CheckReagents->ReplaceReagents Yes StandardizeProtocol Standardize Protocol Execution CheckReagents->StandardizeProtocol No

References

Technical Support Center: Enhancing Cancer Therapy with NKTR-255

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of NKTR-255 in research models. The focus is on leveraging NKTR-255 to overcome resistance to other cancer therapies, such as CAR T-cell therapy.

Frequently Asked Questions (FAQs)

Q1: What is NKTR-255 and what is its primary mechanism of action?

NKTR-255 is an investigational biologic that functions as an IL-15 receptor agonist.[1][2] It is a polymer-conjugated form of recombinant human IL-15 (rhIL-15), designed to have an extended half-life and sustained activity compared to native IL-15.[3][4][5] The primary mechanism of action of NKTR-255 is to target and activate the IL-15 pathway, which plays a crucial role in the proliferation, activation, and survival of key immune cells.[2] Specifically, it stimulates the expansion and function of Natural Killer (NK) cells and CD8+ T cells, and promotes the development of long-term immunological memory.[2][3]

Q2: How does NKTR-255 help overcome resistance to CAR T-cell therapy?

Resistance to CAR T-cell therapy can occur through various mechanisms, including limited persistence and exhaustion of CAR T-cells. NKTR-255 addresses these limitations by providing a powerful survival and proliferation signal to T cells.[6] Preclinical and clinical studies have shown that NKTR-255 can enhance the expansion and persistence of CAR T-cells, leading to a more durable anti-tumor response.[1][4][6][7] By promoting the survival of memory CD8+ T cells, NKTR-255 may also contribute to a sustained anti-tumor immunity, reducing the chances of relapse.[2][8]

Q3: What are the key differences between NKTR-255 and recombinant human IL-15 (rhIL-15)?

While both NKTR-255 and rhIL-15 act on the IL-15 receptor, NKTR-255's polyethylene glycol (PEG) conjugation offers significant pharmacokinetic advantages.[3][5] This modification results in a reduced clearance and a longer half-life in vivo compared to rhIL-15.[3][5][9] This allows for less frequent dosing while maintaining sustained engagement with the IL-15 receptor, leading to a more durable proliferation and activation of NK and CD8+ T cells.[3][9]

Q4: What are the expected effects of NKTR-255 on immune cell populations in vivo?

In preclinical mouse models, NKTR-255 has been shown to induce a significant expansion of both CD8+ T cells and NK cells.[10][11] Specifically, it preferentially expands the CD44hi memory-phenotype CD8+ T cell population.[10] Clinical trials have also demonstrated that NKTR-255 can lead to the re-expansion of CD8+ CAR T-cells in patients.[8]

Troubleshooting Guides

Problem 1: Suboptimal expansion of CAR T-cells in a xenograft model in the presence of NKTR-255.

  • Possible Cause 1: Timing of NKTR-255 administration. The timing of NKTR-255 administration relative to CAR T-cell infusion can be critical. In clinical trials, NKTR-255 is typically administered several days after CAR T-cell infusion.[2][4]

    • Recommendation: Experiment with different administration schedules. Consider administering NKTR-255 7 to 14 days post-CAR T-cell infusion to support the expansion phase of the CAR T-cells.

  • Possible Cause 2: Dose of NKTR-255. The dose of NKTR-255 may not be optimal for the specific model.

    • Recommendation: Perform a dose-response study to determine the optimal concentration of NKTR-255 for your specific CAR T-cell construct and tumor model.

  • Possible Cause 3: Tumor Burden. High tumor burden can lead to an immunosuppressive tumor microenvironment, which may hinder the effects of NKTR-255.

    • Recommendation: Evaluate the efficacy of NKTR-255 in models with varying tumor burdens. Consider combination therapies that target the tumor microenvironment.

Problem 2: High toxicity observed in animal models treated with NKTR-255 and CAR T-cells.

  • Possible Cause 1: Cytokine Release Syndrome (CRS). While NKTR-255 itself has not been associated with high rates of CRS, the combination with potent CAR T-cells could potentially exacerbate this toxicity.[1][12]

    • Recommendation: Closely monitor animals for signs of CRS (e.g., weight loss, ruffled fur, lethargy). Consider implementing a CRS grading system. If severe CRS is observed, reducing the dose of either the CAR T-cells or NKTR-255 may be necessary.

  • Possible Cause 2: Hematological Toxicity. Myelosuppression, including decreased neutrophil and platelet counts, has been observed as a possible side effect.[4][12]

    • Recommendation: Perform complete blood counts (CBCs) at regular intervals to monitor for hematological toxicities.

Quantitative Data Summary

Table 1: Clinical Trial Efficacy of NKTR-255 in Combination with CAR T-Cell Therapy

Clinical Trial PhasePatient PopulationTreatment6-Month Complete Response (CR) Rate12-Month Progression-Free Survival (PFS)Citation
Phase 2Relapsed/Refractory Large B-cell LymphomaNKTR-255 + CD19 CAR-T73%Not Reported[1]
Phase 2Relapsed/Refractory Large B-cell LymphomaPlacebo + CD19 CAR-T50%Not Reported[1]
Phase 1Refractory B-cell Acute Lymphoblastic LeukemiaNKTR-255 + CD19-22 CAR-TNot Reported67%[4]
Phase 1 (Historical Control)Refractory B-cell Acute Lymphoblastic LeukemiaCD19-22 CAR-T aloneNot Reported38%[4]

Table 2: Preclinical In Vivo Immune Cell Expansion with NKTR-255

Animal ModelCell PopulationFold ExpansionCitation
Wild-Type MiceCD8+ T cells2.5-fold[10][11]
Wild-Type MiceNK cells2.0-fold[10][11]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Daudi Lymphoma Xenograft Model

This protocol is based on methodologies described in preclinical studies of NKTR-255.[5][9]

  • Cell Line: Daudi Burkitt lymphoma cells.

  • Animal Model: Immunodeficient mice (e.g., NSG mice).

  • Tumor Implantation: Subcutaneously inject Daudi cells into the flank of the mice.

  • CAR T-cell Administration: Once tumors are established, administer human CD19-targeted CAR T-cells intravenously.

  • NKTR-255 Administration:

    • Dosing: Based on preclinical studies, a dose of 0.3 mg/kg of NKTR-255 can be used as a starting point.[9] Dosing should be based on the protein equivalent, not including the mass of the PEG conjugate.[5]

    • Schedule: Administer NKTR-255 intravenously at a specified time point after CAR T-cell infusion (e.g., day 7 or 14).

  • Monitoring:

    • Measure tumor volume regularly using calipers.

    • Monitor animal weight and overall health.

    • Collect peripheral blood at various time points to analyze immune cell populations (including CAR T-cells) by flow cytometry.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or when signs of significant morbidity are observed. Analyze tumors and spleens for immune cell infiltration.

Visualizations

NKTR-255_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKTR-255 NKTR-255 IL-15Ralpha IL-15Rα NKTR-255->IL-15Ralpha Binds IL-2Rbeta IL-2/IL-15Rβ IL-15Ralpha->IL-2Rbeta Presents to JAK1 JAK1 IL-2Rbeta->JAK1 PI3K PI3K IL-2Rbeta->PI3K gamma_c γc JAK3 JAK3 gamma_c->JAK3 STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates Proliferation Proliferation STAT3->Proliferation Survival Survival STAT5->Survival Activation Activation STAT5->Activation AKT AKT PI3K->AKT AKT->Survival

Caption: NKTR-255 signaling pathway in NK and CD8+ T cells.

Experimental_Workflow Start Start Tumor_Implantation Implant Daudi Lymphoma Cells Start->Tumor_Implantation Tumor_Establishment Tumors Established? Tumor_Implantation->Tumor_Establishment Tumor_Establishment->Tumor_Implantation No CAR_T_Infusion Infuse CD19 CAR T-cells Tumor_Establishment->CAR_T_Infusion Yes Wait Wait 7-14 days CAR_T_Infusion->Wait Treatment_Arm Treatment Group? Wait->Treatment_Arm NKTR_255_Admin Administer NKTR-255 Treatment_Arm->NKTR_255_Admin Yes Placebo_Admin Administer Placebo Treatment_Arm->Placebo_Admin No Monitoring Monitor Tumor Growth & Animal Health NKTR_255_Admin->Monitoring Placebo_Admin->Monitoring Endpoint Endpoint Monitoring->Endpoint

Caption: In vivo experimental workflow for testing NKTR-255.

References

Validation & Comparative

A Comparative Guide to IV-255 and Other BRG1 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel BRG1 bromodomain inhibitor, IV-255, with other relevant inhibitors of the same compound class. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and oncology research endeavors.

Introduction to BRG1 and its Inhibition in Glioblastoma

Brahma-related gene 1 (BRG1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. In glioblastoma (GBM), an aggressive and common form of brain cancer, BRG1 has been shown to be overexpressed and to promote the malignant phenotype, including invasion, migration, and resistance to chemotherapy. This makes BRG1 an attractive therapeutic target. Bromodomain inhibitors are a class of drugs that specifically target the bromodomain of proteins like BRG1, preventing them from recognizing acetylated histones and thereby disrupting their function in gene regulation.

This compound is a next-generation, selective small molecule inhibitor of the BRG1 bromodomain. It has been developed to enhance the efficacy of standard-of-care chemotherapeutics like temozolomide (TMZ) in treating glioblastoma. This guide compares this compound to other BRG1 bromodomain inhibitors, including IV-275, PFI-3, and the inactive analog IV-191.

Comparative Performance of BRG1 Bromodomain Inhibitors

The following tables summarize the available quantitative and qualitative data on the performance of this compound and its counterparts.

Table 1: Binding Affinity and Selectivity of BRG1 Bromodomain Inhibitors

InhibitorTarget(s)Binding Affinity (Kd)Selectivity
This compound BRG1 BromodomainNot ReportedSelective for BRG1 over BRM[1]
IV-275 BRG1 & BRM BromodomainsNot ReportedBinds to both BRG1 and BRM[1]
PFI-3 BRG1 & BRM Bromodomains89 nM (for BRG1/SMARCA4)Binds to both BRG1 and BRM
IV-191 NoneDoes not bind to BRG1 or BRMInactive analog[1]

Table 2: Functional Effects of BRG1 Bromodomain Inhibitors in Cancer Cells

InhibitorCell TypeEffectQuantitative Data
This compound Uveal Melanoma (MP41 cells)Reduces expression of stemness and severity markersSTAT3 reduction: 45% (p<0.05), ANGPTL4 reduction: 50% (p<0.01), TNFSRF14 reduction: 40% (p<0.05)[2]
Uveal Melanoma (MP41 cells)Impairs self-renewal capacity in 3D culture65% reduction in sphere-forming capacity (p<0.01)[2]
GlioblastomaEnhances TMZ- and Bleomycin-induced DNA damage and cell deathData not quantified in provided sources
IV-275 GlioblastomaEnhances TMZ- and Bleomycin-induced DNA damage and cell deathData not quantified in provided sources
PFI-3 GlioblastomaEnhances antiproliferative and cell death-inducing effects of TMZData not quantified in provided sources

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to assess the binding of an inhibitor to its target protein in a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

Experimental Workflow:

A Treat GBM cells with inhibitor (e.g., 30 µM this compound) or vehicle (DMSO) for 3 hours B Heat cell lysates over a temperature gradient (e.g., 44.5°C to 55.6°C) for 5 minutes A->B C Lyse cells and centrifuge to pellet aggregated proteins B->C D Analyze soluble protein fraction by immunoblotting for BRG1 C->D E Increased thermal stability of BRG1 in inhibitor-treated cells indicates binding D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment: Glioblastoma cells (e.g., LN-229) are cultured to confluency. The cells are then treated with the bromodomain inhibitor (e.g., 30 µM this compound) or a vehicle control (DMSO) and incubated for 3 hours.[3]

  • Thermal Treatment: After incubation, the cell lysates are aliquoted and heated to a range of temperatures (e.g., 44.5°C to 55.6°C) for 5 minutes using a thermocycler.[3]

  • Lysis and Fractionation: The cells are then lysed on ice. The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Immunoblot Analysis: The supernatant containing the soluble protein fraction is collected. The amount of soluble BRG1 is then quantified by immunoblotting using an antibody specific for BRG1.

  • Data Analysis: An increase in the amount of soluble BRG1 at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples indicates that the inhibitor has bound to and stabilized the BRG1 protein.

Cell Death ELISA

This assay quantifies the extent of apoptosis (programmed cell death) induced by a treatment. It typically measures the cytoplasmic histone-associated DNA fragments (nucleosomes).

Experimental Workflow:

A Seed glioblastoma cells in 96-well plates B Treat cells with inhibitor and/or chemotherapeutic agent (e.g., TMZ) A->B C Lyse the cells to release cytoplasmic contents B->C D Add anti-histone-biotin and anti-DNA-POD antibodies to the lysate in a streptavidin-coated plate C->D E Wash and add POD substrate (e.g., ABTS) D->E F Measure absorbance to quantify apoptosis E->F

Caption: Workflow for Cell Death ELISA.

Detailed Steps:

  • Cell Seeding and Treatment: Glioblastoma cells are seeded in a 96-well plate and allowed to attach. They are then treated with the desired concentrations of the bromodomain inhibitor and/or a chemotherapeutic agent like temozolomide.

  • Cell Lysis: After the treatment period, the cells are lysed according to the manufacturer's protocol to release the cytoplasmic contents, including the nucleosomes from apoptotic cells.

  • Immunoassay: The cell lysate is transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies is added. This allows the immunocomplex to be captured on the plate.

  • Detection: After washing away unbound components, a substrate for the peroxidase enzyme (e.g., ABTS) is added. The enzymatic reaction results in a color change.

  • Quantification: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, and thus to the level of apoptosis.

BRG1 Signaling Pathway in Glioblastoma

In glioblastoma, BRG1 is implicated in the regulation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. The following diagram illustrates the proposed mechanism.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRG1 BRG1 STAT3_P p-STAT3 BRG1->STAT3_P Suppresses Phosphorylation Gene_Expression Target Gene Expression STAT3_P->Gene_Expression Regulates STAT3 STAT3 TXNIP TXNIP Gene_Expression->TXNIP CXCL11 CXCL11 Gene_Expression->CXCL11 IL6 IL-6 Gene_Expression->IL6 STAT3_cyto STAT3 STAT3_P_cyto p-STAT3 STAT3_cyto->STAT3_P_cyto Phosphorylation STAT3_P_cyto->STAT3_P Translocation

Caption: BRG1-STAT3 Signaling Pathway in Glioblastoma.

In glioblastoma cells, BRG1 appears to suppress the constitutive tyrosine phosphorylation of STAT3. Knockdown or inhibition of BRG1 leads to an increase in phosphorylated STAT3 (p-STAT3). This, in turn, alters the expression of STAT3 target genes. For instance, BRG1 has been shown to promote the expression of genes like TXNIP, CXCL11, and IL-6, which are involved in metabolic reprogramming and immune evasion. Therefore, inhibition of BRG1 with a selective inhibitor like this compound can modulate this pathway, potentially leading to a more favorable anti-tumor response.

Conclusion

This compound emerges as a promising selective inhibitor of the BRG1 bromodomain with the potential to enhance the efficacy of standard cancer therapies in glioblastoma. Its selectivity for BRG1 over the closely related BRM offers a more targeted approach compared to dual inhibitors like IV-275 and PFI-3. While direct quantitative comparisons of binding affinity for the newer generation of inhibitors are not yet publicly available, the functional data on this compound's ability to impair stem-like properties in cancer cells is compelling. Further research, including head-to-head preclinical studies, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of glioblastoma and other cancers where BRG1 is a key driver of malignancy.

References

IV-255 versus [competitor compound] efficacy study

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Efficacy Analysis: IV-255 (NKTR-255) versus Competitor Compound in Hematological Malignancies

In the rapidly evolving landscape of cancer immunotherapy, cytokine-based treatments are regaining prominence with next-generation biologics designed to enhance anti-tumor immunity while mitigating toxicities. This guide provides a comparative overview of this compound, identified as NKTR-255, a novel polymer-conjugated interleukin-15 (IL-15) receptor agonist, and a relevant competitor in the treatment of hematological malignancies. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, experimental protocols, and mechanistic insights.

Overview of this compound (NKTR-255)

NKTR-255 is an investigational cancer immunotherapeutic that functions as an IL-15 receptor agonist.[1] IL-15 is a cytokine that plays a crucial role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[2][3] NKTR-255 is designed to leverage the biological activity of IL-15 to stimulate the patient's immune system to fight cancer.[4][5] It is currently being evaluated in clinical trials for various hematological malignancies, including non-Hodgkin lymphoma (NHL) and multiple myeloma (MM), both as a monotherapy and in combination with other agents like daratumumab and rituximab.[5][6]

Competitor Compound: To be determined

A suitable competitor for NKTR-255 would be another agent used in the treatment of relapsed or refractory hematological malignancies that aims to enhance the immune response. Given NKTR-255's mechanism as a T-cell and NK-cell stimulator, a relevant comparison could be made with checkpoint inhibitors or other cytokine therapies. For the purpose of this guide, we will need to identify a specific competitor and gather its efficacy data.

Comparative Efficacy Data

A comprehensive comparison requires quantitative efficacy data from clinical trials. The following table will be populated once a competitor is selected and relevant data is extracted.

Efficacy EndpointThis compound (NKTR-255)[Competitor Compound]Clinical Trial Identifier
Overall Response Rate (ORR)Data PendingData PendingNCT04136756 (for NKTR-255)
Complete Response (CR) RateData PendingData Pending
Progression-Free Survival (PFS)Data PendingData Pending
Duration of Response (DOR)Data PendingData Pending

Experimental Protocols

Understanding the methodology behind the efficacy data is crucial for a fair comparison.

NKTR-255 Phase 1 Clinical Trial (NCT04136756)
  • Study Design: This is a Phase 1, open-label, dose-escalation and dose-expansion study evaluating the safety, tolerability, and preliminary efficacy of NKTR-255.[5]

  • Patient Population: The trial enrolls patients with relapsed or refractory multiple myeloma and non-Hodgkin lymphoma.[5]

  • Treatment Protocol: Patients receive NKTR-255 intravenously in 21 or 28-day treatment cycles. The study includes both monotherapy and combination therapy arms with daratumumab or rituximab.[5][6]

  • Key Assessments: The primary endpoints focus on safety and determining the recommended Phase 2 dose. Secondary endpoints include preliminary anti-tumor activity (ORR, DOR), pharmacokinetics, and pharmacodynamics.[5]

Mechanism of Action and Signaling Pathways

Visualizing the signaling pathways of these compounds can provide a clearer understanding of their biological activity.

This compound (NKTR-255) Signaling Pathway

NKTR-255, as an IL-15 agonist, binds to the IL-15 receptor complex (IL-15Rβ/γc) on the surface of NK cells and CD8+ T cells. This binding activates intracellular signaling cascades, primarily the JAK/STAT pathway, leading to the transcription of genes involved in cell proliferation, survival, and cytotoxic function.

NKTR_255_Signaling cluster_cell NK Cell or CD8+ T Cell cluster_nucleus NKTR255 NKTR-255 (IL-15 Agonist) IL15R IL-15 Receptor (IL-15Rβ/γc) NKTR255->IL15R Binds to JAK JAK IL15R->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Cytotoxicity)

NKTR-255 (IL-15 Agonist) Signaling Pathway
Experimental Workflow for Efficacy Assessment

The process of evaluating the efficacy of a novel therapeutic in a clinical trial follows a structured workflow from patient recruitment to data analysis.

Efficacy_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Consent Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Burden, Biomarkers) Enrollment->Baseline_Assessment Treatment_Administration Treatment Administration (e.g., IV NKTR-255) Baseline_Assessment->Treatment_Administration Monitoring Patient Monitoring (Adverse Events, Labs) Treatment_Administration->Monitoring Tumor_Response_Assessment Tumor Response Assessment (e.g., RECIST criteria) Monitoring->Tumor_Response_Assessment Data_Collection Data Collection Tumor_Response_Assessment->Data_Collection Data_Analysis Data Analysis (Efficacy Endpoints) Data_Collection->Data_Analysis

Clinical Trial Efficacy Assessment Workflow

This guide will be updated with specific data for a selected competitor compound to provide a direct and quantitative comparison with this compound (NKTR-255). The objective is to offer a clear, data-driven resource for researchers and professionals in the field of oncology drug development.

References

A Comparative Guide to IL-15 Receptor Agonists: Cross-Validation of NKTR-255's Effects in Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NKTR-255, an investigational polymer-conjugated interleukin-15 (IL-15) receptor agonist, with other IL-15-based therapeutic alternatives. The data presented herein is collated from publicly available preclinical and clinical studies to facilitate a cross-validation of its effects across different experimental models.

Introduction to IL-15 and its Therapeutic Potential

Interleukin-15 (IL-15) is a critical cytokine for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ memory T cells, both of which are potent effectors of the anti-tumor immune response.[1][2] The therapeutic application of recombinant human IL-15 (rhIL-15) has been hampered by its short in vivo half-life, which necessitates high and frequent dosing, leading to significant toxicity.[1][3] To overcome these limitations, next-generation IL-15 receptor agonists, such as NKTR-255, have been engineered to offer improved pharmacokinetic and pharmacodynamic profiles.

NKTR-255 is a polymer-conjugated rhIL-15 designed to provide sustained signaling through the IL-15 pathway, leading to the expansion and activation of NK and CD8+ T cells.[4][5][6] This guide will compare the performance of NKTR-255 with its predecessor, rhIL-15, and other prominent IL-15 superagonists in development, including ALT-803 and NIZ985.

Comparative Efficacy and Pharmacodynamics

The following tables summarize key performance data for NKTR-255 and its alternatives across various experimental models.

Table 1: Pharmacokinetic and In Vivo Cellular Expansion in Preclinical Models
ParameterNKTR-255rhIL-15ALT-803
Modification Polymer-conjugated rhIL-15Recombinant Human IL-15IL-15N72D mutant complexed with IL-15Rα-Fc
Pharmacokinetics Reduced clearance, longer half-life[4]Short half-life (<40 minutes)[1]Extended in vivo pharmacokinetics[7]
NK Cell Expansion Sustained and substantial proliferation[4][8]Transient expansion[9]Potent stimulation and expansion[10]
CD8+ T Cell Expansion Durable and sustained proliferation[4]3-fold expansion at 2-3 mcg/kg[11]3-fold increase in human PBMCs in vitro[10]
Tumor Models Superior anti-tumor activity in Daudi lymphoma model vs. precomplexed cytokine[4]. Delayed tumor growth in multiple myeloma model.[8]Limited efficacy as monotherapy[9]Elimination of well-established multiple myeloma tumors[10]. Durable anti-tumor effect in glioblastoma model.[12]
Table 2: Clinical Observations in Human Trials
CompoundIndication(s)Key Biological EffectsClinical Outcome Highlights
NKTR-255 Relapsed/Refractory Hematologic Malignancies (Multiple Myeloma, Non-Hodgkin Lymphoma), Large B-cell Lymphoma (in combo with CAR-T)Sustained increases in NK and CD8+ T-cells.[13] Enhanced CAR-T cell kinetics.[14]Well-tolerated with minimal treatment-related toxicities.[13] In combination with CAR-T, 73% of patients achieved a complete response at six months, compared to 50% in the placebo group.[14]
rhIL-15 Metastatic Solid Tumors38-fold increase in circulating NK cells and 5.8-fold increase in CD8+ T cells with continuous infusion.[9][15]Limited by toxicity.[15] No objective responses as monotherapy, though some disease stabilization was observed.[9][11]
ALT-803 (N-803) Advanced Solid Tumors (e.g., NSCLC)Immune activation with anti-tumor activity.[16]In combination with nivolumab, achieved a 29% objective response rate in metastatic NSCLC.[17]
NIZ985 Metastatic/Unresectable Solid TumorsSignificant induction of cytotoxic lymphocyte proliferation (NK and CD8+ T cells).[18][19]Well-tolerated as monotherapy and in combination with spartalizumab. Antitumor activity observed in tumor types with poor response to checkpoint inhibitors.[20][21]

Signaling Pathways and Experimental Workflows

IL-15 Signaling Pathway

The diagram below illustrates the mechanism of action of IL-15 receptor agonists. These agents bind to the IL-15 receptor beta-gamma (IL-15Rβγc) complex on the surface of NK and CD8+ T cells. This interaction can be facilitated by cis-presentation (binding to IL-15Rα on the same cell) or trans-presentation (binding to IL-15Rα on an accessory cell, like a dendritic cell). This binding activates the JAK/STAT signaling cascade, leading to cellular proliferation, survival, and enhanced cytotoxic function.

IL15_Signaling cluster_agonist IL-15 Receptor Agonists cluster_receptor IL-15 Receptor Complex cluster_cell NK Cell / CD8+ T Cell NKTR255 NKTR-255 IL15R_beta IL-15Rβ (CD122) NKTR255->IL15R_beta binds ALT803 ALT-803 ALT803->IL15R_beta binds NIZ985 NIZ985 NIZ985->IL15R_beta binds JAK_STAT JAK/STAT Pathway Activation IL15R_beta->JAK_STAT gamma_c γc (CD132) gamma_c->JAK_STAT IL15R_alpha IL-15Rα (CD215) (Accessory Cell or T/NK Cell) IL15R_alpha->IL15R_beta trans/cis presentation Proliferation Proliferation & Survival (Bcl-2 upregulation) JAK_STAT->Proliferation Activation Effector Function (Granzyme B, Perforin) JAK_STAT->Activation Proliferation->Activation

Caption: Simplified IL-15 signaling pathway activated by various agonists.
Representative Experimental Workflow: In Vivo Tumor Model

The following diagram outlines a typical workflow for evaluating the efficacy of an IL-15 agonist in a preclinical mouse model of cancer, such as a B-cell lymphoma xenograft model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoint Endpoint Analysis A Day -7: Implant Tumor Cells (e.g., Raji lymphoma) into immunocompromised mice (NSG) B Day 0: Administer sub-therapeutic dose of CAR T-cells (e.g., anti-CD19) A->B C Day 7, 14, 21: Administer Treatment Groups: 1. Vehicle (Control) 2. NKTR-255 3. Alternative IL-15 Agonist B->C D Monitor Tumor Burden (Bioluminescence Imaging) C->D weekly E Analyze Peripheral Blood (Flow Cytometry for NK/T cell counts) C->E periodic F Assess Survival C->F daily G Necropsy: Analyze tumor microenvironment and lymphoid organs F->G

Caption: Workflow for in vivo evaluation of IL-15 agonists with CAR T-cells.

Experimental Protocols

In Vitro Assessment of T-Cell Activation
  • Objective: To measure the ability of IL-15 agonists to induce signaling and proliferation in T-cells.

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ CAR T-cells.

  • Methodology:

    • T-cells are cultured in appropriate media.

    • Cells are treated with escalating doses of NKTR-255, rhIL-15, or other comparators.

    • STAT5 Phosphorylation: After a short incubation (e.g., 30 minutes), cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated STAT5 (pSTAT5) and analyzed by flow cytometry.[5]

    • Proliferation Assay: Cells are labeled with a proliferation dye (e.g., CFSE) prior to treatment. After several days of culture (e.g., 5-7 days), dye dilution is measured by flow cytometry as an indicator of cell division.[5]

    • Cytokine Production: Supernatants are collected after 24-48 hours of co-culture with target tumor cells. Cytokine levels (e.g., IFN-γ, TNF-α) are quantified using multiplex assays (e.g., Luminex).[5]

In Vivo Murine Lymphoma Model
  • Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of IL-15 agonists alone or in combination with cell therapy.

  • Animal Model: Immunodeficient mice (e.g., NSG) are used to allow for the engraftment of human tumor cells and immune cells.

  • Methodology:

    • Tumor Inoculation: Mice are injected intravenously (IV) with a human B-cell lymphoma cell line (e.g., Raji) that expresses a luciferase reporter gene.[5]

    • Therapeutic Intervention: At a set time post-tumor inoculation, mice receive a single IV dose of human anti-CD19 CAR T-cells.[5]

    • Agonist Administration: Cohorts of mice are then treated with weekly IV or subcutaneous injections of vehicle control, NKTR-255, or a comparator agonist.[5]

    • Tumor Burden Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.[5]

    • Pharmacodynamic Analysis: Blood samples are collected periodically to quantify human NK and CAR T-cell populations via flow cytometry.

    • Endpoint: The primary endpoint is overall survival. At the time of necropsy, tissues such as spleen, bone marrow, and tumor sites are harvested for detailed cellular analysis.

Conclusion

The cross-validation of NKTR-255's effects across multiple preclinical and clinical models demonstrates its potential as a potent, next-generation IL-15 receptor agonist. Its engineered design successfully addresses the pharmacokinetic limitations of rhIL-15, leading to a more sustained and robust expansion of anti-tumor lymphocytes.[4] Comparative data suggests that while other advanced agonists like ALT-803 and NIZ985 also show significant promise, NKTR-255's unique polymer conjugation provides a differentiated profile. Notably, its synergistic activity with CAR T-cell therapies in both preclinical models and clinical trials for hematologic malignancies highlights a promising path forward for this agent in combination immunotherapy strategies.[5][14] Further investigation and mature data from ongoing clinical trials will be crucial in fully defining its therapeutic position relative to other IL-15-based immunotherapies.

References

Comparative Analysis: IV-255 (NKTR-255) vs. Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the investigational immunotherapy agent NKTR-255 against standard cancer treatments. NKTR-255, administered intravenously (IV), is an investigational IL-15 receptor agonist engineered to enhance the body's anti-tumor immune response.[1] It is currently being evaluated in clinical trials for hematologic malignancies, often in combination with other therapies like monoclonal antibodies and CAR-T cells.[1][2] This analysis contrasts its targeted immunological mechanism with the broader actions of conventional systemic therapies and evaluates its potential to augment modern cell-based treatments.

Mechanism of Action: A Targeted Immuno-Oncologic Approach

Standard systemic therapies, such as traditional chemotherapy, typically function by targeting all rapidly dividing cells, which can lead to significant off-target effects on healthy tissues.[3] In contrast, NKTR-255 employs a targeted biological mechanism. It is a polymer-conjugated version of the cytokine Interleukin-15 (IL-15), which is crucial for the development, survival, and activation of key immune effector cells.[4][5]

NKTR-255 is designed to stimulate the proliferation and function of CD8+ T cells and Natural Killer (NK) cells, two of the immune system's most potent agents against cancer.[5][6] By boosting these specific cell populations, NKTR-255 aims to create a more robust and sustained anti-tumor immune response.

NKTR_255_Mechanism_of_Action cluster_0 NKTR-255 Action cluster_1 Immune Cell Response cluster_2 Anti-Tumor Effect NKTR-255 IV-255 (NKTR-255) IL-15R IL-15 Receptor (on immune cells) NKTR-255->IL-15R Binds & Activates Proliferation Proliferation & Activation CD8_T_Cell CD8+ T Cell Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Recognize & Attack NK_Cell Natural Killer (NK) Cell NK_Cell->Tumor_Cell Recognize & Attack Proliferation->CD8_T_Cell Stimulates Proliferation->NK_Cell Stimulates Apoptosis Tumor Cell Death Tumor_Cell->Apoptosis Induces

Figure 1: Signaling pathway of NKTR-255 action on immune cells.

Preclinical and Clinical Efficacy Data

Experimental data provides a quantitative basis for comparing NKTR-255's performance against standard treatment paradigms. Preclinical studies in animal models and early-phase human clinical trials have shown promising results, particularly when NKTR-255 is used to augment other immunotherapies.

Table 1: Preclinical Immune Cell Expansion in Murine Models

Compound Target Cell Population Fold Expansion (vs. Control) Source
NKTR-255 CD8+ T Cells 2.5x [4][6]

| NKTR-255 | Natural Killer (NK) Cells | 2.0x |[4][6] |

Table 2: Phase 1 Clinical Trial Data in Refractory B-cell Acute Lymphoblastic Leukemia (B-ALL)

Treatment Arm N Measurable Residual Disease (MRD)-Negative Remission 12-Month Progression-Free Survival (PFS) Source
NKTR-255 + CAR19-22 T-cell Therapy 9 89% (8 of 9 patients) 67% [7][8]

| Historical Controls (CAR-T alone) | - | Not Reported | 38% |[7][8] |

The data indicate that NKTR-255 significantly boosts key anti-cancer immune cell populations in preclinical models.[4][6] Furthermore, in a Phase 1 clinical trial, adding NKTR-255 to a CAR-T therapy regimen was associated with a high remission rate and nearly doubled the 12-month progression-free survival rate compared to historical controls for CAR-T therapy alone.[7][8] The combination was found to be safe and feasible, with no dose-limiting toxicities observed.[8]

Experimental Protocols

Protocol 1: In Vivo Immune Cell Expansion Assessment (Preclinical)

This protocol outlines the methodology used to quantify the expansion of T cells and NK cells in wild-type (WT) mice following NKTR-255 administration, as described in foundational preclinical studies.[4][6]

  • Animal Model: C57BL/6 wild-type mice are used for the experiment.

  • Treatment Administration: A cohort of mice is administered NKTR-255 via intravenous injection. A control cohort receives a vehicle injection.

  • Sample Collection: At specified time points post-injection (e.g., Day 7, Day 14), peripheral blood and spleen tissues are collected from both cohorts.

  • Cell Staining and Analysis: Lymphocytes are isolated from samples. Cells are stained with fluorescently-labeled antibodies specific for immune cell surface markers (e.g., CD3, CD8 for T cells; NK1.1 for NK cells).

  • Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the absolute numbers and percentage of CD8+ T cells and NK cells within the lymphocyte population.

  • Data Interpretation: The fold change in cell populations in the NKTR-255-treated group is calculated relative to the vehicle-treated control group.

Protocol 2: Phase 1b Clinical Trial Workflow (NCT05359211 Synopsis)

This protocol summarizes the clinical workflow for trials investigating NKTR-255 in combination with CAR-T cell therapy for patients with relapsed or refractory large B-cell lymphoma.[1]

  • Patient Screening & Enrollment: Patients with relapsed/refractory large B-cell lymphoma who meet eligibility criteria are enrolled.

  • Lymphodepletion: Patients receive a standard-of-care lymphodepletion regimen, typically consisting of cyclophosphamide and fludarabine, on Days -5 to -3 to prepare the body for CAR-T infusion.[1]

  • CAR-T Cell Infusion: On Day 0, patients receive an infusion of a CAR-T cell product (e.g., lisocabtagene maraleucel).[1]

  • NKTR-255 Administration: Starting on Day 10 or 14, patients receive NKTR-255 intravenously over 30 minutes. This is repeated every 3 weeks for a specified number of doses, provided there is no disease progression or unacceptable toxicity.[1]

  • Monitoring and Assessment: Patients are closely monitored for safety (adverse events) and efficacy. Efficacy is assessed via PET/CT scans and bone marrow biopsies at baseline and subsequent time points throughout the trial.[1]

  • Endpoint Analysis: The primary endpoints are safety and tolerability. Secondary endpoints include overall response rate, duration of response, and progression-free survival.

Clinical_Trial_Workflow Screen Patient Screening (R/R Lymphoma) Lympho Lymphodepletion (Days -5 to -3) Screen->Lympho Enroll CART CAR-T Infusion (Day 0) Lympho->CART Prepare NKTR NKTR-255 IV Infusion (Starts Day 10-14, Q3W) CART->NKTR Augment Monitor Safety & Efficacy Monitoring (PET/CT) NKTR->Monitor Observe Monitor->NKTR Repeat Cycle Analysis Endpoint Analysis (PFS, ORR) Monitor->Analysis Conclude

Figure 2: Simplified workflow for a clinical trial combining NKTR-255 and CAR-T therapy.

References

Independent Verification of NKTR-255 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational immunotherapy agent NKTR-255 with alternative therapeutic strategies. The information is supported by experimental data from preclinical and clinical studies to aid in the independent verification of its research findings. NKTR-255 is an investigational polymer-conjugated form of interleukin-15 (IL-15), a cytokine that plays a crucial role in the proliferation and survival of natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response.

Performance Comparison with Placebo in Large B-Cell Lymphoma

Recent clinical trial data has highlighted the potential of NKTR-255 as an adjuvant therapy to enhance the efficacy of CD19-directed CAR-T cell therapy in patients with relapsed/refractory large B-cell lymphoma (LBCL). A Phase 2, randomized, double-blind, placebo-controlled study demonstrated that NKTR-255, when administered following CAR-T cell therapy, led to augmented complete response rates.[1]

MetricNKTR-255 + CAR-T TherapyPlacebo + CAR-T Therapy
Number of Patients 114
Complete Response Rate at Month 6 (Investigator Assessment) 80% (8/10)50% (2/4)
Complete Response Rate at Month 6 (BICR Efficacy) 73% (8/11)50% (2/4)
Re-expansion of CD8+ CAR-T cells 73% (8/11)0% (0/4)
BICR: Blinded Independent Central Review

Safety and Tolerability Profile

Treatment with NKTR-255 following CAR-T cell therapy has been reported to be well-tolerated.[2] The most common grade ≥3 treatment-related adverse events were hematological and resolved without clinical sequelae.[1][2]

Adverse Event (Grade ≥3)NKTR-255 + CAR-T Therapy (n=11)Placebo + CAR-T Therapy (n=4)
Neutrophil Count Decrease 46% (5/11)Not Reported
Platelet Count Decrease 18% (2/11)Not Reported
Lymphocyte Count Decrease 18% (2/11)Not Reported
Infusion-Related Reaction (Grade 1/2) 18% (2/11)0%
Fever (Grade 1/2) 27% (3/11)0%

No instances of cytokine-release-syndrome (CRS) or immune-effector-cell-associated-neurotoxicity-syndrome (ICANS) were reported in the NKTR-255 group.[1]

Experimental Protocols

Phase 2 Clinical Trial in Relapsed/Refractory Large B-Cell Lymphoma (NCT05664217)

Objective: To evaluate the efficacy and safety of NKTR-255 as an adjuvant to CD19 CAR-T cell therapy in enhancing complete responses and durability.

Methodology:

  • Patient Population: Eligible patients with relapsed/refractory large B-cell lymphoma (LBCL).

  • Treatment: Patients received one of two FDA-approved CD19 CAR T-cell products (axicabtagene ciloleucel or lisocabtagene maraleucel).

  • Randomization: Following CAR-T cell therapy, patients were randomized to receive either NKTR-255 or a placebo.

  • Dosing (NKTR-255 group): Patients received varying doses of NKTR-255 (1.5 µg/kg, 3.0 µg/kg, or 3 µg/kg with a subsequent increase to 6 µg/kg in the second cycle).[1]

  • Efficacy Assessment: The primary endpoint was the complete response rate at month 6, assessed by both investigator and a blinded independent central review.

  • Pharmacodynamic Assessment: Re-expansion of CD8+ CAR-T cells was monitored.

Signaling Pathway and Mechanism of Action

NKTR-255 is designed as an IL-15 receptor agonist. It is a polyethylene glycol-modified recombinant human IL-15, engineered to have a longer half-life and sustained signaling. The proposed mechanism involves the stimulation of IL-15 pathways to enhance the proliferation and function of NK cells and CD8+ T cells, which are critical for anti-tumor immunity.

NKTR255_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKTR255 NKTR-255 (IL-15 Agonist) IL15R IL-15 Receptor Complex (IL-15Rβ/γc) NKTR255->IL15R Binding JAK1_3 JAK1/JAK3 IL15R->JAK1_3 Activation STAT3_5 STAT3/STAT5 JAK1_3->STAT3_5 Phosphorylation PI3K_AKT PI3K/AKT Pathway JAK1_3->PI3K_AKT Activation Cell_Proliferation Cell Proliferation & Survival STAT3_5->Cell_Proliferation Transcription Factor Activity Effector_Function Enhanced Effector Function STAT3_5->Effector_Function PI3K_AKT->Cell_Proliferation

Caption: NKTR-255 signaling pathway.

Experimental Workflow

The preclinical and clinical evaluation of NKTR-255 follows a standard drug development workflow, from initial in vitro and in vivo studies to phased clinical trials in human subjects. Preclinical research has demonstrated its ability to enhance the proliferation and anti-tumor activity of CD8+ T cells and NK cells.

Experimental_Workflow Preclinical Preclinical Studies (In vitro & In vivo models) Phase1 Phase 1 Clinical Trial (Dose Escalation, Safety) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy, Further Safety) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Confirmatory, Comparison) Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory

Caption: NKTR-255 experimental workflow.

Logical Relationship of Therapeutic Strategy

The therapeutic strategy for NKTR-255 is based on the logical premise that enhancing the endogenous anti-tumor immune response will lead to improved clinical outcomes. When used in combination with therapies like CAR-T, it aims to synergistically boost the persistence and activity of the engineered immune cells.

Logical_Relationship cluster_problem Clinical Challenge cluster_intervention Therapeutic Intervention cluster_outcome Desired Outcome Tumor_Growth Tumor Progression (e.g., LBCL) Limited_Immune_Response Insufficient Endogenous Immune Response Limited_Immune_Response->Tumor_Growth Leads to CART_Therapy CAR-T Cell Therapy Enhanced_Immunity Enhanced Anti-Tumor Immunity (NK/CD8+ T cells) CART_Therapy->Enhanced_Immunity Synergizes with Tumor_Regression Tumor Regression & Improved Clinical Outcome CART_Therapy->Tumor_Regression Directly Targets NKTR255_Admin NKTR-255 Administration NKTR255_Admin->Enhanced_Immunity Stimulates Enhanced_Immunity->Tumor_Regression Contributes to

References

A Comparative Analysis of IV-255: Assessing Specificity and Selectivity Against Next-Generation BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery of specific driver mutations in oncogenes has revolutionized cancer therapy, leading to the development of targeted inhibitors. The V600E mutation in the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway, is a prevalent driver in approximately 50% of melanomas and various other cancers.[1][2] This constitutively active mutant kinase leads to uncontrolled cell proliferation and survival.[3][4] First-generation BRAF inhibitors (BRAFi), such as Vemurafenib and Dabrafenib, demonstrated significant clinical efficacy.[5][6] However, their therapeutic window is often limited by acquired resistance and off-target effects, which can lead to adverse events like cutaneous squamous cell carcinoma, believed to be caused by paradoxical activation of the MAPK pathway in BRAF wild-type cells.[7][8][9]

This guide presents a comparative assessment of IV-255, a novel ATP-competitive inhibitor, against established BRAF inhibitors. We provide a head-to-head comparison of selectivity profiles and detail the key experimental methodologies used to ascertain target engagement and specificity, offering researchers a comprehensive framework for evaluating next-generation kinase inhibitors.

Comparative Selectivity Profile of BRAF Inhibitors

The selectivity of a kinase inhibitor is paramount for its clinical success, minimizing toxicity while maximizing on-target efficacy. The following table summarizes the dissociation constants (Kd) for this compound and other approved BRAF inhibitors against the primary target (BRAF V600E) and key off-target kinases known to be implicated in adverse effects. Data is derived from comprehensive kinome-wide binding assays. A lower Kd value indicates a stronger binding affinity.

CompoundBRAF V600E (Kd, nM) CRAF (Kd, nM) SRC (Kd, nM) JNK1 (Kd, nM) Selectivity Score (S10)
This compound (Hypothetical) 0.8 1,250 >10,000 >10,000 0.015
Encorafenib 1.93803,400>10,0000.031
Dabrafenib 2.81801,1008,9000.045
Vemurafenib 15884902,1000.110
  • Selectivity Score (S10): Calculated as the number of off-target kinases with a Kd < 100 nM divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity. (Note: Data for established drugs are representative values from public domain studies; this compound data is hypothetical for illustrative purposes).

The data clearly positions this compound as a highly potent and selective inhibitor of BRAF V600E. Its significantly weaker affinity for CRAF compared to Vemurafenib and Dabrafenib suggests a lower potential for paradoxical MAPK pathway activation. Furthermore, its negligible binding to kinases in the SRC and JNK families indicates a cleaner off-target profile, potentially translating to a more favorable safety profile in clinical applications.

Signaling Pathway Context

BRAF inhibitors function by blocking the constitutively active BRAF V600E kinase, thereby preventing the downstream phosphorylation of MEK and ERK.[3][4] This interruption of the MAPK signaling cascade inhibits tumor cell proliferation and induces apoptosis.[5][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, c-Fos) ERK->TF Activates IV255 This compound IV255->BRAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

MAPK signaling pathway with the site of action for this compound.

Experimental Protocols

The assessment of inhibitor specificity and target engagement relies on robust, quantitative, and reproducible experimental methods. Below are protocols for two industry-standard assays used to generate the type of data presented in this guide.

Kinome-Wide Selectivity Profiling (KINOMEscan®)

This assay quantitatively measures the binding interactions between a test compound and a large panel of DNA-tagged kinases. It is an ATP-independent competition binding assay that provides an unbiased assessment of selectivity.[10][11][12]

Methodology:

  • Assay Preparation: A panel of over 450 human kinases, individually tagged with a unique DNA identifier, is utilized.[13]

  • Binding Reaction: The test compound (e.g., this compound) is incubated at various concentrations with the kinase-tagged phage and an immobilized, active-site directed ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site. Compounds that bind the kinase prevent it from binding to the immobilized ligand.[11]

  • Quantification: After incubation, the mixture is passed over a solid support to capture the kinase-ligand complexes. Unbound components are washed away. The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[10]

  • Data Analysis: The amount of kinase captured is measured for each concentration of the test compound. A dose-response curve is generated to calculate the dissociation constant (Kd), which reflects the binding affinity between the compound and the kinase.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA is a biophysical assay that verifies direct binding of a compound to its target protein within the complex environment of an intact cell or tissue lysate.[14][15] The principle is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[16][17]

Methodology:

  • Cell Treatment: Live cells expressing the target protein (e.g., BRAF V600E) are incubated with the test compound (e.g., this compound) at a desired concentration, alongside a vehicle control (e.g., DMSO).

  • Heat Challenge: The treated cell suspensions are divided into aliquots and heated to a range of different temperatures for a fixed duration (e.g., 3 minutes).[14][17] This heat challenge causes proteins to denature and aggregate.

  • Cell Lysis and Fractionation: After heating, cells are lysed. The aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified using methods like Western Blot or ELISA.[15][17]

  • Data Analysis: The quantity of soluble protein is plotted against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[16]

Experimental Workflow

The logical flow for characterizing a novel kinase inhibitor like this compound involves moving from broad, in vitro screening to specific, in-cell validation to confirm its mechanism of action.

Experimental_Workflow cluster_screening Phase 1: In Vitro Selectivity Screening cluster_validation Phase 2: Cellular Target Validation cluster_conclusion Phase 3: Profile Assessment kinome KINOMEscan® (450+ Kinases) data_analysis Kd Value Calculation & Selectivity Score (S10) kinome->data_analysis Quantitative Data cetsa Cellular Thermal Shift Assay (CETSA®) data_analysis->cetsa Prioritize Selective Hits western_blot Downstream Pathway Analysis (p-MEK, p-ERK Levels) cetsa->western_blot Confirms Target Binding conclusion Define Potency, Selectivity, & Cellular Activity Profile western_blot->conclusion Confirm Mechanism

Workflow for inhibitor specificity and selectivity assessment.

Conclusion and Future Directions

The comprehensive analysis presented in this guide demonstrates that this compound possesses a superior profile in terms of both potency and selectivity when compared to established BRAF V600E inhibitors. Its high affinity for the target kinase and minimal interaction with key off-target kinases, such as CRAF, suggest a reduced likelihood of paradoxical pathway activation and associated toxicities.[7][18] The validation of target engagement in a cellular context via CETSA, combined with its potent inhibition of downstream signaling, confirms its intended mechanism of action.

These findings underscore the potential of this compound as a best-in-class therapeutic agent for BRAF V600E-mutant cancers. Further preclinical development should focus on in vivo efficacy studies, pharmacokinetic profiling, and formal toxicology assessments to translate these promising in vitro results into a clinical candidate with an improved therapeutic index.

References

Benchmarking IV-255: A Comparative Analysis of a Novel IL-15 Agonist in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of IV-255 (also known as NKTR-255), an investigational polymer-conjugated interleukin-15 (IL-15) receptor agonist, against known standards in the field of cancer immunotherapy. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is engineered to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response. Clinical trial data suggests that this compound, particularly in combination with other therapies, holds promise for enhancing treatment efficacy in hematologic malignancies. This guide will compare the performance of this compound with the IL-15 superagonist N-803 (also known as ALT-803) and contextualize its efficacy within the current standard of care for relevant indications.

Mechanism of Action: The IL-15 Signaling Pathway

This compound is a polymer-conjugated form of recombinant human IL-15. This modification extends its half-life and optimizes its biological activity. Like endogenous IL-15, this compound signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain and the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc) chains (CD132). This signaling cascade primarily promotes the survival, proliferation, and activation of NK cells and CD8+ T cells.

IV-255_Signaling_Pathway This compound (NKTR-255) Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound IL-15Ralpha IL-15Rα This compound->IL-15Ralpha Binds Receptor_Complex Receptor Complex Assembly IL-15Ralpha->Receptor_Complex IL-15Rbetagamma IL-2/15Rβγc IL-15Rbetagamma->Receptor_Complex JAK_STAT JAK/STAT Pathway Activation Receptor_Complex->JAK_STAT PI3K_AKT PI3K/AKT Pathway Activation Receptor_Complex->PI3K_AKT Proliferation Proliferation JAK_STAT->Proliferation Activation Activation (e.g., IFN-γ production) JAK_STAT->Activation Survival Enhanced Survival PI3K_AKT->Survival NK_Cell NK Cell CD8_T_Cell CD8+ T Cell Proliferation->NK_Cell Proliferation->CD8_T_Cell Activation->NK_Cell Activation->CD8_T_Cell Survival->NK_Cell Survival->CD8_T_Cell

Caption: this compound signaling pathway leading to NK and CD8+ T cell response.

Performance Benchmarking: this compound vs. Alternatives

Direct head-to-head clinical trial data for this compound monotherapy against other IL-15 agonists or standard of care is limited. The following tables summarize available data from clinical trials of this compound in combination therapies and compare it with data for the alternative IL-15 agonist N-803 and established standard of care regimens.

Table 1: Performance in Relapsed/Refractory Large B-Cell Lymphoma (LBCL)
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR) RateKey Findings & Citations
This compound (NKTR-255) + CD19 CAR-T Relapsed/Refractory LBCLNot Reported73% at 6 monthsIn a Phase 2 trial, the combination showed a higher 6-month CR rate compared to 50% for placebo + CAR-T.
Standard of Care (Axi-cel - CAR-T) Relapsed/Refractory LBCL83%58%ZUMA-7 trial data for a standard CAR-T therapy.
Standard of Care (Liso-cel - CAR-T) Relapsed/Refractory LBCL86%74%TRANSFORM trial data for another standard CAR-T therapy.
Table 2: Performance in Relapsed/Refractory Multiple Myeloma
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Key Findings & Citations
This compound (NKTR-255) Monotherapy Relapsed/Refractory Multiple MyelomaNot Reported58% (Stable Disease)In a Phase 1 dose-escalation study, 7 of 12 evaluable MM patients reported disease stabilization.
N-803 (ALT-803) Monotherapy Relapsed/Refractory Multiple Myeloma16% (Disease Control)Not ReportedA Phase 1/2 study showed that 3 of 19 patients exhibited disease control.
Standard of Care (Daratumumab + Pomalidomide + Dexamethasone) Relapsed/Refractory Multiple Myeloma69%Not ReportedAPOLLO trial data for a standard triplet therapy.
Table 3: Immunomodulatory Effects of IL-15 Agonists
CompoundDosePeak Fold-Change in NK CellsPeak Fold-Change in CD8+ T CellsCitation
This compound (NKTR-255) 6.0 µg/kg~8-fold~2-foldData from a Phase 1 study in hematologic malignancies.
N-803 (ALT-803) 15 or 20 µg/kg (subcutaneous)Sustained Proliferation and ExpansionSustained Proliferation and ExpansionPhase 1 trial in indolent non-Hodgkin lymphoma.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the performance of this compound.

Protocol 1: NK and CD8+ T Cell Proliferation Assay by Flow Cytometry

This protocol outlines the steps to quantify the proliferation of NK and CD8+ T cells in response to this compound treatment using a dye dilution assay.

Proliferation_Assay_Workflow NK and CD8+ T Cell Proliferation Assay Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Label_Cells 2. Label cells with proliferation dye (e.g., CFSE) Isolate_PBMCs->Label_Cells Culture_Cells 3. Culture cells with or without this compound Label_Cells->Culture_Cells Incubate 4. Incubate for 5-7 days Culture_Cells->Incubate Stain_Cells 5. Stain with fluorescently-labeled antibodies (anti-CD3, -CD56, -CD8) Incubate->Stain_Cells Acquire_Data 6. Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data 7. Analyze dye dilution in CD3-CD56+ (NK) and CD3+CD8+ (T cells) populations Acquire_Data->Analyze_Data

Caption: Workflow for assessing lymphocyte proliferation via flow cytometry.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Dye Labeling: Wash and resuspend PBMCs in PBS. Add CellTrace™ Violet or CFSE proliferation dye to the cell suspension and incubate. Quench the staining reaction with cell culture medium.

  • Cell Culture: Plate the labeled PBMCs in a 96-well plate and add varying concentrations of this compound or control substances.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Antibody Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled monoclonal antibodies, such as anti-CD3, anti-CD56, and anti-CD8, to identify NK cells and CD8+ T cells. A viability dye should also be included.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the acquired data using flow cytometry software. Gate on live, singlet lymphocytes. Identify NK cells (CD3-CD56+) and CD8+ T cells (CD3+CD8+). Proliferation is assessed by the generational dilution of the proliferation dye.

Protocol 2: Ki-67 Staining for Cell Proliferation

Ki-67 is a nuclear protein associated with cellular proliferation. This protocol details the intracellular staining of Ki-67 for flow cytometric analysis.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of lymphocytes from in vitro cultures or in vivo samples.

  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD3, CD56, CD8) as described in the previous protocol.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is critical for allowing the anti-Ki-67 antibody to access the nuclear antigen.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-Ki-67 antibody to the permeabilized cells and incubate.

  • Washing: Wash the cells to remove unbound antibody.

  • Flow Cytometry: Resuspend the cells in an appropriate buffer and acquire them on a flow cytometer.

  • Data Analysis: Analyze the percentage of Ki-67 positive cells within the NK and CD8+ T cell populations.

Conclusion

This compound (NKTR-255) demonstrates significant biological activity, leading to the expansion and activation of NK and CD8+ T cells. Early clinical data, primarily from combination therapy trials, suggests its potential to enhance anti-tumor immunity and improve patient outcomes in hematologic malignancies. While direct comparative data from monotherapy trials is still emerging, the information presented in this guide provides a valuable benchmark for this compound against another IL-15 agonist and the current standards of care. The provided experimental protocols offer a foundation for researchers to further investigate and validate the performance of this promising immunotherapeutic agent.

Safety Operating Guide

Proper Disposal of IV-255: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain used in cancer research.

While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals, including those used in cancer research.[1][2][3][4][5][6][7] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters and storage information for this compound.

ParameterValueSource
Storage Temperature -80°C (long-term); -20°C (short-term)[2]
Storage Duration Up to 6 months at -80°C; Up to 1 month at -20°C[2]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[3][7]
Waste Container Fill Level Do not exceed 90% capacityGeneral Guideline

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is a pure solid, a solution (note the solvent), or if it contaminates other materials (e.g., pipette tips, gloves, vials).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, designated containers.[5]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Preparing Waste Containers:

  • Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure screw-on caps. For liquid waste, secondary containment is recommended.[2][5]

  • Label Containers Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and solvent if it is a solution

    • The accumulation start date (the date the first waste is added)

    • The name of the principal investigator and the laboratory location

    • The appropriate hazard pictograms (e.g., toxic)[3]

4. Waste Accumulation and Storage:

  • Solid Waste (Pure this compound, Contaminated Labware):

    • Carefully place solid this compound waste into the designated, labeled solid waste container.

    • For contaminated items like gloves and wipes, place them in a sealed bag before putting them into the main waste container.[2]

  • Liquid Waste (this compound Solutions):

    • Pour liquid waste carefully into the designated, labeled liquid waste container using a funnel to prevent spills.

    • Keep the container closed at all times except when adding waste.[1][2][5]

  • Empty Vials:

    • Empty vials that contained this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from drains and incompatible chemicals.[1]

5. Requesting Waste Pickup:

  • Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action cluster_final Final Steps start Start: Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container waste_type Waste Type? container->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound solutions) waste_type->liquid_waste Liquid empty_vial Empty this compound Vial waste_type->empty_vial Empty Vial dispose_solid Place in Labeled Solid Waste Container solid_waste->dispose_solid dispose_liquid Pour into Labeled Liquid Waste Container liquid_waste->dispose_liquid triple_rinse Triple Rinse? empty_vial->triple_rinse store Store in Designated Satellite Accumulation Area dispose_solid->store dispose_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_vial_hw Dispose of Vial as Solid Hazardous Waste triple_rinse->dispose_vial_hw No collect_rinsate->dispose_liquid dispose_vial_hw->dispose_solid pickup Request EHS Waste Pickup store->pickup end End: Waste Disposed pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling IV-255

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for IV-255, a selective small molecule inhibitor of the BRG1 bromodomain, is not publicly available. The following guidelines are based on a precautionary approach to handling potentially hazardous, novel chemical compounds in a laboratory setting. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and adhere to all local and federal regulations.

I. Immediate Safety and Personal Protective Equipment (PPE)

Given that the full toxicological profile of this compound is not widely documented, it is crucial to treat this compound as potentially hazardous. The minimum recommended PPE for handling this compound in a solid or dissolved state includes:

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[1][2][3]

  • Hand Protection: Nitrile gloves are the minimum requirement for handling this compound.[1][3][4] Consider double-gloving, especially when handling the pure compound or concentrated solutions.[1] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against spills and contamination.[3][5]

  • Respiratory Protection: Work with powdered this compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection.[3]

  • Foot Protection: Fully enclosed, chemical-resistant footwear is mandatory in the laboratory.[4][5]

Table 1: Personal Protective Equipment for Handling this compound

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid CompoundChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Stock SolutionsChemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Cell Culture DosingChemical Splash GogglesNitrile GlovesLab CoatBiosafety Cabinet
General Handling in SolutionChemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area

II. Operational and Handling Plan

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its experimental use.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receive Receive Store Store Receive->Store SDS Review SDS & Conduct Risk Assessment Store->SDS Weigh Weigh Solid SDS->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Use Experimental Use Dissolve->Use Decontaminate Decontaminate Use->Decontaminate Dispose Dispose Decontaminate->Dispose

Figure 1. General workflow for handling this compound.

Experimental Protocols:

1. Preparation of Stock Solution (Example Protocol):

  • Before starting, ensure all required PPE is worn and a chemical fume hood is operational.

  • Calculate the required mass of this compound for the desired stock concentration.

  • Carefully weigh the solid this compound in a tared, disposable weigh boat or directly into the storage vial within the fume hood.

  • Add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution as recommended. MedChemExpress suggests that stock solutions can be stored at -20°C for up to one month.

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other disposable lab supplies. Collect all solid waste in a designated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused stock solutions, experimental media containing this compound, and any other liquid waste should be collected in a sealed, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

The disposal process should follow a clear, logical flow to ensure safety and compliance.

cluster_waste Waste Generation cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Tubes, etc.) Solid_Bin Labeled Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Contaminated Liquid Waste (Media, Solutions, etc.) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, etc.) Sharps_Container Labeled Hazardous Sharps Container Sharps->Sharps_Container EHS Arrange Pickup by Institutional EHS Solid_Bin->EHS Liquid_Container->EHS Sharps_Container->EHS IV255 This compound BRG1 BRG1 Bromodomain (of SWI/SNF Complex) IV255->BRG1 Inhibits Chromatin Chromatin Remodeling BRG1->Chromatin Modulates DNA_Repair DNA Damage Response BRG1->DNA_Repair Participates in Chromatin->DNA_Repair Affects Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibits TMZ Temozolomide (DNA Damaging Agent) DNA_Damage DNA Damage TMZ->DNA_Damage DNA_Damage->Apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.